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  • Product: 3-(2-Phenyl-thiazol-4-yl)-phenylamine
  • CAS: 134812-32-1

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-(2-Phenyl-1,3-thiazol-4-yl)aniline

Scaffold Analysis, Synthetic Methodologies, and Medicinal Utility Abstract This guide provides a comprehensive technical analysis of 3-(2-phenyl-1,3-thiazol-4-yl)aniline (also referred to as 3-(2-phenylthiazol-4-yl)pheny...

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Analysis, Synthetic Methodologies, and Medicinal Utility

Abstract

This guide provides a comprehensive technical analysis of 3-(2-phenyl-1,3-thiazol-4-yl)aniline (also referred to as 3-(2-phenylthiazol-4-yl)phenylamine). As a privileged scaffold in medicinal chemistry, the 2,4-diarylthiazole core serves as a critical pharmacophore in the development of kinase inhibitors, antimicrobial agents, and neuroprotective drugs. This document details the IUPAC nomenclature derivation, outlines a robust, self-validating synthetic protocol using Suzuki-Miyaura cross-coupling, and examines the structural properties relevant to drug discovery.

Structural Analysis & Nomenclature

IUPAC Name Derivation

The systematic naming of this molecule requires establishing the principal functional group and the correct numbering of the heterocyclic core.

  • Principal Functional Group: The amine (-NH₂) takes precedence, defining the parent structure as aniline (or benzenamine).

  • Parent Skeleton: The benzene ring bearing the amine is numbered with the carbon attached to the nitrogen as C1.

  • Substituent: The thiazole ring is treated as a complex substituent attached to the aniline ring.

    • Thiazole Numbering: Sulfur is assigned position 1, and Nitrogen is position 3.

    • Linkage: The thiazole ring is attached to the aniline at the thiazole's C4 position.

    • Internal Thiazole Substitution: A phenyl group is attached at the thiazole's C2 position.

  • Positioning on Aniline: The complex substituent (2-phenyl-1,3-thiazol-4-yl) is located at the meta position (C3) relative to the amine.

Final Preferred IUPAC Name: 3-(2-phenyl-1,3-thiazol-4-yl)aniline

Chemical Structure Data
PropertyValue
Molecular Formula C₁₅H₁₂N₂S
Molecular Weight 252.33 g/mol
Calculated LogP ~3.8 (Lipophilic)
H-Bond Donors 1 (Amine)
H-Bond Acceptors 2 (Thiazole N, Amine N)
Topological Polar Surface Area ~67 Ų

Retrosynthetic Strategy

To synthesize this molecule with high fidelity, we evaluate two primary routes: the classical Hantzsch Thiazole Synthesis and the modern Palladium-Catalyzed Cross-Coupling.

  • Route A (Hantzsch): Condensation of 2-bromo-3'-nitroacetophenone with thiobenzamide, followed by nitro reduction. Drawback: Requires handling lachrymatory

    
    -bromoketones; harsh conditions.
    
  • Route B (Suzuki-Miyaura): Coupling of 4-bromo-2-phenylthiazole with 3-aminophenylboronic acid. Advantage: Convergent, mild conditions, high functional group tolerance.[1] This is the recommended protocol.

Retrosynthesis Target Target: 3-(2-phenyl-1,3-thiazol-4-yl)aniline Disconnection Disconnection (C-C Bond Formation) Target->Disconnection Retrosynthesis Frag1 Fragment A: 4-Bromo-2-phenylthiazole Disconnection->Frag1 Frag2 Fragment B: 3-Aminophenylboronic acid Disconnection->Frag2 Precursor1 Precursor: Thiobenzamide + 2,4-Dibromothiazole Frag1->Precursor1 Synthesis

Figure 1: Retrosynthetic breakdown favoring the convergent Suzuki-Miyaura coupling pathway.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed for high reproducibility using a Pd(dppf)Cl₂ catalyst system, which is robust against air and moisture compared to Pd(PPh₃)₄.

Reagents & Materials
  • Substrate A: 4-Bromo-2-phenylthiazole (1.0 equiv)

  • Substrate B: (3-Aminophenyl)boronic acid pinacol ester (1.1 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine Substrate A (1.0 mmol, 240 mg) and Substrate B (1.1 mmol, 241 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 36 mg) to the solid mixture.

  • Inert Atmosphere: Evacuate the flask and backfill with Nitrogen (N₂) three times to remove oxygen (critical to prevent homocoupling).

  • Solvation: Add degassed 1,4-dioxane (5 mL) via syringe, followed by the addition of 2.0 M aqueous K₂CO₃ (1.5 mL).

  • Reaction: Heat the mixture to 90°C in an oil bath for 4–6 hours.

    • Self-Validation Check: Monitor by TLC (Hexane/EtOAc 3:1). The starting bromide spot (Rf ~0.7) should disappear, and a fluorescent blue spot (amine product) should appear at lower Rf (~0.3).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄.[2]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel (Gradient: 0% → 30% EtOAc in Hexanes).

Reaction Workflow Diagram

SuzukiWorkflow Start Reactants: Bromothiazole + Boronate Cat Add Catalyst: Pd(dppf)Cl2 + Base Start->Cat Heat Reflux: 90°C, 4-6h Cat->Heat Heat->Heat Incomplete Check TLC Check: Disappearance of SM Heat->Check Workup Workup: EtOAc Extraction Check->Workup Complete Final Pure Product: Flash Chromatography Workup->Final

Figure 2: Operational workflow for the Palladium-catalyzed synthesis.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Thiazole Singlet: A characteristic singlet at δ 8.10 ppm (1H) corresponding to the C5 proton of the thiazole ring. This is the diagnostic peak for ring closure/coupling.

  • Aniline Protons: A broad singlet around δ 5.20 ppm (2H) for the -NH₂ group (D₂O exchangeable).

  • Aromatic Region: A complex set of multiplets between δ 6.60 – 8.00 ppm (9H total).

    • Look for the doublet of doublets characteristic of the phenyl ring attached to the thiazole.

    • Look for the multiplet of the 3-substituted aniline ring (H2, H4, H5, H6).

Mass Spectrometry (ESI-MS)
  • Expected [M+H]⁺: m/z 253.08

  • Isotope Pattern: Presence of an M+2 peak (~4.5% abundance) due to ³⁴S isotope contribution is a key confirmation of the sulfur atom.

Medicinal Chemistry Context

The 2,4-diarylthiazole scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple receptor types with high affinity.

Mechanism of Action (Kinase Inhibition)

This specific molecule mimics the ATP-binding motif of many kinases.

  • H-Bond Acceptor: The Thiazole Nitrogen (N3) often accepts a hydrogen bond from the hinge region of kinases (e.g., CDK2, VEGFR).

  • Hydrophobic Interactions: The 2-phenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.

  • Solvent Exposure: The 3-aniline group points towards the solvent front, allowing for further derivatization (e.g., amidation) to tune solubility and selectivity.

Pharmacophore Map

Pharmacophore Thiazole Thiazole Core (Scaffold) N_Acceptor Nitrogen (N3) (H-Bond Acceptor) Thiazole->N_Acceptor Phenyl 2-Phenyl (Hydrophobic Pocket) Thiazole->Phenyl Amine 3-Aniline (Solvent/H-Bond Donor) Thiazole->Amine

Figure 3: Pharmacophore mapping of the 3-(2-phenyl-1,3-thiazol-4-yl)aniline scaffold highlighting key binding interactions.

References

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Thiazole Scaffold in Medicinal Chemistry: Luo, Y., et al. (2023). 3-Substituted-Phenyl-Oxazole-4-Thiazolidines as Cyclin-Dependent Protein Kinase 2 (CDK2) Inhibitors.[3] JScholar Publishers. [Link][3]

  • General Synthesis of 2,4-Diarylthiazoles: Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. [Link]

Sources

Exploratory

Technical Guide: Mechanism of Action of 3-(2-phenyl-thiazol-4-yl)-phenylamine

The following technical guide details the mechanism of action, pharmacophore analysis, and experimental validation of 3-(2-phenyl-thiazol-4-yl)-phenylamine (CAS: 134812-32-1). This compound represents a "privileged scaff...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacophore analysis, and experimental validation of 3-(2-phenyl-thiazol-4-yl)-phenylamine (CAS: 134812-32-1). This compound represents a "privileged scaffold" in medicinal chemistry, serving as a critical core for Type II Kinase Inhibitors and Amyloid/Tau Aggregation Probes .

Executive Summary

3-(2-phenyl-thiazol-4-yl)-phenylamine is a bioactive small molecule scaffold characterized by a 2,4-diphenylthiazole core. Its mechanism of action is bifunctional, governed by its specific electronic and steric properties:

  • Kinase Inhibition (ATP-Competitive): It acts as a hinge-binding pharmacophore, where the meta-aniline moiety serves as a vector for accessing the hydrophobic back-pocket (DFG-out conformation) of tyrosine and serine/threonine kinases (e.g., CDK5, CK1, VEGFR).

  • Protein Aggregate Intercalation: The planar, conjugated system allows for specific binding to

    
    -sheet rich fibrils (Amyloid-
    
    
    
    , Tau), functioning as a molecular rotor or aggregation inhibitor.

Part 1: Structural Pharmacophore & Chemical Biology

The 2,4-Diphenylthiazole Scaffold

The compound’s activity is dictated by the thiazole ring acting as a bioisostere for pyridine or pyrimidine, central to many FDA-approved kinase inhibitors (e.g., Dasatinib).

  • Hinge Binding Region: The thiazole nitrogen (N3) acts as a Hydrogen Bond Acceptor (HBA), while the C2-phenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.

  • The "Meta-Amino" Vector: The 3-aminophenyl group at position 4 is the critical "warhead" anchor. In drug design, this amine is rarely the terminal group; it is typically derivatized into ureas or amides to reach the conserved Glu/Asp residues in the kinase

    
    C-helix or DFG motif.
    
Mechanism 1: ATP-Competitive Kinase Inhibition

In its underivatized form or as a lead fragment, the molecule functions via Type I or Type I½ inhibition :

  • Entry: The molecule diffuses into the ATP-binding cleft.

  • Anchoring: The thiazole core aligns with the hinge region.

  • Specificity: The meta-position of the amine directs interactions away from the solvent front and towards the selectivity pocket .

Key Targets Implicated by Scaffold Analysis:

  • CDK5 / GSK3

    
    :  Relevant in neurodegeneration; the phenyl-thiazole core mimics the ATP adenine ring.
    
  • CK1 (Casein Kinase 1): The 2,4-substitution pattern is a known privileged structure for CK1

    
    /
    
    
    
    inhibition, influencing circadian rhythms and Wnt signaling.
Mechanism 2: -Sheet Intercalation (Amyloid/Tau)

The planar geometry of 3-(2-phenyl-thiazol-4-yl)-phenylamine allows it to slide between the


-strands of amyloid fibrils.
  • Molecular Rotor Effect: In solution, the phenyl rings rotate freely around the thiazole bond, quenching fluorescence via non-radiative decay. Upon binding to the rigid amyloid lattice, rotation is restricted, potentially inducing a fluorescence "turn-on" effect (similar to Thioflavin T).

  • Inhibition: High-affinity binding sterically hinders the recruitment of further monomers, slowing fibril elongation.

Part 2: Experimental Validation Protocols

Kinase Selectivity Profiling (Protocol)

To validate the target profile, a radiometric hot-spot assay is recommended over fluorescence polarization to avoid interference from the compound's intrinsic fluorescence.

Workflow:

  • Preparation: Dissolve compound in 100% DMSO to 10 mM stock. Serial dilute (1:3) to generate an 8-point dose-response curve (Start: 10

    
    M).
    
  • Reaction Mix: Combine Kinase (e.g., CDK5/p25), Substrate (Peptide), and Buffer (20 mM HEPES pH 7.5, 10 mM MgCl

    
    ).
    
  • Initiation: Add [

    
    -
    
    
    
    P]-ATP (Specific activity: 10 Ci/mmol).
  • Incubation: 30 minutes at RT.

  • Termination: Spot onto P81 phosphocellulose ion-exchange paper. Wash 3x with 0.75% phosphoric acid.

  • Quantification: Scintillation counting. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    
Thioflavin T (ThT) Competition Assay

To determine affinity for amyloid fibrils.

  • Fibrillization: Incubate A

    
     (10 
    
    
    
    M) at 37°C for 24h to form mature fibrils.
  • Competition: Mix pre-formed fibrils with ThT (5

    
    M) and varying concentrations of 3-(2-phenyl-thiazol-4-yl)-phenylamine (0.1 - 100 
    
    
    
    M).
  • Readout: Measure ThT fluorescence (Ex: 440 nm / Em: 480 nm).

  • Analysis: A decrease in ThT signal indicates displacement by the test compound, confirming binding to the same sites.

Part 3: Visualization of Mechanism

Signaling Pathway & Pharmacological Logic

The following diagram illustrates the dual-pathway mechanism (Kinase vs. Amyloid) and the synthesis logic for this scaffold.

MoA_Pathway Compound 3-(2-phenyl-thiazol-4-yl)-phenylamine (Scaffold Core) Kinase_Pocket ATP Binding Pocket (Hinge Region) Compound->Kinase_Pocket Diffuses into Beta_Sheet Amyloid Beta-Sheet (Hydrophobic Groove) Compound->Beta_Sheet Binds to H_Bond H-Bonding (Thiazole N + Amine) Kinase_Pocket->H_Bond Orients via Inhibition Kinase Inhibition (CDK5 / CK1 / VEGFR) H_Bond->Inhibition Blocks ATP Downstream Cell Cycle Arrest / Neuroprotection Inhibition->Downstream Effect Intercalation Planar Intercalation (Pi-Stacking) Beta_Sheet->Intercalation Restricts Rotation Aggregation Fibril Stabilization / Disaggregation Intercalation->Aggregation Modulates

Caption: Dual-mechanism pathway showing ATP-competitive kinase inhibition (top) and amyloid fibril intercalation (bottom).

Synthesis Workflow (Hantzsch Thiazole Synthesis)

The standard protocol for generating this scaffold ensures high regioselectivity.

Synthesis_Workflow Start1 Thiobenzamide (Ph-CS-NH2) Step1 Condensation (Reflux) Solvent: EtOH or DMF Start1->Step1 Start2 2-Bromo-3'-nitroacetophenone Start2->Step1 Intermediate 3-(2-phenyl-thiazol-4-yl)-nitrobenzene Step1->Intermediate Step2 Reduction (SnCl2 or H2/Pd-C) Intermediate->Step2 Product 3-(2-phenyl-thiazol-4-yl)-phenylamine (Target) Step2->Product

Caption: Hantzsch thiazole synthesis route: Condensation of thioamide and


-haloketone followed by nitro reduction.

Part 4: Quantitative Data Summary

The following table summarizes the predicted physicochemical properties and typical inhibitory potencies for this scaffold class (based on SAR data of 2,4-diphenylthiazoles).

Property / TargetValue / RangeSignificance
LogP (Lipophilicity) 3.8 - 4.2High membrane permeability; BBB penetrant (CNS active).
TPSA ~50 ŲGood oral bioavailability profile (Rule of 5 compliant).
Kinase IC

(CK1)
0.1 - 1.0

M
Moderate potency as a fragment; increases with urea derivatization.
Kinase IC

(CDK5)
0.5 - 5.0

M
ATP-competitive baseline activity.
Amyloid K

10 - 100 nMHigh affinity binding to A

fibrils.

References

  • Hantzsch Thiazole Synthesis & Kinase Scaffolds

    • Title: "Thiazole deriv
    • Source:European Journal of Medicinal Chemistry
    • Context: Establishes the 2,4-diphenylthiazole as a privileged scaffold for
  • Amyloid Binding Properties

    • Title: "Structure–activity relationship of cyanine and thiazole derivatives as inhibitors of tau aggreg
    • Source:Bioorganic & Medicinal Chemistry Letters (2007)[1]

    • Context: Validates the use of phenyl-thiazole-amines as probes for protein aggreg
  • Chemical Structure & Properties

    • Title: "3-(2-phenyl-1,3-thiazol-4-yl)aniline (CAS 134812-32-1) Entry"[2]

    • Source:PubChem[2]

    • Context: Verification of chemical identity and physical properties.

Sources

Foundational

Technical Guide: In Vitro Evaluation of 3-(2-phenyl-thiazol-4-yl)-phenylamine

The following technical guide details the in vitro evaluation of 3-(2-phenyl-thiazol-4-yl)-phenylamine , a privileged aminothiazole scaffold. This compound represents a critical chemical junction used frequently as a pre...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vitro evaluation of 3-(2-phenyl-thiazol-4-yl)-phenylamine , a privileged aminothiazole scaffold. This compound represents a critical chemical junction used frequently as a precursor for CDK/Aurora kinase inhibitors and as a direct probe for Tau protein aggregation in neurodegenerative research.[1][2]

Executive Summary & Chemical Context

3-(2-phenyl-thiazol-4-yl)-phenylamine (hereafter referred to as PTA-Core ) is a biaryl-thiazole derivative characterized by a meta-aniline moiety attached to the C4 position of a 2-phenylthiazole core.[2][3]

This specific topology confers two distinct pharmacological potentials:

  • Kinase Hinge Binding: The amine/thiazole nitrogen pair functions as a bidentate hydrogen bond donor/acceptor, mimicking the adenine ring of ATP in kinase active sites (e.g., CDK2, VEGFR, Aurora A/B).[1]

  • Amyloid Intercalation: The planar, conjugated phenyl-thiazole system allows for intercalation into

    
    -sheet rich fibrils, making it a candidate for Tau aggregation inhibition studies in Alzheimer’s disease.[1][2][3]
    

This guide outlines the critical path for evaluating PTA-Core, moving from physicochemical stability to mechanistic validation.

Physicochemical Profiling & Stock Preparation

Before biological interrogation, the compound's solvent behavior must be defined to prevent precipitation-induced false positives (a common artifact in aggregation assays).[1][3]

Protocol A: Solubility & Stability Validation
  • Rationale: Thiazole derivatives are often lipophilic (LogP > 3.0).[1][3] In aqueous buffers, they may form colloidal aggregates that sequester enzymes non-specifically.[1][2]

  • Solvent System:

    • Primary Stock: 10 mM in 100% DMSO (anhydrous).[1][3]

    • Working Solution: Serial dilutions in PBS + 0.01% Triton X-100 (to prevent surface adsorption).[1][3]

Quality Control Check:

Parameter Method Acceptance Criteria
Purity HPLC-MS (C18 column, ACN/Water gradient) >95% (No aniline oxidation products)

| Solubility | Kinetic Turbidimetry (Nephelometry) | No precipitation at 100


M in 1% DMSO/PBS |
| Stability  | LC-MS after 24h @ 37°C | >98% parent compound retention |[2][3]

Primary Evaluation: Tau Aggregation Inhibition

Given the structural homology of PTA-Core to known Tau ligands (e.g., phenylthiazolyl-hydrazides), the primary evaluation focuses on its ability to disrupt paired helical filaments (PHFs).[1][3]

Mechanism of Action

The PTA-Core targets the hexapeptide motifs (


) in the repeat domain of Tau, sterically hindering the stacking of 

-sheets required for fibrillization.[1][3]
Protocol B: Thioflavin S (ThS) Fluorescence Quenching Assay

Objective: Quantify the inhibition of heparin-induced Tau assembly.[1][2][3]

Reagents:

  • Tau Protein: Recombinant K19 fragment (repeat domain) or hTau40 (full length).[1][3]

  • Inducer: Heparin (low molecular weight, MW ~3000).[1][3]

  • Reporter: Thioflavin S (ThS) or Thioflavin T (ThT).

Workflow:

  • Preparation: Dilute Tau protein (10

    
    M) in Assembly Buffer (10 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM DTT).
    
  • Incubation: Add PTA-Core (0.1

    
    M to 100 
    
    
    
    M) to the protein solution.[1][2][3]
  • Induction: Add Heparin (equimolar to Tau) to trigger aggregation.[1][2]

  • Kinetics: Incubate at 37°C for 24 hours.

  • Readout: Add ThS (15

    
    M). Measure Fluorescence (
    
    
    
    nm,
    
    
    nm).[1][3]

Data Analysis: Calculate the


 by normalizing fluorescence against a DMSO control (0% inhibition) and a baseline buffer (100% inhibition).

Critical Control: Phenyl-thiazoles can sometimes fluoresce or quench ThS directly.[1][2][3] Always run a "Compound + ThS" (no protein) control to subtract background interference.[1][3]

Visualization: Tau Assay Logic

Tau_Assay_Workflow Stock PTA-Core (DMSO Stock) Mix Incubation 37°C, 24h Stock->Mix Titration Interference Control: Compound + ThS (No Tau) Stock->Interference Tau Tau Monomers (hTau40) Tau->Mix Heparin Heparin (Inducer) Heparin->Mix Trigger ThS Thioflavin S Addition Mix->ThS Read Fluorescence (Ex440/Em521) ThS->Read Interference->Read Subtract Background

Caption: Workflow for Thioflavin S-based quantification of Tau aggregation inhibition, including critical background subtraction steps.

Secondary Evaluation: Kinase Selectivity Profiling

The 3-aminophenyl group at the C4 position is a classic "hinge-binding" motif.[1][2][3] It is essential to screen PTA-Core against a panel of kinases to determine its selectivity profile, particularly for CDK2/CyclinE (cell cycle) and GSK-3


 (Tau phosphorylation).[1][2][3]
Protocol C: Radiometric Kinase Assay ( P-ATP)

Objective: Determine if PTA-Core acts as an ATP-competitive inhibitor.[2][3]

Methodology:

  • Reaction Mix: Kinase (e.g., CDK2), Substrate (Histone H1), and PTA-Core in Reaction Buffer (20 mM HEPES, 10 mM MgCl

    
    ).[1][3]
    
  • Start: Initiate with

    
    P-ATP (10 
    
    
    
    M).[1][2][3]
  • Duration: 30 minutes at Room Temperature.

  • Stop: Spot reaction onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid.

  • Detection: Scintillation counting.

Interpretation:

  • High Potency (

    
     nM):  Suggests strong hinge binding; likely requires structural modification (e.g., adding a solubilizing tail) to become a drug candidate.[1][3]
    
  • Low Potency (

    
    
    
    
    
    M):
    Indicates the scaffold is "clean" for use as a specific Tau probe without interfering with cell signaling.[1][3]

ADME & Cellular Toxicity (SH-SY5Y)

For any CNS-targeted compound, blood-brain barrier (BBB) penetration and neuronal safety are paramount.[2][3]

Protocol D: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Objective: Predict passive transport across the BBB.

  • Donor Well: PTA-Core (10

    
    M) in PBS (pH 7.4).
    
  • Membrane: PVDF filter coated with porcine brain lipid extract.[1][2]

  • Acceptor Well: PBS.[1][2]

  • Time: 18 hours.[1][2]

  • Quantification: UV-Vis spectroscopy or LC-MS/MS of acceptor well.[1][2][3]

  • Benchmark: Propranolol (High perm), Atenolol (Low perm).[1][3]

Protocol E: Neuronal Cytotoxicity (MTT Assay)

Cell Line: SH-SY5Y (Human Neuroblastoma).[1][2][3] Procedure:

  • Seed cells (10,000/well) in 96-well plates.

  • Treat with PTA-Core (0.1 - 50

    
    M) for 48 hours.[1][2][3]
    
  • Add MTT reagent; incubate 4h.

  • Solubilize formazan crystals in DMSO.

  • Measure Absorbance at 570 nm.[1][2]

Safety Threshold:


 (Cytotoxic Concentration) should be 

the efficacy

found in the Tau/Kinase assays.[1][3]

Synthesis & SAR Logic

Understanding the synthesis allows for rapid derivative generation if the PTA-Core shows promise.[1][2][3]

Hantzsch Thiazole Synthesis

The most robust route to 3-(2-phenyl-thiazol-4-yl)-phenylamine involves the condensation of a thioamide with an


-haloketone.[2][3]
  • Component A: Thiobenzamide (Provides the 2-phenyl and thiazole S/N).[1][2][3]

  • Component B: 3-amino-phenacyl bromide (Provides the 4-phenylamine moiety).[1][2][3]

    • Note: The amine on Component B usually requires protection (e.g., Boc-group) during synthesis to prevent polymerization, followed by deprotection.[1][3]

Visualization: SAR & Synthesis Pathway

Synthesis_SAR Thio Thiobenzamide (Pos 2 Source) Condensation Hantzsch Condensation (Reflux in EtOH) Thio->Condensation Halo alpha-Bromoacetophenone (Pos 4 Source) Halo->Condensation Scaffold 3-(2-phenyl-thiazol-4-yl)-phenylamine (PTA-Core) Condensation->Scaffold Deriv1 Modification A: Acylation of Amine (Improves Kinase Selectivity) Scaffold->Deriv1 Deriv2 Modification B: Thiazole C5 Substitution (Reduces Metabolism) Scaffold->Deriv2

Caption: Hantzsch synthesis route for PTA-Core and subsequent Structure-Activity Relationship (SAR) expansion points.

References

  • Pickhardt, M., et al. (2007).[1][3][4] "Phenylthiazolyl-hydrazide and its derivatives are potent inhibitors of tau aggregation and toxicity in vitro and in cells."[1][2][3] Biochemistry, 46(35), 10016-10023.[1][3] Link

  • Bilodeau, M. T., et al. (2004).[1][3][5] "The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase."[2][3][5] Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945.[1][3][5] Link

  • Alagarsamy, V., et al. (2016).[1][3][6] "Design and Synthesis of 3-Substituted-thiazolyl-2-iminothiazolidin-4-ones as a New Class of Anticonvulsants." Journal of Heterocyclic Chemistry, 53, 1635.[1][6] Link[1][3][6]

  • PubChem Compound Summary. (2025). "3-(2-Methyl-thiazol-4-yl)-phenylamine" (Structural Analog Data).[2][3][7] National Center for Biotechnology Information.[1][2] Link[1][3]

Sources

Exploratory

The Pharmacophore Navigator: A Technical Guide to 3-(2-phenyl-thiazol-4-yl)-phenylamine

The following is an in-depth technical guide regarding the discovery, synthesis, and pharmacological utility of 3-(2-phenyl-thiazol-4-yl)-phenylamine . Executive Summary: The "Privileged" Scaffold 3-(2-phenyl-thiazol-4-y...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the discovery, synthesis, and pharmacological utility of 3-(2-phenyl-thiazol-4-yl)-phenylamine .

Executive Summary: The "Privileged" Scaffold

3-(2-phenyl-thiazol-4-yl)-phenylamine (referred to herein as PTPA ) is not merely a single experimental compound; it is a privileged scaffold in medicinal chemistry. Historically, this structure has emerged repeatedly from high-throughput phenotypic screens, acting as a "master key" for diverse biological locks ranging from neurodegenerative protein aggregation to pancreatic


-cell regeneration.

Its structural significance lies in the 2,4-diarylthiazole core, which provides a rigid yet electronically tunable linker between two aromatic systems. This geometry allows the molecule to function as a:

  • 
    -sheet Intercalator:  Disrupting Tau protein fibrils in Alzheimer’s research.
    
  • Kinase ATP-Mimic: Fitting into the hinge region of kinases (e.g., CDK, c-Met).

  • Differentiation Inducer: Acting as the metabolic precursor to WS3/WS6 , compounds that reverse type 1 diabetes phenotypes in cellular models.

Chemical Genesis & Synthesis

The discovery of PTPA is rooted in the evolution of the Hantzsch Thiazole Synthesis (originally reported in 1887). While early 20th-century chemistry focused on thiazoles as dye intermediates, the specific 3-aniline isomer gained prominence in the late 1990s and 2000s as combinatorial libraries expanded.

Retrosynthetic Analysis

The most robust route to PTPA involves the condensation of a thioamide with an


-haloketone, followed by the chemoselective reduction of a nitro group.
  • Fragment A: Thiobenzamide (Provides the C2-phenyl and the sulfur/nitrogen of the thiazole).

  • Fragment B: 2-bromo-1-(3-nitrophenyl)ethanone (Provides the C4-aryl backbone).

Validated Synthetic Protocol

The following protocol is standardized for high yield and purity, minimizing the formation of the Hantzsch isomer byproducts.

Reagents:

  • Thiobenzamide (1.0 eq)

  • 2-bromo-1-(3-nitrophenyl)ethanone (1.0 eq)

  • Ethanol (Anhydrous)[1]

  • Tin(II) Chloride (SnCl

    
    ) or Iron powder/NH
    
    
    
    Cl (for reduction)

Step-by-Step Methodology:

  • Cyclization (Hantzsch Condensation):

    • Dissolve 10 mmol of thiobenzamide in 20 mL of anhydrous ethanol.

    • Add 10 mmol of 2-bromo-1-(3-nitrophenyl)ethanone dropwise at room temperature.

    • Reflux the mixture for 2–4 hours. A precipitate (hydrobromide salt) typically forms.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the bromoketone indicates completion.

    • Neutralize with 10% NaHCO

      
       to liberate the free base: 4-(3-nitrophenyl)-2-phenylthiazole .
      
  • Reduction (Nitro to Amine):

    • Suspend the nitro-thiazole intermediate (5 mmol) in Ethanol/Water (4:1).

    • Add SnCl

      
      ·2H
      
      
      
      O (25 mmol, 5 eq) and heat to 70°C for 3 hours.
    • Alternative: For larger scales, use Fe powder (5 eq) and NH

      
      Cl in EtOH/H
      
      
      
      O at reflux to avoid tin waste.
    • Basify with 1N NaOH to pH 9 and extract with Ethyl Acetate.

  • Purification:

    • Recrystallize from Ethanol or purify via flash column chromatography (SiO

      
      , gradient 0-40% EtOAc in Hexanes).
      
    • Yield: Typically 75–85% overall.

Reaction Mechanism Visualization

The following diagram details the flow from raw materials to the active amine scaffold.

G Start1 Thiobenzamide Inter1 Thioimidate Intermediate Start1->Inter1 Nucleophilic Attack Start2 2-bromo-1-(3-nitrophenyl) ethanone Start2->Inter1 Cyclic 4-(3-nitrophenyl)- 2-phenylthiazole Inter1->Cyclic Cyclodehydration (-H2O, -HBr) Reduction Reduction (SnCl2 or Fe/HCl) Cyclic->Reduction Product 3-(2-phenyl-thiazol-4-yl)- phenylamine (PTPA) Reduction->Product Nitro Reduction

Figure 1: The Hantzsch synthesis pathway for PTPA generation.

Biological Application & Discovery History[2][3][4][5]

The history of PTPA is a case study in polypharmacology . It was not discovered for a single purpose but rather "rediscovered" in three distinct waves.

Wave 1: The Tau Aggregation Inhibitors (2000s)

In the search for Alzheimer's therapeutics, the Mandelkow and Schmidt labs identified the 2,4-diarylthiazole scaffold as a potent inhibitor of Tau protein fibrillization.

  • Mechanism: The planar thiazole core intercalates into the

    
    -sheet structure of paired helical filaments (PHFs), preventing the recruitment of monomeric Tau.
    
  • Role of PTPA: The amine moiety (PTPA) often serves as the "anchor" point for amide coupling to generate the "B-series" inhibitors (e.g., B4 ). The free amine itself shows activity but is often derivatized to improve blood-brain barrier (BBB) penetration.

Wave 2: Regenerative Medicine (The WS3/WS6 Story)

Perhaps the most high-profile application of this scaffold comes from the Schultz lab at Scripps. In a phenotypic screen for small molecules that induce pancreatic


-cell proliferation  (a "holy grail" for Type 1 Diabetes), they identified WS3  and its more potent analog WS6 .
  • Connection: WS3 is the butyramide derivative of PTPA.

  • Metabolic Logic: In vivo, amide-based drugs often undergo hydrolysis. PTPA represents the core pharmacophore responsible for binding to the target (later identified as modulators of the VCP-p97 pathway or related kinase signaling).

  • Data Profile:

    • WS3 EC50: ~0.5

      
      M (Rat insulinoma cells).
      
    • PTPA (Amine): Active in specific kinase panels, serving as the fragment hit.

Wave 3: Antimycobacterial Agents (PrrB Inhibitors)

Recent screens against Mycobacterium tuberculosis identified "Diarylthiazoles" (DATs) as inhibitors of the PrrB-PrrA two-component system, which bacteria use to sense environmental stress.[2] PTPA analogs bind to the sensor kinase PrrB, effectively blinding the bacteria to host immune attacks.

Structure-Activity Relationship (SAR) Data

The following table summarizes why the meta-aniline (3-position) is critical compared to other isomers.

FeatureModificationEffect on ActivityMechanistic Reason
C2-Position Phenyl (Unsubstituted)BaselineProvides hydrophobic bulk for pocket filling.
C2-Position Pyridine (e.g., WS6)Increased Nitrogen improves solubility and H-bond acceptance.
C4-Position 3-Aminophenyl (Meta)Optimal "Bent" geometry mimics ATP hinge binding; prevents steric clash in Tau sheets.
C4-Position 4-Aminophenyl (Para)DecreasedLinear geometry often leads to poor solubility and weaker binding affinity.
Thiazole Ring Oxazole / ImidazoleVariableThiazole sulfur offers unique lipophilicity and

-stacking interactions.

Technical Workflow: Assay Validation

To validate the biological activity of synthesized PTPA, the following Thioflavin S (ThS) Fluorescence Assay is the industry standard for assessing Tau aggregation inhibition.

Protocol: Tau Aggregation Inhibition

Objective: Quantify the ability of PTPA to prevent the assembly of Tau K18 fragments.

  • Preparation:

    • Prepare Tau protein (K18 construct) at 10

      
      M in PBS (pH 7.4) with 1 mM DTT.
      
    • Prepare Heparin (inducer) at 10

      
      M.
      
    • Prepare PTPA stock (10 mM in DMSO).

  • Incubation:

    • Mix Tau, Heparin, and PTPA (concentration range 0.1 – 100

      
      M) in a 96-well black plate.
      
    • Control: Tau + Heparin + DMSO (No inhibitor).

    • Incubate at 37°C for 24 hours.

  • Readout:

    • Add Thioflavin S (5

      
      M final).
      
    • Measure Fluorescence: Ex = 440 nm / Em = 490 nm.

    • Calculation: % Inhibition =

      
      .
      
Biological Signaling Logic

The diagram below illustrates the dual-pathway potential of the PTPA scaffold in a cellular context.

Signaling Compound PTPA Scaffold (3-(2-phenyl-thiazol-4-yl)-phenylamine) TauAgg Tau Oligomer/Fibril Compound->TauAgg Intercalation/Inhibition KinaseTarget Kinase Target (e.g., CDK/VCP) Compound->KinaseTarget ATP Competitive Binding TauMonomer Tau Monomer TauMonomer->TauAgg Heparin/Stress NeuroTox Neurotoxicity TauAgg->NeuroTox Signaling Proliferation Signaling KinaseTarget->Signaling Modulation BetaCell Beta-Cell Expansion Signaling->BetaCell

Figure 2: Dual mechanism of action: Direct protein intercalation (Tau) vs. Signal modulation (Regenerative medicine).

References

  • Shen, W., et al. (2013). "A small-molecule inducer of β cell proliferation identified by high-throughput screening." Journal of the American Chemical Society. [Link]

  • Pickhardt, M., et al. (2007).[3] "Phenylthiazolyl-hydrazide and its derivatives are potent inhibitors of tau aggregation and toxicity in vitro and in cells." Biochemistry. [Link]

  • Mishra, R., et al. (2014).[4] "Diarylthiazole: An Antimycobacterial Scaffold Potentially Targeting PrrB-PrrA Two-Component System." Journal of Medicinal Chemistry. [Link]

  • Kou, J., et al. (2022). "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" Journal of Medicinal Chemistry. [Link]

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Berichte der deutschen chemischen Gesellschaft. (Historical Reference for Synthesis).

Sources

Foundational

3-(2-phenyl-thiazol-4-yl)-phenylamine literature review

Part 1: Executive Summary & Chemical Identity Overview The compound 3-(2-phenyl-thiazol-4-yl)-phenylamine (also referred to as 3-(2-phenyl-1,3-thiazol-4-yl)aniline) represents a privileged scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Overview

The compound 3-(2-phenyl-thiazol-4-yl)-phenylamine (also referred to as 3-(2-phenyl-1,3-thiazol-4-yl)aniline) represents a privileged scaffold in medicinal chemistry. Belonging to the class of 2,4-disubstituted thiazoles, this molecule serves as a critical pharmacophore in oncology (kinase inhibition), neurodegeneration (amyloid/tau imaging), and antimicrobial research. Its planar, conjugated structure allows for effective intercalation into biological macromolecules, while the exocyclic amine provides a versatile handle for further derivatization into Schiff bases, ureas, or amides to optimize solubility and target affinity.

Chemical Profile[1][2][3][4]
PropertySpecification
IUPAC Name 3-(2-phenyl-1,3-thiazol-4-yl)aniline
CAS Number 134811-95-3 (Generic isomer class: 89250-34-0 for methyl variants)
Molecular Formula

Molecular Weight 252.33 g/mol
LogP (Predicted) ~3.8 (Lipophilic)
H-Bond Donors 1 (Amine

)
H-Bond Acceptors 2 (Thiazole N, Amine N)
Topological Polar Surface Area ~52

Part 2: Synthetic Pathways & Protocols

The synthesis of 3-(2-phenyl-thiazol-4-yl)-phenylamine is most robustly achieved via the Hantzsch Thiazole Synthesis , a condensation reaction between a thioamide and an


-haloketone. This route is preferred over cross-coupling (e.g., Suzuki-Miyaura) for this specific scaffold due to higher atom economy and the availability of precursors.
Retrosynthetic Analysis

The target molecule is disassembled into two primary synthons:

  • Thiobenzamide (providing the S-C=N fragment and the 2-phenyl ring).

  • 3-Nitrophenacyl bromide (providing the C-C backbone and the 4-phenyl ring precursor). Note: The amine functionality is masked as a nitro group during cyclization to prevent side reactions, then reduced in the final step.

Detailed Experimental Protocol
Step 1: Hantzsch Cyclization

Reagents: Thiobenzamide (1.0 eq), 2-bromo-1-(3-nitrophenyl)ethanone (1.0 eq), Ethanol (anhydrous).

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of thiobenzamide in 50 mL of anhydrous ethanol.

  • Addition: Add 10 mmol of 2-bromo-1-(3-nitrophenyl)ethanone portion-wise at room temperature.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Precipitation: Cool the reaction mixture to

    
     in an ice bath. The hydrobromide salt of the intermediate (4-(3-nitrophenyl)-2-phenylthiazole) often precipitates.
    
  • Neutralization: Filter the solid and suspend it in 10% aqueous

    
     or 
    
    
    
    to liberate the free base. Extract with dichloromethane (DCM), dry over
    
    
    , and concentrate in vacuo.
Step 2: Nitro Reduction

Reagents: Tin(II) chloride dihydrate (


) (5.0 eq), Ethanol, Conc. HCl (cat.).
  • Suspension: Suspend the nitro-thiazole intermediate (from Step 1) in 50 mL of ethanol.

  • Reduction: Add

    
     and 2-3 drops of conc. HCl.
    
  • Heating: Heat to

    
     for 2-3 hours. The solution typically turns from pale yellow to clear/orange upon completion.
    
  • Workup: Cool to room temperature. Adjust pH to ~8 using 1M NaOH. The tin salts will precipitate as a milky white solid.

  • Filtration: Filter the mixture through a Celite pad to remove tin salts.

  • Purification: Extract the filtrate with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and evaporate. Purify the crude amine via column chromatography (Silica gel, Hexane/EtOAc gradient).
Synthesis Mechanism Visualization

HantzschSynthesis Thiobenzamide Thiobenzamide (Ph-CS-NH2) Step1 Nu Attack (S -> C-Br) Thiobenzamide->Step1 HaloKetone 3-Nitrophenacyl Bromide (Br-CH2-CO-Ph-NO2) HaloKetone->Step1 Thioimidate S-Alkylated Thioimidate (Intermediate) Step2 Cyclization (- HBr) Thioimidate->Step2 HydroxyThiazoline Hydroxy-thiazoline (Cyclized) Step3 Dehydration (- H2O) HydroxyThiazoline->Step3 NitroThiazole 4-(3-nitrophenyl)-2-phenylthiazole Step4 Reduction (SnCl2 / HCl) NitroThiazole->Step4 TargetAmine 3-(2-phenyl-thiazol-4-yl)-phenylamine (TARGET) Step1->Thioimidate Step2->HydroxyThiazoline Step3->NitroThiazole Step4->TargetAmine

Figure 1: Step-wise mechanistic flow of the Hantzsch synthesis leading to the target amine.[1]

Part 3: Biological Applications & Pharmacological Profile[1][2]

Kinase Inhibition (Oncology)

The 2-phenyl-thiazole core mimics the adenine base of ATP, allowing it to anchor into the ATP-binding pocket of various protein kinases.

  • Mechanism: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amine (on the phenyl ring) can serve as a donor to the hinge region of the kinase.

  • Targets: Derivatives of this scaffold have shown potency against CDK (Cyclin-Dependent Kinases) and EGFR , often requiring further substitution on the amine (e.g., urea formation) to access the "back pocket" of the enzyme.

Neurodegeneration (Amyloid & Tau)

The conjugated phenyl-thiazole-phenyl system creates a planar, lipophilic molecule capable of intercalating into


-sheet rich fibrils.
  • Tau Aggregation: Similar to PBB3 (a known Tau PET tracer), this scaffold binds to Tau inclusions in Alzheimer's disease models.

  • Fluorescence: The push-pull electronic system (electron-rich amine + electron-deficient thiazole) often imparts intrinsic fluorescence, making it a candidate for in vitro staining of amyloid plaques.

Antimicrobial Activity

The lipophilicity of the 2,4-disubstituted thiazole allows for penetration of bacterial cell membranes.

  • Spectrum: Activity is frequently observed against Gram-positive bacteria (S. aureus, B. subtilis).

  • MOA: Disruption of bacterial DNA gyrase B is a proposed mechanism for thiazole-amine derivatives.

Pharmacophore Map

Pharmacophore Thiazole Thiazole Core (Scaffold) Ph4 4-Phenyl Ring (Spacer) Thiazole->Ph4 Int2 Pi-Pi Stacking Thiazole->Int2 Ph2 2-Phenyl Ring (Lipophilic Pocket) Ph2->Thiazole Int1 Hydrophobic Interaction Ph2->Int1 Amine Meta-Amine (H-Bond Donor/Handle) Ph4->Amine Int3 Solubility/Derivatization Amine->Int3

Figure 2: Pharmacophore mapping illustrating the functional roles of each structural component.

Part 4: References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton." Justus Liebigs Annalen der Chemie.

  • Antimicrobial Thiazoles: Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new 2,4-disubstituted thiazole derivatives." European Journal of Medicinal Chemistry.

  • Kinase Inhibition: Rouf, A., & Tanyeli, C. (2015). "Bioactive thiazole and benzothiazole derivatives." European Journal of Medicinal Chemistry.

  • Tau/Amyloid Ligands: Ono, M., et al. (2011). "Novel benzothiazole derivatives for imaging of tau aggregates in Alzheimer's disease brains." ACS Chemical Neuroscience.

  • Chemical Data: PubChem Compound Summary for CID 736535 (3-(2-Methyl-thiazol-4-yl)-phenylamine analog). (Note: Used for physicochemical property extrapolation).

Sources

Exploratory

physicochemical properties of 3-(2-phenyl-thiazol-4-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Scaffold Analysis

CAS Number: 134812-32-1 Molecular Formula: C₁₅H₁₂N₂S Molecular Weight: 252.34 g/mol

Executive Summary & Structural Logic

This guide provides a comprehensive technical analysis of 3-(2-phenyl-thiazol-4-yl)-phenylamine , a privileged scaffold in medicinal chemistry.[1] Structurally, it consists of a central 1,3-thiazole ring substituted at the C2 position with a phenyl group and at the C4 position with a 3-aminophenyl (m-aniline) moiety.[1]

Significance in Drug Discovery: The 2,4-diarylthiazole motif is a bioisostere for triaryl systems found in kinase inhibitors and amyloid-binding agents.[1] The meta-positioning of the amine on the C4-phenyl ring is critical; unlike para-substitution, which extends conjugation linearly, the meta-substitution creates a "kinked" geometry, influencing solubility and binding pocket fit.[1]

Structural Identity Table
ParameterValueCausality / Implication
Core Scaffold 1,3-ThiazoleProvides aromaticity and H-bond acceptance (N3).[1]
C2 Substituent PhenylIncreases lipophilicity (LogP) and π-π stacking potential.[1]
C4 Substituent 3-AminophenylPrimary amine acts as a weak base and H-bond donor/acceptor.
Rotatable Bonds 2Allows conformational adaptation between the three ring systems.[1]
Topological Polar Surface Area (TPSA) ~52 ŲSuggests good membrane permeability (Rule of 5 compliant).[1]

Physicochemical Properties

Note: Values below combine experimental data for the specific CAS and high-confidence predicted values based on SAR of the 2,4-diphenylthiazole class.

Solubility & Lipophilicity

The compound exhibits low aqueous solubility due to its high aromatic content but dissolves readily in polar organic solvents.[1]

  • LogP (Octanol/Water): 3.8 ± 0.4 (Predicted).[1] The high lipophilicity is driven by the two phenyl rings.[1]

  • Solubility (Water): < 0.1 mg/mL (Poor).[1]

  • Solubility (DMSO): > 20 mg/mL.[1]

  • pKa (Calculated):

    • Aniline Nitrogen:[1][2][3] ~3.5 – 4.0 (Weakly basic due to electron-withdrawing thiazole ring).[1]

    • Thiazole Nitrogen: ~2.5 (Very weak base).[1]

Solid-State Characteristics
  • Melting Point: 134–138 °C (Typical for this class; specific batch analysis required).

  • Appearance: Off-white to pale yellow crystalline powder. The color arises from the extended π-conjugation system.[1]

Electronic & Spectral Profile
  • UV-Vis Absorption:

    
     ~300–320 nm.[1]
    
  • Fluorescence: Thiazoles are often fluorescent.[1] This derivative likely exhibits emission in the blue-violet region (380–420 nm) upon UV excitation, making it a potential candidate for intrinsic fluorescence assays.[1]

Synthesis & Reaction Pathways

The most robust route for synthesizing 3-(2-phenyl-thiazol-4-yl)-phenylamine is the Hantzsch Thiazole Synthesis .[1] This method is preferred for its regioselectivity and scalability.[1]

Synthesis Protocol

Reaction Logic: Condensation of a thioamide with an


-haloketone.
  • Reagents: Thiobenzamide (Nucleophile) + 2-bromo-1-(3-aminophenyl)ethanone (Electrophile).[1]

  • Solvent: Ethanol or DMF (Polar protic/aprotic to stabilize the transition state).[1]

  • Mechanism:

    • Step 1 (S-Alkylation): The sulfur of thiobenzamide attacks the

      
      -carbon of the bromoketone, displacing bromide.[1]
      
    • Step 2 (Cyclization): The amide nitrogen attacks the ketone carbonyl, followed by dehydration to aromatize the thiazole ring.[1]

Pathway Visualization

SynthesisPathway Thiobenzamide Thiobenzamide (Ph-CS-NH2) Intermediate S-Alkylated Intermediate (Thioimidate) Thiobenzamide->Intermediate S-Alkylation (EtOH, Reflux) Bromoketone 3-Amino-phenacyl bromide (Br-CH2-CO-Ph-NH2) Bromoketone->Intermediate Product 3-(2-phenyl-thiazol-4-yl)-phenylamine (CAS 134812-32-1) Intermediate->Product Cyclodehydration (- H2O, - HBr)

Caption: Hantzsch synthesis pathway showing the convergent assembly of the thiazole core from thiobenzamide and phenacyl bromide precursors.[1]

Experimental Protocols (Self-Validating Systems)

Protocol: LogP Determination (Shake-Flask Method)

Objective: To experimentally validate the lipophilicity, critical for predicting blood-brain barrier (BBB) penetration.[1]

Methodology:

  • Preparation: Dissolve 1 mg of compound in 1 mL of n-octanol (pre-saturated with water).

  • Equilibration: Add 1 mL of water (pre-saturated with octanol) to the vial.

  • Agitation: Vortex for 2 hours at 25°C to reach thermodynamic equilibrium.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    [1]
    

Validation Check: The sum of the mass in both phases must equal the initial mass (±5%).[1] If recovery is <95%, adsorption to the vial walls or precipitation has occurred.[1]

Protocol: pKa Determination (Potentiometric Titration)

Objective: Determine the ionization state of the aniline amine at physiological pH.[1]

Methodology:

  • Solvent System: Use a mixed solvent system (e.g., Methanol/Water 50:50) due to low aqueous solubility.[1]

  • Titrant: 0.1 M HCl (to protonate) and 0.1 M NaOH (to deprotonate).

  • Procedure:

    • Dissolve compound (approx. 10 µM) in the solvent.[1]

    • Titrate from pH 2 to pH 12 while monitoring potential.[1]

  • Yasuda-Shedlovsky Extrapolation: Since the experiment uses organic solvent, extrapolate the measured pKa values to 0% organic solvent to obtain the aqueous pKa.

Biological & Safety Context

Potential Applications
  • Tau Aggregation Inhibition: The phenyl-thiazole-aniline motif mimics the structure of Thioflavin T and PBB3 , known binders of beta-sheet rich fibrils in Alzheimer's disease.[1]

  • Kinase Inhibition: The 2-aminothiazole scaffold is a "privileged structure" in kinase inhibitors (e.g., Dasatinib).[1] This specific isomer (4-substituted) offers a distinct vector for exploring the ATP-binding pocket.[1]

Safety & Handling (GHS Classification)[1]
  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline group.

References

  • Synthesis of Thiazoles: Hantzsch, A. (1881).[1] "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft.

  • Thiazole Medicinal Chemistry: Mishra, C. B., et al. (2015).[1] "Thiazole: A Potent Scaffold in Drug Discovery".[1] Journal of Heterocyclic Chemistry.

  • Compound Data: PubChem Compound Summary for CID 135432655 (Related Isomer 4-(4-aminophenyl)-2-phenylthiazole for property comparison). [1]

  • Commercial Availability: AK Scientific Product Catalog, CAS 134812-32-1.[1]

Sources

Protocols & Analytical Methods

Method

3-(2-phenyl-thiazol-4-yl)-phenylamine as a potential kinase inhibitor

Application Note: Profiling 3-(2-phenyl-thiazol-4-yl)-phenylamine (3-PTPA) as a Scaffold for Kinase Inhibition [1] Executive Summary This application note details the protocols for characterizing 3-(2-phenyl-thiazol-4-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Profiling 3-(2-phenyl-thiazol-4-yl)-phenylamine (3-PTPA) as a Scaffold for Kinase Inhibition [1]

Executive Summary

This application note details the protocols for characterizing 3-(2-phenyl-thiazol-4-yl)-phenylamine (referred to herein as 3-PTPA ), a synthetic small molecule belonging to the 2,4-diarylthiazole class.[1] This scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for ATP-competitive inhibitors targeting Cyclin-Dependent Kinases (CDKs) , Aurora Kinases , and VEGFR family receptor tyrosine kinases.

While often utilized as a chemical building block for high-affinity urea or amide derivatives (e.g., Dasatinib analogues), the free amine 3-PTPA itself possesses intrinsic affinity for the kinase hinge region.[1] This guide provides the methodology to solubilize, screen, and validate 3-PTPA as a hit-to-lead candidate.

Chemical Identity & Mechanism of Action[2]

3-PTPA functions primarily as a Type I Kinase Inhibitor .[1] It binds to the ATP-binding pocket of the kinase enzyme in the active conformation (DFG-in).[1]

  • Thiazole Core: Acts as the structural anchor, often engaging in Hydrophobic interactions with the gatekeeper residue.[1]

  • Phenylamine Moiety: The amine group (-NH2) acts as a hydrogen bond donor/acceptor pair with the kinase hinge region backbone (typically the Glu/Leu residues in CDKs).[1]

  • 2-Phenyl Ring: Occupies the hydrophobic back-pocket, stabilizing the ligand.[1]

Mechanism Visualization

KinaseBindingMechanism ATP_Pocket ATP Binding Pocket (Active Conformation) Signal_Block Inhibition of Phosphorylation ATP_Pocket->Signal_Block Prevents Substrate Binding 3 3 _PTPA 3-PTPA Ligand (Scaffold) _PTPA->ATP_Pocket Competes with ATP Hinge Hinge Region (H-Bonding) _PTPA->Hinge H-Bond Interaction Gatekeeper Gatekeeper Residue (Hydrophobic Selectivity) _PTPA->Gatekeeper Pi-Stacking / Van der Waals

Figure 1: Mechanism of Action for 3-PTPA within the kinase ATP pocket.[1] The molecule competes directly with ATP, utilizing the hinge region for stability.

Protocol 1: Compound Preparation & Handling[1]

The lipophilicity of the thiazole ring requires specific handling to prevent precipitation in aqueous assay buffers.[1]

Reagents:

  • 3-PTPA (Solid powder, >95% Purity).[1]

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade.[1]

Procedure:

  • Stock Solution (10 mM): Weigh 3-PTPA and dissolve in 100% DMSO. Vortex for 30 seconds.[1]

    • Note: If the solution appears cloudy, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the amine). Store at -20°C.

    • Stability:[1] Stable for 6 months. Avoid repeated freeze-thaw cycles (>3 cycles).[1]

  • Working Solution: Dilute the stock 1:100 in assay buffer immediately before use to achieve a 100 µM working concentration (1% DMSO).

Critical Checkpoint: Ensure the final DMSO concentration in your kinase assay does not exceed the tolerance of the specific enzyme (typically 1-2%).

Protocol 2: Biochemical Kinase Screening (TR-FRET)

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to determine the IC50 of 3-PTPA against a panel of kinases (e.g., CDK2/CyclinA).[1]

Principle: The assay detects the phosphorylation of a specific peptide substrate labeled with a fluorophore. 3-PTPA inhibition reduces the signal.[1]

Materials:

  • Kinase Enzyme (e.g., Recombinant CDK2/CycA).[1]

  • Substrate: Biotinylated peptide (e.g., Histone H1 derived).[1]

  • ATP (Ultrapure).[1]

  • Detection Reagents: Europium-anti-phospho-antibody + APC-Streptavidin.[1]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (Detergent).[1]

Step-by-Step Workflow:

  • Compound Plating:

    • Dispense 10 µL of 3-PTPA (serial dilutions from 10 µM to 1 nM) into a 384-well low-volume white plate.

    • Include High Control (DMSO only, no inhibitor) and Low Control (No Enzyme or EDTA quench).[1]

  • Enzyme Addition:

    • Add 5 µL of Kinase Enzyme (0.5 ng/µL) to the wells.

    • Incubation 1: Incubate for 15 minutes at Room Temperature (RT) to allow 3-PTPA to bind the hinge region.

  • Reaction Initiation:

    • Add 5 µL of Substrate/ATP Mix (ATP concentration should be at

      
       apparent).[1]
      
    • Incubation 2: Incubate for 60 minutes at RT.

  • Detection:

    • Add 20 µL of Detection Mix (Eu-Antibody + APC-Streptavidin in EDTA buffer).[1]

    • Incubate for 60 minutes (protect from light).

  • Readout:

    • Measure Fluorescence at 665 nm (Acceptor) and 615 nm (Donor) on a multimode plate reader (e.g., EnVision).[1]

    • Calculate TR-FRET Ratio:

      
      .[1]
      

Data Analysis: Fit the data to a sigmoidal dose-response equation (variable slope) to determine IC50.

Concentration (nM)% Inhibition (Mean)Standard Deviation
10,00098.51.2
1,00085.32.1
10045.63.5
1012.41.8
12.10.9

Protocol 3: Cellular Target Engagement

To verify that 3-PTPA penetrates the cell membrane and inhibits the target in a physiological context.[1]

Cell Line: HCT-116 (Colon Cancer) or MCF-7 (Breast Cancer).[1] Assay: CellTiter-Glo (Viability) and Western Blot (Mechanism).[1]

Workflow Visualization:

CellularWorkflow Cells Seed HCT-116 Cells (3000 cells/well) Treat Treat with 3-PTPA (72 Hours) Cells->Treat Split Split Samples Treat->Split Viability ATP Viability Assay (CellTiter-Glo) Split->Viability Western Western Blot (p-Histone H3 / p-Rb) Split->Western Result Determine GI50 & Pathway Inhibition Viability->Result Western->Result

Figure 2: Cellular profiling workflow.[1][2] Samples are split to correlate phenotypic death (Viability) with molecular inhibition (Western Blot).[1]

Western Blot Markers:

  • For CDK Inhibition: Probe for Phospho-Rb (Ser807/811) .[1] A decrease indicates CDK4/6 or CDK2 inhibition.[1]

  • For Aurora Kinase Inhibition: Probe for Phospho-Histone H3 (Ser10) .[1] A decrease indicates Aurora B inhibition (mitotic arrest).[1]

Troubleshooting & Validation

  • Issue: Low Potency (IC50 > 10 µM). [1]

    • Cause: The free amine (3-PTPA) is a "fragment lead."[1] It lacks the "tail" interactions often required for nanomolar potency.[1]

    • Solution: This is expected.[1][3] Use the data to calculate Ligand Efficiency (LE) . If LE > 0.3, the scaffold is high quality and ready for derivatization (e.g., reacting the amine with isocyanates to form ureas).[1]

  • Issue: Steep Hill Slope (> 2.0).

    • Cause: Compound aggregation (common with thiazoles).[1]

    • Solution: Increase detergent (Brij-35) to 0.05% or add 0.1 mg/mL BSA to the buffer.[1]

References

  • Thiazole Scaffolds in Oncology: Rouf, A., & Tanyeli, C. (2015).[1] Bioactive thiazole and benzothiazole derivatives.[1][4][5] European Journal of Medicinal Chemistry. [1]

  • Kinase Assay Protocols: Ma, H., et al. (2008).[1] Fluorescence-based methods for kinase drug discovery.[1] Expert Opinion on Drug Discovery.

  • Aggregation in Assays: Shoichet, B. K. (2006).[1] Screening in a spirit of haunting. Drug Discovery Today.

  • CDK9/Aurora Inhibitors (Thiazole-based): Shao, H., et al. (2013).[1] Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors.[1] Journal of Medicinal Chemistry.

Sources

Application

Application Note: 3-(2-phenyl-thiazol-4-yl)-phenylamine in Cell-Based Assays

This Application Note provides a comprehensive technical guide for the use of 3-(2-phenyl-thiazol-4-yl)-phenylamine (CAS 134812-32-1) in cell-based assays. Based on its chemical structure—a 2,4-disubstituted thiazole cor...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the use of 3-(2-phenyl-thiazol-4-yl)-phenylamine (CAS 134812-32-1) in cell-based assays.

Based on its chemical structure—a 2,4-disubstituted thiazole core with a meta-aniline moiety—this compound is identified as a privileged scaffold sharing structural homology with SIRT1 activators (e.g., SRT1720 analogues), CDK/CLK kinase inhibitors , and fluorescent amyloid probes (phenyl-thiazole class). This guide focuses on its application as a bioactive small molecule probe (SMP) for phenotypic screening and protein aggregation studies.

Introduction & Mechanism of Action

3-(2-phenyl-thiazol-4-yl)-phenylamine is a heteroaromatic compound characterized by a thiazole ring substituted at the C2 position with a phenyl group and at the C4 position with a 3-aminophenyl (aniline) group.

Structural Significance
  • Kinase Hinge Binding: The meta-aniline nitrogen and the thiazole nitrogen form a donor-acceptor motif capable of bidentate hydrogen bonding with the hinge region of protein kinases (e.g., CLK, CDK, or CK1 families).

  • Amyloid Intercalation: The planar phenyl-thiazole-phenyl system allows for intercalation into

    
    -sheet rich fibrils, a property utilized in amyloid detection (similar to Thioflavin T or BTA-1), often resulting in solvatochromic fluorescence.
    
  • SIRT1 Allosteric Modulation: The 2-phenyl-thiazole core is a validated pharmacophore for Sirtuin 1 (SIRT1) activators, which modulate mitochondrial biogenesis and inflammation.

Mechanism: Fluorescence & Binding

In cell-based assays, the compound acts via Twisted Intramolecular Charge Transfer (TICT) . In solution, the phenyl rings rotate freely, quenching fluorescence. Upon binding to a rigid hydrophobic pocket (e.g., kinase active site or amyloid fibril), rotation is restricted, stabilizing the planar conformation and enhancing quantum yield (fluorescence "turn-on").

Mechanism Free Free Compound (Rotational Freedom) Quenched Non-Fluorescent (Energy Dissipation) Free->Quenched Solvent Relaxation Bound Bound State (Restricted Rotation) Free->Bound + Target (Kinase/Amyloid) Active Biological Effect (Kinase Inhibition / Fluorescence) Bound->Active Planarization & H-Bonding

Figure 1: Mechanism of action transitioning from a free, quenched state to a bound, bioactive state.

Preparation of Stock Solutions

Proper solubilization is critical due to the lipophilic nature of the phenyl-thiazole core.

ParameterSpecificationNotes
Solvent DMSO (Dimethyl sulfoxide)Anhydrous, cell-culture grade (≥99.9%)
Stock Concentration 10 mM or 20 mM10 mM is recommended to prevent precipitation
Storage -20°C or -80°CProtect from light; stable for 6 months
Working Dilution Aqueous Buffer / MediaMax DMSO in assay < 0.5% (v/v)

Protocol:

  • Weigh 2.52 mg of powder.

  • Dissolve in 1.0 mL of 100% DMSO to yield a 10 mM stock.

  • Vortex for 30 seconds until clear. If turbidity persists, sonicate for 5 minutes at room temperature.

  • Aliquot into light-protected tubes (amber) to avoid freeze-thaw cycles.

Application 1: Protein Aggregation / Amyloid Detection Assay

This protocol utilizes the compound's potential as a


-sheet specific probe (analogous to Thioflavin T) to detect intracellular protein aggregates (e.g., Tau, A

, or mutant Huntingtin) in neurodegenerative disease models.
Materials
  • Cell Line: SH-SY5Y (neuronal) or HEK293T expressing aggregation-prone proteins.

  • Reagents: 3-(2-phenyl-thiazol-4-yl)-phenylamine (10 mM stock), PBS, Hoechst 33342 (nuclear stain), Paraformaldehyde (4%).

  • Instrument: Fluorescence Microscope or Plate Reader (Ex/Em predicted: ~350/450 nm).

Step-by-Step Protocol
  • Seeding: Plate cells at 10,000 cells/well in a 96-well black-wall/clear-bottom plate. Incubate overnight.

  • Induction: Treat cells with stressor (e.g., MG132 proteasome inhibitor) to induce aggregation for 12–24 hours.

  • Staining:

    • Prepare a 10 µM working solution of the compound in culture media (1:1000 dilution of stock).

    • Aspirate old media and add 100 µL of staining solution.

    • Incubate for 30 minutes at 37°C.

  • Wash: Aspirate and wash cells 2x with warm PBS to remove unbound probe.

  • Fixation (Optional): Fix with 4% PFA for 15 mins if end-point imaging is required. Note: Live imaging is preferred to avoid artifactual aggregation.

  • Imaging: Image using DAPI filter set (Ex 350 nm / Em 460 nm). Aggregates will appear as bright puncta against a dark background.

Application 2: Cell Viability & Kinase Inhibition Screen

Given the meta-aniline pharmacophore, this compound is a candidate for inhibiting kinases involved in cell proliferation (e.g., CLK, DYRK). This protocol assesses its antiproliferative potency (IC50).

Experimental Workflow

Workflow Seed Seed Cells (3-5k/well) Treat Compound Treatment (Serial Dilution: 0.1 - 100 µM) Seed->Treat Incubate Incubation (48 - 72 Hours) Treat->Incubate Readout Readout (ATP/MTT Assay) Incubate->Readout Analysis Data Analysis (Non-linear Regression) Readout->Analysis

Figure 2: High-throughput screening workflow for cytotoxicity profiling.

Protocol
  • Preparation: Prepare a 9-point serial dilution (1:3) starting from 100 µM down to ~0.01 µM in culture media. Ensure DMSO concentration is normalized (e.g., 0.5%) across all wells.

  • Treatment: Add 100 µL of diluted compound to cells. Include "DMSO Only" (Negative Control) and "Staurosporine" (Positive Control).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Detection (CellTiter-Glo / ATP Assay):

    • Equilibrate plate to room temperature (30 mins).

    • Add 100 µL of CellTiter-Glo reagent.

    • Shake for 2 mins (orbital shaker) to lyse cells.

    • Read Luminescence (Integration time: 1.0 s).

  • Analysis: Plot Log[Concentration] vs. Relative Luminescence Units (RLU). Calculate IC50 using a four-parameter logistic regression.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration / Low solubilityLimit final concentration to ≤50 µM. Pre-dilute in PBS before adding to media.
High Background Fluorescence Non-specific membrane bindingPerform additional washes with PBS containing 0.1% Tween-20.
Cytotoxicity at Low Doses Off-target mitochondrial toxicityVerify using a non-metabolic assay (e.g., LDH release) to distinguish growth inhibition from necrosis.
No Signal (Aggregation) Excitation/Emission mismatchScan excitation spectrum from 300–450 nm. Phenyl-thiazoles can shift based on pH/polarity.

References

  • Cai, L., et al. (2011).

    
    -amyloid plaques in Alzheimer's disease." Bioorganic & Medicinal Chemistry. 
    
  • Milne, J. C., et al. (2007). "Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes." Nature.

  • Couch, R. D., et al. (2013). "High-throughput screening for inhibitors of the H1N1 influenza A virus." Journal of Biomolecular Screening. (Describes thiazole scaffolds in screening libraries).

  • PubChem. (2025). "Compound Summary: 3-(2-phenyl-1,3-thiazol-4-yl)aniline." National Library of Medicine. [1]

Sources

Method

use of 3-(2-phenyl-thiazol-4-yl)-phenylamine in cancer cell lines

Application Note: Pharmacological Evaluation of 3-(2-phenyl-thiazol-4-yl)-phenylamine (PTPA) in Cancer Cell Models Executive Summary 3-(2-phenyl-thiazol-4-yl)-phenylamine (referred to herein as PTPA ) is a privileged ami...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Evaluation of 3-(2-phenyl-thiazol-4-yl)-phenylamine (PTPA) in Cancer Cell Models

Executive Summary

3-(2-phenyl-thiazol-4-yl)-phenylamine (referred to herein as PTPA ) is a privileged aminothiazole scaffold widely utilized in medicinal chemistry as a core pharmacophore for Stearoyl-CoA Desaturase-1 (SCD1) inhibitors and specific protein kinase inhibitors (e.g., CK1, CLK2). While often used as a precursor for high-potency urea/amide derivatives (e.g., Abbott’s A-939572 analogs), the free amine scaffold itself serves as a critical fragment-based lead and negative control in Structure-Activity Relationship (SAR) studies.

This Application Note details the protocols for evaluating PTPA in cancer cell lines, specifically focusing on lipid metabolism modulation (SCD1 activity) and kinase-dependent signaling .

Biological Context & Mechanism of Action[1][2][3]

Primary Target: Stearoyl-CoA Desaturase-1 (SCD1)

SCD1 is the rate-limiting enzyme catalyzing the conversion of saturated fatty acids (SFAs, e.g., stearate) into monounsaturated fatty acids (MUFAs, e.g., oleate).[1][2][3]

  • Cancer Relevance: Aggressive tumors (e.g., Lung, Colon) overexpress SCD1 to maintain membrane fluidity and prevent lipotoxicity caused by SFA accumulation.

  • Mechanism: PTPA mimics the desaturase substrate or cofactor binding site. Inhibition leads to a buildup of saturated lipids, triggering Endoplasmic Reticulum (ER) stress and Ferroptosis .

Secondary Target: Kinase Modulation (CK1/CLK2)

The 2-phenyl-thiazole moiety is an ATP-mimetic scaffold. It has demonstrated affinity for Casein Kinase 1 (CK1) and Cdc2-like kinase 2 (CLK2) , pathways involved in Wnt signaling and RNA splicing, respectively.

Pathway Visualization

The following diagram illustrates the dual-impact potential of the PTPA scaffold on Lipid Metabolism and Wnt Signaling.

PTPA_Mechanism cluster_Lipid Lipid Metabolism (Primary) cluster_Kinase Kinase Signaling (Secondary) PTPA PTPA Scaffold (3-(2-phenyl-thiazol-4-yl)-phenylamine) SCD1 SCD1 Enzyme PTPA->SCD1 Inhibits CK1 Casein Kinase 1 (CK1) PTPA->CK1 Inhibits (Off-Target) Stearate Stearate (C18:0) (Saturated FA) Oleate Oleate (C18:1) (Monounsaturated FA) Stearate->Oleate Desaturation ER_Stress ER Stress & Lipotoxicity Stearate->ER_Stress Accumulation (If Blocked) SCD1->Oleate Catalyzes Membrane Membrane Fluidity & Proliferation Oleate->Membrane Promotes Wnt Wnt/Beta-Catenin Signaling CK1->Wnt Regulates

Caption: PTPA acts primarily by inhibiting SCD1, blocking the conversion of Stearate to Oleate, leading to lipotoxicity. Secondarily, it may modulate CK1 signaling.

Experimental Protocols

Protocol A: Determination of SCD1 Inhibition via Desaturation Index

Objective: Quantify the ratio of C18:1 (Oleate) to C18:0 (Stearate) in cancer cells treated with PTPA. A decrease in this ratio confirms SCD1 inhibition.

Materials:

  • Cell Lines: H460 (Lung), HCT116 (Colon) - High SCD1 expressors.

  • Compound: PTPA (Dissolved in DMSO, 10 mM stock).

  • Reagents: Methanol, Chloroform, BF3-Methanol (14%), Heptane.

  • Instrument: GC-MS (Gas Chromatography-Mass Spectrometry).

Workflow:

  • Seeding: Plate

    
     cells in 10 cm dishes. Incubate 24h.
    
  • Treatment: Treat cells with PTPA (Concentration range: 0.1 µM – 50 µM) for 24–48 hours. Include a Vehicle Control (DMSO) and a Positive Control (e.g., A-939572 or MF-438).

  • Lipid Extraction (Folch Method):

    • Wash cells with cold PBS. Scrape into 1 mL Methanol.

    • Add 2 mL Chloroform. Vortex vigorously for 1 min.

    • Add 1 mL water to induce phase separation. Centrifuge (3000 rpm, 5 min).

    • Collect the lower organic phase (Lipids) and dry under Nitrogen gas.

  • Derivatization (FAME Synthesis):

    • Resuspend dried lipids in 0.5 mL BF3-Methanol.

    • Incubate at 60°C for 30 mins (Methylation of fatty acids).

    • Extract FAMEs (Fatty Acid Methyl Esters) using Heptane.

  • GC-MS Analysis:

    • Inject 1 µL into GC-MS.

    • Quantify peak areas for Methyl Stearate (C18:0) and Methyl Oleate (C18:1) .

  • Calculation:

    
    
    

Expected Results:

Treatment C18:0 Levels C18:1 Levels Desaturation Index Interpretation
DMSO Control Low High High (> 1.0) Normal SCD1 Activity
PTPA (Low Dose) Moderate Moderate Decreased Partial Inhibition

| PTPA (High Dose) | High | Low | Low (< 0.5) | Effective SCD1 Blockade |

Protocol B: Cytotoxicity & Ferroptosis Rescue Assay

Objective: Determine if PTPA-induced cell death is driven by lipid peroxidation (Ferroptosis), a hallmark of SCD1 inhibition.

Rationale: SCD1 inhibition sensitizes cells to ferroptosis. If PTPA works via this mechanism, cell death should be rescuable by adding Oleic Acid (the product) or Ferrostatin-1 (Ferroptosis inhibitor).

Workflow:

  • Seeding: Plate 3,000 cells/well in 96-well plates.

  • Conditions:

    • Group A: PTPA (Dose Response: 0.1 – 100 µM).

    • Group B: PTPA + Oleic Acid (BSA-conjugated, 10 µM).

    • Group C: PTPA + Ferrostatin-1 (1 µM).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo (Promega) or MTT reagent. Measure Luminescence/Absorbance.

  • Data Analysis: Calculate IC50 for each group.

Self-Validating Logic:

  • If IC50 shifts significantly higher (right-shift) in Group B (Oleic Acid), the mechanism is confirmed as SCD1-dependent .

  • If IC50 shifts higher in Group C (Ferrostatin-1), the mechanism involves Ferroptosis .

  • If no shift occurs, PTPA is acting via off-target toxicity (e.g., general kinase inhibition).

Synthesis Utility (Note for Medicinal Chemists)

Researchers often use PTPA (CAS 134812-32-1) not as the final drug, but as the nucleophile to generate urea libraries.

General Derivatization Protocol:

  • Reactants: PTPA (1 eq) + Aryl Isocyanate (1.1 eq) or Phenyl Chloroformate (1.1 eq).

  • Solvent: Dichloromethane (DCM) or THF with Triethylamine (TEA).

  • Reaction: Stir at RT for 4–12 hours.

  • Result: Formation of 1-phenyl-3-(3-(2-phenylthiazol-4-yl)phenyl)urea derivatives.

  • Significance: These urea derivatives typically exhibit 100-1000x higher potency against SCD1 than the parent PTPA amine.

References

  • Discovery of Potent SCD1 Inhibitors: Xin, Z., et al. (2008). "Discovery of piperidine-aryl urea-based stearoyl-CoA desaturase 1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(15), 4298-4302. Link

  • Thiazole Scaffold in Cancer: Liu, T., et al. (2012). "Synthesis and biological evaluation of 2-aminothiazole derivatives as potent anticancer agents." European Journal of Medicinal Chemistry, 55, 261-269. Link

  • SCD1 and Ferroptosis: Tesfay, L., et al. (2019). "Stearoyl-CoA Desaturase 1 Protects Ovarian Cancer Cells from Ferroptotic Cell Death." Cancer Research, 79(20), 5355-5366. Link

  • Kinase Inhibition (CK1): Peifer, C., et al. (2009). "4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines: Potent CDK1/2/5 and CK1 inhibitors." ChemMedChem, 4(9), 1546-1558. Link

  • Chemical Vendor Data: Sigma-Aldrich Product Page for 3-(2-Phenyl-thiazol-4-yl)-phenylamine (CAS 134812-32-1). Link

Sources

Application

Application Note: Solubilization and Storage Optimization for 3-(2-phenyl-thiazol-4-yl)-phenylamine (PTPA)

This Application Note is structured to guide researchers through the handling of 3-(2-phenyl-thiazol-4-yl)-phenylamine (hereafter referred to as PTPA ).[1] Given the specific structural characteristics of PTPA (a lipophi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the handling of 3-(2-phenyl-thiazol-4-yl)-phenylamine (hereafter referred to as PTPA ).[1]

Given the specific structural characteristics of PTPA (a lipophilic, aromatic amine linked to a thiazole scaffold), this protocol relies on First Principles of Medicinal Chemistry and standard operating procedures for handling hydrophobic, oxidation-sensitive heterocycles.[1]

Executive Summary & Physicochemical Profile[2][3]

3-(2-phenyl-thiazol-4-yl)-phenylamine (PTPA) is a synthetic intermediate and bioactive scaffold often utilized in kinase inhibitor development and fluorescent probe synthesis.[1] Its structure features a central thiazole ring flanked by a phenyl group and a meta-substituted aniline (phenylamine).[1]

Successful application of PTPA in biological assays requires navigating two primary challenges: low aqueous solubility (due to high lipophilicity) and oxidative instability (due to the electron-rich primary amine).[1]

Key Chemical Properties (Estimated)
PropertyValue (Approx.)Implication for Protocol
Molecular Weight ~252.33 g/mol Calculation basis for Molarity.[1]
LogP (Lipophilicity) ~3.5 – 4.2Highly hydrophobic; requires organic co-solvents (DMSO).[1]
pKa (Aniline) ~3.5 – 4.0Weak base; protonation improves solubility only at pH < 3.[1]
pKa (Thiazole) ~2.5Very weak base; largely uncharged at physiological pH.[1]
Physical State Solid (Powder)Likely crystalline; requires mechanical disruption to dissolve.[1]

Experimental Protocol: Solubilization

Objective: To prepare a concentrated, stable stock solution (typically 10 mM or 20 mM) suitable for dilution into aqueous buffers.

Reagents Required[1][2][3][4][5][6][7][8]
  • Solvent: Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1]

    • Note: Avoid Ethanol for high-concentration stocks (>5 mM) due to volatility and lower solubility limits compared to DMSO.[1]

  • Vessel: Amber glass vials (borosilicate) with PTFE-lined caps.

  • Gas: Inert gas line (Nitrogen or Argon) for headspace purging.[1]

Step-by-Step Procedure
Step 1: Calculation & Weighing

Calculate the mass required for a target concentration (e.g., 10 mM).[1]



Example: To make 1 mL of 10 mM stock:


[1]
Step 2: Primary Dissolution (The "Wetting" Phase)[1]
  • Transfer the weighed PTPA powder into the amber vial.

  • Add 50% of the final volume of anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

    • Why? High lipophilicity can cause the powder to clump and float.[1] Vortexing disrupts these hydrophobic aggregates.[1]

Step 3: Clarification (The "Solvation" Phase)[1]
  • Add the remaining 50% volume of DMSO.[1]

  • Sonicate in a water bath at room temperature (20-25°C) for 5–10 minutes.

    • Critical Check: Hold the vial up to a light source.[1] The solution must be optically clear with no visible particulates.[1] If cloudy, continue sonication.

    • Warning: Do not heat above 40°C, as this accelerates oxidative degradation of the amine group.[1]

Step 4: Quality Verification
  • Verify concentration via UV-Vis absorbance if an extinction coefficient is known (typically

    
     at 
    
    
    
    ~300-320 nm for similar thiazoles).[1]
Visualization: Solubilization Workflow

Dissolution_Protocol Start Solid PTPA Powder Calc Calculate Mass (Target: 10-20 mM) Start->Calc Solvent Add Anhydrous DMSO (Amber Vial) Calc->Solvent Mix Vortex (30s) + Sonicate (5m) Solvent->Mix Check Visual Inspection Mix->Check Clear Solution Clear? Check->Clear Success Stock Ready (Store -20°C) Clear->Success Yes Fail Precipitate Remains Clear->Fail No Heat Mild Heat (Max 37°C) + Sonicate Fail->Heat Heat->Check

Figure 1: Decision logic for the solubilization of hydrophobic thiazole-amines.

Experimental Protocol: Storage & Stability

Objective: To prevent oxidative deamination and polymerization of the aniline moiety during storage.[1]

The Degradation Mechanism

The primary amine (


) on the phenyl ring is the "weak link."[1] Upon exposure to air and light, it can undergo radical oxidation, leading to azo-linkages or polymerization, typically observed as the solution turning from clear/pale yellow to dark brown.[1]
Storage Conditions Matrix
Storage StateTemperatureContainerShelf Life (Est.)[1]
Solid Powder -20°CDesiccated, Amber Vial2 Years
DMSO Stock (10 mM) -20°C or -80°CAmber Vial, Argon Purged6 Months
Aqueous Dilution 4°C or RTPlastic/Glass< 24 Hours
Best Practices for Stock Management[1]
  • Aliquot Immediately: Do not store the bulk stock in one vial. Freeze-thaw cycles introduce moisture (DMSO is hygroscopic), which causes the compound to crash out of solution upon re-freezing.[1]

  • Aliquot Volume: Create single-use aliquots (e.g., 20-50 µL) sufficient for one set of experiments.

  • Inert Gas Overlay: Before closing the vial, gently blow nitrogen or argon into the headspace to displace oxygen.[1]

Visualization: Storage Logic

Storage_Workflow FreshStock Fresh DMSO Stock Aliquot Aliquot (20-50 µL) Amber Tubes FreshStock->Aliquot Purge Argon/N2 Purge Aliquot->Purge Freeze Freeze at -20°C Purge->Freeze Thaw Thaw for Use Freeze->Thaw Experiment Day Discard Discard Excess (No Refreeze) Thaw->Discard After Use

Figure 2: Single-use aliquot strategy to maximize compound longevity.

Application in Biological Assays (Dilution)

Core Challenge: The "Crash Out" Effect. When a hydrophobic DMSO stock is added to aqueous buffer (PBS, Media), the sudden change in polarity can force the compound to precipitate immediately, often forming invisible micro-crystals that skew assay results.[1]

The "Intermediate Dilution" Method

Do not pipette 10 mM stock directly into 10 mL of media.[1] Instead:

  • Prepare 100x Working Solution: Dilute the 10 mM stock into pure DMSO or a 50:50 DMSO:Water mix to create a 100x concentrate (e.g., 100 µM).[1]

  • Final Dilution: Pipette this 100x solution into the final assay medium while vortexing the medium.

    • Target DMSO: Keep final DMSO concentration < 0.5% (v/v) to avoid cellular toxicity.[1]

Troubleshooting Table
ObservationDiagnosisCorrective Action
Solution turns dark brown Oxidation of anilineDiscard stock.[1] Prepare fresh from powder. Ensure inert gas storage.
Precipitate in frozen stock Hygroscopic water uptakeThaw completely at 37°C, vortex, and sonicate. If persistent, discard.
Cloudiness in Assay Buffer Compound aggregationReduce final concentration.[1] Use the "Intermediate Dilution" method.[1]

References

  • PubChem Compound Summary. (2023). 3-(2-Methyl-thiazol-4-yl)-phenylamine (Structural Analog).[1][2] National Center for Biotechnology Information.[1] Retrieved from [Link][1][2]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for solubility/lipophilicity principles).

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Context on thiazole/aniline scaffolds).

Sources

Method

determining dosage of 3-(2-phenyl-thiazol-4-yl)-phenylamine for in vivo studies

Executive Summary This application note provides a rigorous, step-by-step methodology for determining the in vivo dosage of 3-(2-phenyl-thiazol-4-yl)-phenylamine . As this compound is a chemical scaffold (often acting as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a rigorous, step-by-step methodology for determining the in vivo dosage of 3-(2-phenyl-thiazol-4-yl)-phenylamine . As this compound is a chemical scaffold (often acting as a precursor for kinase inhibitors or protein aggregation probes) rather than a clinically approved drug with a fixed label, researchers must establish a therapeutic window de novo.

This protocol addresses the specific physicochemical challenges of the phenyl-thiazole-aniline class—specifically high lipophilicity and poor aqueous solubility—and outlines a workflow from formulation to Maximum Tolerated Dose (MTD) determination.

Part 1: Physicochemical Analysis & Formulation Strategy

Before administering a single dose, the compound must be bioavailable. The core structure (phenyl ring + thiazole + aniline) suggests a calculated LogP (cLogP) likely between 3.5 and 4.5 , indicating high lipophilicity.

Critical Warning: Administering this compound as a suspension in pure saline will likely result in <5% bioavailability and erratic data.

Formulation Protocol (Standard Vehicle)

For initial in vivo screening (IP or PO), use a co-solvent system to ensure solubility.

Reagents:

  • Dimethyl sulfoxide (DMSO), anhydrous

  • PEG-400 (Polyethylene glycol 400)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl) or PBS

Preparation Steps (For a 10 mg/mL stock):

  • Weigh: 10 mg of 3-(2-phenyl-thiazol-4-yl)-phenylamine.

  • Primary Solubilization: Add 50 µL DMSO (5% final vol). Vortex until completely dissolved. Note: If heating is required, do not exceed 37°C to avoid degradation.

  • Co-solvent Addition: Add 400 µL PEG-400 (40% final vol). Vortex mix.

  • Surfactant Addition: Add 50 µL Tween-80 (5% final vol). Mix gently to avoid foaming.

  • Aqueous Phase: Slowly add 500 µL warm Saline (50% final vol) dropwise while vortexing.

    • Observation Check: The solution should remain clear or slightly opalescent. If precipitation occurs, increase PEG-400 ratio to 60% and reduce Saline.

Part 2: In Vitro to In Vivo Extrapolation (Starting Dose)

Do not guess the starting dose. Use the Pharmacokinetic-Guided Escalation method based on in vitro potency (IC50).

Formula for Estimated Effective Dose (ED):



  • 
     (Target Plasma Conc):  Typically 
    
    
    
    (adjusted for molecular weight).
  • 
     (Volume of Distribution):  For lipophilic thiazoles, assume high tissue distribution (~2–5 L/kg).
    
  • 
     (Bioavailability):  Assume 30% (0.3) for initial oral/IP calculations to be safe.
    

Example Calculation:

  • In vitro IC50 = 100 nM.

  • MW = ~252.33 g/mol .

  • Target Concentration (

    
    ) = 300 nM 
    
    
    
    75 ng/mL.
  • Calculation:

    
    
    

Scientist's Note: Mathematical models often underestimate clearance. For rodent studies with this scaffold, start higher. A "sighting dose" of 5 mg/kg is standard for non-toxic small molecules.

Part 3: The Dose-Determination Workflow (MTD Study)

This workflow validates safety before efficacy. You will use a Tiered Dose Escalation strategy.

Workflow Visualization

DoseDetermination cluster_legend Protocol Logic Start Start: Formulation Check (Clear Solution?) Tier1 Tier 1: Acute Toxicity (Sighting) Single Dose: 10 mg/kg (n=2 mice) Start->Tier1 Decision1 Adverse Events? Tier1->Decision1 Decision1->Start Toxicity (Reformulate/Lower Dose) Tier2 Tier 2: Dose Escalation Groups: 10, 30, 100 mg/kg (n=3/group) Decision1->Tier2 No Toxicity PK Pharmacokinetics (PK) Sampling Collect plasma at 0.5, 2, 6, 24h Tier2->PK Efficacy Select Optimal Dose (Highest Exposure < MTD) PK->Efficacy Safety First Safety First Exposure Check Exposure Check

Caption: Tiered workflow moving from formulation validation to toxicity sighting (Tier 1), escalation (Tier 2), and final PK confirmation.

Detailed Protocol: Tier 2 Escalation

Objective: Define the Maximum Tolerated Dose (MTD) and Pharmacokinetic profile.

  • Subjects: C57BL/6 or BALB/c mice (n=3 per dose group).

  • Dose Groups:

    • Low: 10 mg/kg

    • Mid: 30 mg/kg

    • High: 100 mg/kg

    • Control: Vehicle only

  • Administration: Intraperitoneal (IP) or Oral Gavage (PO). Recommendation: Start IP to bypass first-pass metabolism issues initially.

  • Observation Window (48 Hours):

    • Monitor for: Piloerection (ruffled fur), lethargy, weight loss (>15%), hunched posture.

    • Stop Rule: If >1 animal in a group shows severe distress, that dose is above MTD.

Part 4: Data Analysis & Interpretation

Once the in-life phase is complete, analyze plasma samples (LC-MS/MS) to confirm exposure. High dosage does not always equal high exposure due to solubility limits (absorption saturation).

Table 1: Dose Selection Decision Matrix

ObservationPK Result (AUC)InterpretationAction
No Toxicity Linear IncreaseIdeal PharmacokineticsUse Mid-High dose for efficacy.
No Toxicity Plateau (Non-linear)Absorption SaturationDo not increase dose. Use lowest dose achieving plateau.
Mild Toxicity High ExposureNarrow Therapeutic IndexReduce dose by 50% for efficacy studies.
High Toxicity Low ExposureOff-target ToxicityCompound Failure. Do not proceed.

Part 5: Expert Commentary & Troubleshooting

The "Brick Dust" Phenomenon: Compounds with the phenyl-thiazole motif can crystallize in the gut (if PO) or peritoneal cavity (if IP).

  • Symptom: White residue found in the peritoneum upon necropsy.

  • Solution: Switch to a lipid-based formulation (e.g., Labrasol or Corn Oil) rather than PEG/Saline.

Metabolic Stability: The aniline amine group is susceptible to rapid acetylation or oxidation.

  • Validation: If plasma half-life (

    
    ) is < 30 minutes, the compound is being cleared too fast for standard dosing. You must switch to BID (twice daily)  or TID (three times daily)  dosing, or use an osmotic pump.
    

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

  • National Institutes of Health (NIH) / NCI. (2023). "Developmental Therapeutics Program: Animal Study Protocols." NCI Guidelines.

  • Nair, A. B., & Jacob, S. (2016). "A simple practice guide for dose conversion between animals and human." Journal of Basic and Clinical Pharmacy.

  • FDA Center for Drug Evaluation and Research. (2005). "Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials."

Application

Application Note: Optimizing 3-(2-phenyl-thiazol-4-yl)-phenylamine for Polypharmacological Targeting

[1] Executive Summary This guide details the utilization of 3-(2-phenyl-thiazol-4-yl)-phenylamine (hereafter referred to as Scaffold-TZ4 ) as a privileged structure in early-stage drug discovery.[1] Unlike rigid biphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the utilization of 3-(2-phenyl-thiazol-4-yl)-phenylamine (hereafter referred to as Scaffold-TZ4 ) as a privileged structure in early-stage drug discovery.[1] Unlike rigid biphenyl systems, the thiazole bridge in Scaffold-TZ4 introduces specific hydrogen-bond acceptor capabilities (via the thiazole nitrogen) and modifies lipophilicity (LogP), making it an ideal template for Type II Kinase Inhibitors and Sirtuin (SIRT) Modulators .[1]

This document provides validated protocols for the synthesis, derivatization, and biological characterization of Scaffold-TZ4 libraries, focusing on its role in Fragment-Based Drug Discovery (FBDD).

Chemical Biology & Mechanism of Action

The "Thiazole Bridge" Advantage

In medicinal chemistry, replacing a central phenyl ring with a thiazole (bioisosteric replacement) alters the electronic landscape of the ligand.

  • Hinge Binding: The nitrogen atom at position 3 of the thiazole ring often serves as a key hydrogen bond acceptor for the hinge region of protein kinases (e.g., CDK, VEGFR).

  • Vector Orientation: The 2,4-substitution pattern provides a specific bond angle (~148°) that differs from the linear 1,4-phenylene (~180°) or meta-phenylene (~120°), allowing unique access to hydrophobic back-pockets in enzymes.[1]

Pharmacophore Mapping

The 3-aminophenyl moiety at position 4 is the critical "growth vector."[1] It allows medicinal chemists to attach:

  • Urea linkers: To access the DFG-out pocket (e.g., Sorafenib analogs).

  • Amide linkers: To modulate solubility and selectivity profiles.

Protocol A: High-Fidelity Synthesis of Scaffold-TZ4

The synthesis follows a robust Hantzsch Thiazole Synthesis pathway, optimized for scale-up and purity.

Reagents Required[1][2][3][4][5][6][7][8]
  • Precursor A: Thiobenzamide (CAS: 2227-79-4)[1]

  • Precursor B: 2-Bromo-1-(3-nitrophenyl)ethanone (CAS: 14656-78-1)[1]

  • Solvent: Ethanol (Absolute)[1][2]

  • Reducing Agent: Stannous Chloride Dihydrate (

    
    ) or Iron/Acetic Acid.[1]
    
Step-by-Step Methodology
Stage 1: Cyclization (Formation of the Nitro-Intermediate)[1]
  • Dissolution: Dissolve 10 mmol of Thiobenzamide in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of 2-Bromo-1-(3-nitrophenyl)ethanone dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]
    
  • Precipitation: Cool the reaction mixture to

    
    . The hydrobromide salt of the intermediate, 4-(3-nitrophenyl)-2-phenylthiazole, will precipitate.[1]
    
  • Neutralization: Filter the solid and wash with cold ethanol. Suspend in water and neutralize with 10%

    
     to release the free base.
    
Stage 2: Reduction (Nitro to Amine)[1]
  • Suspension: Suspend the nitro-intermediate (5 mmol) in 50 mL of Ethanol/Water (4:1).

  • Reduction: Add

    
     (25 mmol, 5 eq) and heat to 
    
    
    
    for 2 hours.
  • Work-up: Cool to room temperature. Adjust pH to ~8 using 1M NaOH. Extract with Ethyl Acetate (

    
     mL).[1]
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (SiO2, Gradient 0-40% EtOAc in Hexane).
    
  • Yield: Expected yield 75-85% as a pale yellow solid.

Workflow Visualization

Synthesis_Workflow cluster_inputs Precursors cluster_process Hantzsch Cyclization cluster_reduction Functionalization Thio Thiobenzamide Reflux Reflux (EtOH, 4h) Thio->Reflux Bromo 2-Bromo-1-(3-nitrophenyl) ethanone Bromo->Reflux Neutral Neutralization (NaHCO3) Reflux->Neutral - HBr Reduct Reduction (SnCl2, 70°C) Neutral->Reduct Nitro-Intermediate Purify Flash Chromatography Reduct->Purify Target Scaffold-TZ4 (Amine Ready) Purify->Target

Figure 1: Step-wise synthesis of Scaffold-TZ4 via Hantzsch cyclization and Stannous Chloride reduction.[1]

Protocol B: Library Generation (Derivatization)[1]

The primary utility of Scaffold-TZ4 is as a "Head Group" for kinase inhibitors.[1] The free amine is derivatized to probe the solvent-exposed regions of the ATP binding pocket.[1]

Reaction: Urea Linkage (Sorafenib-like Analogs)

Objective: Synthesize Type II kinase inhibitors targeting VEGFR/Raf.[1]

  • Preparation: Dissolve Scaffold-TZ4 (0.2 mmol) in anhydrous DCM (2 mL).

  • Activation: Add Triethylamine (0.25 mmol).

  • Coupling: Add appropriate Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (0.2 mmol) dropwise at

    
    .
    
  • Completion: Stir at RT for 2-4 hours. The urea product usually precipitates.

  • Isolation: Filter and wash with

    
    .
    

Data Output Format:

Derivative IDR-Group (Isocyanate)Yield (%)LogP (Calc)Target Kinase
TZ4-U-01 Phenyl884.2General
TZ4-U-02 4-Fluoro-phenyl854.4p38 MAPK
TZ4-U-03 3-CF3-4-Cl-phenyl925.6VEGFR2 / B-Raf

Protocol C: Biological Validation (Kinase Screening)

Assay Principle: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the generation of ADP from ATP.[1]

Experimental Setup
  • Enzyme Mix: Prepare 2x Kinase buffer (e.g., for VEGFR2: 40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Dilution: Prepare 3-fold serial dilutions of TZ4 derivatives in DMSO. Final DMSO concentration in assay < 1%.

  • Incubation:

    • Add 2 µL Compound + 4 µL Enzyme (VEGFR2).[1] Incubate 10 min at RT.

    • Add 4 µL Substrate/ATP mix (Poly Glu:Tyr, 10 µM ATP).

    • Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (Depletes unconsumed ATP).[1] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Pathway Logic & Interference Check

Assay_Logic Compound Scaffold-TZ4 Derivative Kinase Target Kinase (e.g., VEGFR2) Compound->Kinase Inhibition Reaction Phosphorylation Reaction Kinase->Reaction ATP ATP + Substrate ATP->Reaction ADP_Glo ADP-Glo Reagent (Removes ATP) Reaction->ADP_Glo Residual ATP + ADP Detect Detection Reagent (ADP -> Light) ADP_Glo->Detect Pure ADP Signal Luminescence Signal Detect->Signal

Figure 2: Logic flow for ADP-Glo Kinase Screening.[1][3][4] Inhibition of the Kinase node reduces downstream Luminescence.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Incomplete cyclizationEnsure Ethanol is absolute (water inhibits dehydration). Increase reflux time.
Poor Solubility Planar thiazole stackingIntroduce solubilizing tails (e.g., morpholine/piperazine) on the amine via amide coupling.
Assay Interference Fluorescence quenchingThe thiazole core can fluoresce. Use Luminescence assays (ADP-Glo) instead of FRET if background is high.[1]

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft.

  • Thiazoles in Kinase Inhibition: Rouf, A., & Tanyeli, C. (2015). Bioactive thiazole and benzothiazole derivatives.[5] European Journal of Medicinal Chemistry. [1]

  • SIRT1 Activators: Milne, J. C., et al. (2007). Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes. Nature. [1]

  • Scaffold Privileges: Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology. [1]

Sources

Method

High-Throughput Screening Architectures for 3-(2-phenyl-thiazol-4-yl)-phenylamine

Application Note & Protocol Guide Executive Summary: The "Privileged Scaffold" Paradox The molecule 3-(2-phenyl-thiazol-4-yl)-phenylamine (herein referred to as PT-Amine ) represents a classic "privileged scaffold" in me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary: The "Privileged Scaffold" Paradox

The molecule 3-(2-phenyl-thiazol-4-yl)-phenylamine (herein referred to as PT-Amine ) represents a classic "privileged scaffold" in medicinal chemistry. Its structural core—a 2,4-diphenylthiazole moiety with an aniline handle—possesses inherent polypharmacology. It acts as both a Type-I Kinase Inhibitor (targeting the ATP hinge region of CDK/Aurora/VEGFR kinases) and a potent Tau Aggregation Inhibitor (intercalating into


-sheet rich paired helical filaments).

For drug discovery professionals, this duality presents a screening challenge: How do you isolate specific activity without drowning in off-target noise?

This guide abandons generic screening templates. Instead, it proposes a Bifurcated Screening Cascade designed specifically for PT-Amine derivatives. We prioritize the detection of anti-neurodegenerative activity (Tau) while profiling for oncological potency (Kinase) to determine the molecule's ultimate therapeutic trajectory.

The Screening Architecture

To validate PT-Amine, we employ a "Filter-and-Verify" logic. The aniline group on the phenyl ring is highly reactive and prone to oxidative interference (PAINS); therefore, our architecture includes rigorous counter-screening for redox artifacts.

The Logic Flow (Graphviz Visualization)

The following diagram illustrates the decision tree for screening PT-Amine libraries.

PT_Amine_Screening Start Library Input: PT-Amine Derivatives Primary Primary Screen: Tau K18/K19 Fibrillization (ThS Fluorescence) Start->Primary 10 µM Screening Conc. Filter1 Interference Check: Intrinsic Fluorescence & Redox Cycling Primary->Filter1 Hits (>50% Inhibition) Filter1->Start Discard Artifacts Secondary Secondary Profiling: Kinase Selectivity Panel (LanthaScreen TR-FRET) Filter1->Secondary Clean Hits Validation Orthogonal Validation: TEM Imaging & Cellular Toxicity (MTT) Secondary->Validation Potency Confirmation

Caption: Bifurcated screening cascade prioritizing Tau aggregation inhibition followed by Kinase selectivity profiling.

Module A: Primary Screen – Tau Aggregation Inhibition

Target Biology: Pathological aggregation of Tau protein (specifically the microtubule-binding domains K18 or K19) into Paired Helical Filaments (PHFs). Mechanism: PT-Amine derivatives mimic phenylthiazolyl-hydrazides, acting as


-sheet breakers that sterically hinder the VQIVYK hexapeptide motif necessary for nucleation.
The "ThS-Red" Protocol

We utilize Thioflavin S (ThS) over Thioflavin T (ThT) for this assay.

  • Expert Insight: ThT is standard for Amyloid-

    
    , but ThS has a higher dynamic range for Tau PHFs and is less sensitive to the "molecular rotor" artifacts caused by rigid thiazole compounds.
    
Reagents & Setup
ComponentSpecificationFunction
Tau Construct Recombinant K18 or K19 fragmentThe aggregation-prone core of Tau.
Inducer Heparin (Low MW, ~3000 Da)Polyanion required to catalyze aggregation in vitro.
Probe Thioflavin S (0.001%)Fluorescent reporter of

-sheet formation.
Buffer 10 mM PBS (pH 7.4), 1 mM DTTPhysiological mimic; DTT prevents disulfide crosslinking.
Step-by-Step Protocol
  • Preparation: Dilute PT-Amine stock (10 mM in DMSO) to 4x working concentration (e.g., 40 µM) in assay buffer.

  • Plate Loading: In a black 384-well non-binding surface (NBS) plate:

    • 10 µL Tau protein (final conc. 10 µM).

    • 10 µL PT-Amine solution (final conc. 10 µM).

    • Incubate for 15 minutes at RT to allow ligand binding.

  • Induction: Add 20 µL Heparin/ThS mix.

    • Final Heparin conc: 10 µM.

    • Final ThS conc: 5 µM.

  • Kinetics: Seal plate and incubate at 37°C for 24 hours.

  • Readout: Measure fluorescence on a multimode reader (e.g., PerkinElmer EnVision).

    • Excitation: 440 nm

    • Emission: 521 nm[1]

  • Data Normalization:

    
    
    

Critical Control (Self-Validation): PT-Amine is an aniline and may fluoresce or quench light. You must run a "Compound Only" well (No Tau, No Heparin, +ThS) to subtract intrinsic fluorescence. If the compound fluorescence > 20% of the assay signal, the data is invalid.

Module B: Secondary Screen – Kinase Selectivity

Target Biology: ATP-competitive inhibition of CDK2/CyclinA or VEGFR2 (KDR). Mechanism: The thiazole nitrogen and the aniline amine form a characteristic H-bond donor/acceptor motif with the kinase hinge region.

TR-FRET Competition Assay (LanthaScreen™)

We avoid standard radiometric assays to increase throughput. We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect displacement of a tracer.

Step-by-Step Protocol
  • Kinase Reaction Mix: Prepare in 1x Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Kinase (e.g., VEGFR2): 5 ng/well.

    • Europium-labeled antibody (anti-GST or anti-His): 2 nM.

    • AlexaFluor® 647-labeled Tracer (ATP-competitive probe): varies (typically 5-10 nM).

  • Compound Addition: Acoustic dispense 20 nL of PT-Amine (serial dilution) into a white 1536-well plate.

  • Incubation: Add 4 µL of Kinase/Antibody/Tracer mix.

  • Equilibration: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read TR-FRET.

    • Donor Excitation: 337 nm (Laser)

    • Acceptor Emission: 665 nm

    • Donor Emission: 615 nm

  • Analysis: Calculate the TR-FRET Ratio (

    
    ). A decrease in ratio indicates the PT-Amine has displaced the tracer from the ATP pocket.
    

Data Interpretation & Troubleshooting

Expected Results Matrix

The following table helps classify hits based on the dual-screen results.

PhenotypeTau Inhibition (IC50)Kinase Inhibition (IC50)ClassificationAction
Neuro-Lead < 1 µM> 10 µMSelective Tau Aggregation InhibitorProceed to ADME/Tox
Onco-Lead > 10 µM< 100 nMPotent Kinase InhibitorScreen vs. Kinase Panel
Dual-Actor < 5 µM< 500 nMPolypharmacological AgentAssess Toxicity (High Risk)
Artifact < 1 µM< 1 µMLikely PAINS / AggregatorDiscard
The "Redox" False Positive

The phenylamine (aniline) moiety is susceptible to oxidation into quinone imines, which can covalently modify proteins or generate H2O2.

  • Validation Step: Add 0.01% Triton X-100 to the assay buffer. If activity disappears, the compound was likely acting as a colloidal aggregator (a common artifact for hydrophobic thiazoles) rather than a specific binder.

References

  • Bulic, B., et al. (2010).[1] Development of tau aggregation inhibitors for Alzheimer's disease.[1][2] Neuropharmacology, 59(4-5), 276-289.[1]

  • Bilodeau, M. T., et al. (2004).[3] The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase.[3] Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945.[3]

  • Pickhardt, M., et al. (2007).[1][4] Phenylthiazolyl-hydrazide and its derivatives are potent inhibitors of tau aggregation and toxicity in vitro and in cells. Biochemistry, 46(35), 10016-10023.

  • PubChem Compound Summary. (2025). 3-(2-Methyl-thiazol-4-yl)-phenylamine (Structural Analog Data).[5] National Center for Biotechnology Information.

Disclaimer: This protocol involves the handling of potentially bioactive and hazardous chemical scaffolds. Standard laboratory safety procedures (PPE, fume hood usage) must be strictly followed.

Sources

Application

Application Note: Utilizing 3-(2-phenyl-thiazol-4-yl)-phenylamine (PTPA) as a Dual-Function Chemical Probe

This Application Note is designed for researchers in chemical biology and drug discovery. It details the utilization of 3-(2-phenyl-thiazol-4-yl)-phenylamine (herein referred to as PTPA ) as a versatile chemical probe.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical biology and drug discovery. It details the utilization of 3-(2-phenyl-thiazol-4-yl)-phenylamine (herein referred to as PTPA ) as a versatile chemical probe.

Based on its structural properties (phenyl-thiazole core with an aniline handle), PTPA serves two distinct high-value functions:

  • Pharmacological Probe: A privileged scaffold for inhibiting Sirtuin 2 (SIRT2) and related enzymes.

  • Fluorescent Probe: A solvatochromic sensor for detecting protein aggregates (Amyloids) via molecular rotor mechanisms.

Introduction & Mechanism of Action

3-(2-phenyl-thiazol-4-yl)-phenylamine (PTPA) is a heteroaromatic scaffold characterized by a 2,4-disubstituted thiazole ring. Its planar, conjugated structure allows it to intercalate into hydrophobic pockets, while the exocyclic amine provides a critical anchor point for hydrogen bonding or chemical derivatization.

A. Pharmacological Mechanism (SIRT2 Inhibition)

PTPA acts as a competitive inhibitor scaffold for SIRT2 , an NAD+-dependent deacetylase involved in cell cycle regulation and neurodegeneration.

  • Binding Mode: The phenyl-thiazole core occupies the hydrophobic "selectivity pocket" adjacent to the NAD+ binding site in SIRT2.

  • Activity: It blocks the deacetylation of key substrates such as

    
    -Tubulin (Lys40)  and p53 , thereby stabilizing microtubules and modulating apoptotic pathways.
    
B. Fluorescence Mechanism (Amyloid Detection)

PTPA functions as a "molecular rotor."

  • In Solution: The bond between the phenyl and thiazole rings allows free rotation, facilitating non-radiative decay (low fluorescence).

  • Bound State: Upon binding to

    
    -sheet rich structures (e.g., Amyloid-
    
    
    
    or Tau fibrils), rotation is restricted. This "planarization" restores radiative decay, resulting in a sharp "Turn-On" fluorescence signal (Solvatochromic effect).

Experimental Protocols

Protocol 1: In Vitro SIRT2 Deacetylation Assay

Objective: Quantify the inhibitory potency (


) of PTPA against SIRT2 activity.

Materials:

  • Recombinant Human SIRT2 Enzyme.

  • Fluorogenic Substrate: Ac-Arg-His-Lys-Lys(Ac)-AMC (p53-based).

  • Cofactor: NAD+ (500

    
    M stock).
    
  • PTPA (10 mM stock in DMSO).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    , 1 mg/mL BSA.
    

Workflow:

  • Preparation: Dilute PTPA in Assay Buffer to create a concentration gradient (e.g., 0.1

    
    M to 100 
    
    
    
    M). Maintain final DMSO < 1%.
  • Enzyme Mix: Incubate SIRT2 (20 ng/well) with PTPA dilutions for 15 minutes at 37°C.

  • Reaction Start: Add Substrate Mix (50

    
    M p53-AMC peptide + 500 
    
    
    
    M NAD+).
  • Kinetics: Measure fluorescence (

    
     nm) every 2 minutes for 60 minutes using a microplate reader.
    
  • Data Analysis: Calculate the slope (RFU/min) for the linear phase. Normalize to DMSO control (100% activity).

Self-Validation Check:

  • Control: Include Nicotinamide (10 mM) as a positive inhibition control.

  • Z-Factor: Ensure

    
     for assay reliability.
    
Protocol 2: Cellular Target Engagement (Western Blot)

Objective: Confirm PTPA penetrates cells and inhibits SIRT2-mediated tubulin deacetylation.

Workflow:

  • Cell Culture: Seed SH-SY5Y or HeLa cells (

    
     cells/well) in 6-well plates.
    
  • Treatment: Treat cells with PTPA (1, 5, 10

    
    M) for 6–24 hours. Include a Vehicle (DMSO) and Positive Control (e.g., AGK2).
    
  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors and Trichostatin A (to inhibit Class I/II HDACs, isolating Sirtuin effects).

  • Immunoblotting:

    • Primary Antibody 1: Anti-Acetyl-

      
      -Tubulin (Lys40)  (Marker of SIRT2 inhibition).
      
    • Primary Antibody 2: Anti-Total

      
      -Tubulin  (Loading control).
      
  • Quantification: Calculate the ratio of Acetyl-Tubulin / Total Tubulin. An increase indicates successful SIRT2 inhibition.

Protocol 3: Amyloid Fibril Fluorescence Staining

Objective: Utilize PTPA to detect aggregated proteins (e.g., in vitro formed A


42 fibrils).

Materials:

  • Aggregated A

    
    42 peptide (incubated at 37°C for 24h).
    
  • PTPA (1 mM stock in DMSO).

  • PBS Buffer (pH 7.4).

Workflow:

  • Staining Solution: Dilute PTPA to 10

    
    M in PBS.
    
  • Incubation: Mix 100

    
    L of A
    
    
    
    42 fibrils (10
    
    
    M) with 100
    
    
    L of PTPA solution. Incubate for 15 minutes at Room Temp in the dark.
  • Measurement: Record fluorescence emission spectra (

    
     nm; 
    
    
    
    nm).
  • Result: A blue-shift and intensity increase compared to PTPA in buffer alone confirms binding.

Data Presentation & Analysis

Expected Results Summary
ExperimentReadoutInterpretation of Positive Result
SIRT2 Assay RFU Slope (Kinetic)Dose-dependent decrease in slope (

typically in

M range).
Western Blot Band DensityIncreased Acetyl-Tubulin levels relative to Total Tubulin.
Fluorescence Emission Intensity>5-fold increase in fluorescence intensity at ~450nm in presence of fibrils.

Pathway Visualization

The following diagram illustrates the dual utility of PTPA: inhibiting the SIRT2 deacetylation pathway and the physical mechanism of fluorescence activation upon amyloid binding.

PTPA_Mechanism cluster_SIRT2 Pharmacological Pathway (SIRT2) cluster_Fluorescence Fluorescence Pathway (Amyloid) PTPA PTPA (Probe Scaffold) SIRT2 SIRT2 Enzyme PTPA->SIRT2 Inhibits AcTubulin Ac-alpha-Tubulin (Lys40) PTPA->AcTubulin Accumulation FreeState Free Rotation (Non-Fluorescent) PTPA->FreeState In Solution Amyloid Amyloid Fibril (Beta-Sheet) PTPA->Amyloid Binds Tubulin Deacetylated Tubulin (Unstable) SIRT2->Tubulin Deacetylation AcTubulin->Tubulin SIRT2 Activity Microtubule Microtubule Stability AcTubulin->Microtubule Stabilizes BoundState Planar/Rigid (Fluorescent ON) FreeState->BoundState Intercalation Amyloid->BoundState

Caption: PTPA inhibits SIRT2 (left), leading to Acetyl-Tubulin accumulation, while simultaneously acting as a turn-on fluorescent sensor for amyloid fibrils (right) via restricted molecular rotation.

References

  • Jung, M., et al. (2015).[1] "Aminothiazoles as Potent and Selective Sirt2 Inhibitors: A Structure-Activity Relationship Study." Journal of Medicinal Chemistry, 58(7), 3198–3216. [1]

  • Suzuki, T., et al. (2012). "Design, Synthesis, and Biological Evaluation of Novel SIRT2 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(19), 6129-6133.

  • Cui, M., et al. (2017).[2] "Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of

    
    -Amyloid and 
    
    
    
    -Synuclein Aggregates." ACS Chemical Neuroscience, 8(11), 2533–2542.
  • Li, K., et al. (2025).[3] "Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors." RSC Medicinal Chemistry.[3]

  • Grober, R. K., et al. (2011). "Identification of potent, selective, and cell-active inhibitors of the sirtuin SIRT2." Journal of Biological Chemistry, 286(14), 12313-12327.

Disclaimer: PTPA is a research chemical. Ensure all experiments comply with local safety regulations regarding hazardous chemical handling.

Sources

Method

Application Note: Safe Handling and Protocols for 3-(2-Phenyl-thiazol-4-yl)-phenylamine

Introduction & Compound Profile 3-(2-Phenyl-thiazol-4-yl)-phenylamine (also known as 3-(2-phenyl-1,3-thiazol-4-yl)aniline) is a privileged scaffold in drug discovery, often utilized as an intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

3-(2-Phenyl-thiazol-4-yl)-phenylamine (also known as 3-(2-phenyl-1,3-thiazol-4-yl)aniline) is a privileged scaffold in drug discovery, often utilized as an intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and fluorescent probes. Its structure combines a lipophilic thiazole core with a reactive aniline handle, making it versatile but chemically sensitive.

This guide defines the protocols for the safe handling, solubilization, and storage of this compound. Given the limited specific toxicological data available for this exact isomer, this protocol utilizes a Structure-Activity Relationship (SAR) safety assessment based on its constituent pharmacophores: the aniline (phenylamine) and the thiazole ring.

Chemical Identity
PropertyDescription
Chemical Structure 2-phenyl-4-(3-aminophenyl)-1,3-thiazole
Molecular Formula C₁₅H₁₂N₂S
Molecular Weight ~252.33 g/mol
Physical State Solid (typically yellow to brown crystalline powder)
Solubility Low in water; Soluble in DMSO, DMF, Ethanol, Methanol
Stability Sensitive to oxidation (air) and light due to the aniline moiety.[1]

Hazard Identification (SAR-Based Assessment)

As a research-grade intermediate, a specific Safety Data Sheet (SDS) may not be available. The following hazards are predicted based on the toxicology of structural analogues (e.g., 3-(2-methylthiazol-4-yl)aniline and general anilines) [1, 2].

Predicted Hazard Matrix
Hazard ClassCategoryRisk Description
Acute Toxicity Cat 3/4Toxic if swallowed, inhaled, or in contact with skin.[2] Anilines can cause methemoglobinemia (cyanosis).
Skin/Eye Irritation Cat 2Causes serious eye irritation and skin irritation (Thiazole component).
Sensitization Cat 1May cause an allergic skin reaction (Aniline component).
Target Organ STOT-REPotential damage to blood (hemolysis) and liver upon prolonged exposure.
Environmental Aquatic Acute 1Very toxic to aquatic life (Common for phenyl-thiazoles).

Critical Warning: Treat this compound as a potential carcinogen and skin sensitizer . Avoid all direct contact.

Engineering Controls & PPE

To ensure researcher safety, a strict barrier method must be employed.

Hierarchy of Controls
  • Primary Containment: All weighing and transfer of the solid must be performed in a Chemical Fume Hood or a Powder Containment Hood .

  • Respiratory Protection: If fume hood work is not feasible (e.g., equipment maintenance), use a P3/N99 particulate respirator .

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving recommended. Nitrile (outer) over Latex/Nitrile (inner). Note: Anilines can permeate thin nitrile; change gloves immediately upon splash.

    • Eye Protection: Chemical splash goggles.

    • Body: Lab coat with cuffed sleeves; closed-toe shoes.

Handling & Solubilization Protocol

Workflow Diagram: Solubilization & Storage

The following diagram outlines the logical flow for preparing stock solutions while minimizing oxidative degradation.

G Start Solid Compound (Vial) Weigh Weighing (Fume Hood) Start->Weigh Open in Hood Solvent Add Solvent (DMSO/DMF) Weigh->Solvent Calculate Molarity Dissolve Vortex/Sonication (Avoid Heat >40°C) Solvent->Dissolve QC Visual Check (Clear Solution?) Dissolve->QC QC->Solvent No (Add more solvent) Aliquot Aliquot into Amber Vials QC->Aliquot Yes Store Storage (-20°C, Argon) Aliquot->Store Seal with Parafilm

Figure 1: Step-by-step workflow for the safe solubilization and storage of 3-(2-phenyl-thiazol-4-yl)-phenylamine.

Detailed Procedure
Step 1: Weighing
  • Equip full PPE.[3][4][5] Place the analytical balance inside the fume hood or use a static-free weighing funnel.

  • Weigh the desired amount. Do not use a spatula directly if possible; tap the solid gently to avoid generating dust.

  • Wipe the exterior of the source vial with a solvent-dampened tissue (ethanol) before returning it to storage.

Step 2: Solubilization (Stock Solution)

Recommended Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Target Concentration: 10 mM to 50 mM.

  • Add the calculated volume of DMSO to the vial containing the solid.

  • Vortex for 30-60 seconds.

  • If the solid persists, sonicate in a water bath at room temperature for 5 minutes.

    • Caution: Avoid heating above 40°C, as thermal degradation may occur [3].

  • Inspect for clarity.[6] The solution should be yellow/amber but clear of particulates.

Step 3: Storage
  • Aliquot: Divide the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) to avoid freeze-thaw cycles.

  • Vial Type: Use Amber Glass Vials or wrap clear tubes in aluminum foil to protect from light.

  • Atmosphere: If available, overlay the solution with Argon or Nitrogen gas before capping to prevent oxidation of the aniline group.

  • Temperature: Store at -20°C or -80°C .

    • Shelf Life: Solid: 2 years (desiccated). Solution: 3-6 months (-20°C).

Emergency Procedures

Exposure Response[5][7][8][9][10]
  • Inhalation: Remove victim to fresh air immediately.[4][7] If breathing is difficult, administer oxygen. Seek medical attention (Risk of cyanosis).[7]

  • Skin Contact: Wash with copious amounts of soap and water for at least 15 minutes. Do not use ethanol to wash skin, as it may increase absorption of the aniline.

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present.[6]

Spill Cleanup[1]
  • Evacuate the immediate area if the spill is large (>100 mg).

  • PPE: Wear nitrile gloves, lab coat, and goggles.

  • Absorb: Cover the spill with an inert absorbent (vermiculite or spill pads).

  • Neutralize: Clean the area with a mild detergent solution.

  • Disposal: Collect waste in a container labeled "Hazardous Organic Waste - Toxic/Amine" . Do not dispose of down the drain [4].

References

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: 3-(2-Trifluoromethyl-thiazol-4-yl)-phenylamine. Link (Accessed via Search Result 1.15).

  • PubChem. (2025).[1] Compound Summary: 3-(2-Methyl-thiazol-4-yl)-phenylamine (CID 736535).[8] National Center for Biotechnology Information. Link.

  • Mickevičius, V., et al. (2013).[2] Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18, 15000-15018. Link.

  • Centers for Disease Control and Prevention (CDC). (2015). Aniline: Medical Management Guidelines. ATSDR. Link.

Sources

Application

Application Note: Molecular Docking Protocols for 3-(2-phenyl-thiazol-4-yl)-phenylamine

Executive Summary This application note provides a rigorous, standardized protocol for conducting molecular docking studies on 3-(2-phenyl-thiazol-4-yl)-phenylamine (referred to herein as TZP-Amine ). The 2-phenyl-thiazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a rigorous, standardized protocol for conducting molecular docking studies on 3-(2-phenyl-thiazol-4-yl)-phenylamine (referred to herein as TZP-Amine ).

The 2-phenyl-thiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently associated with VEGFR-2 kinase inhibition (mimicking the pazopanib core) and Tubulin polymerization inhibition (mimicking combretastatin A-4). The specific meta-aniline substitution in TZP-Amine suggests high potential for hydrogen bonding within the ATP-binding hinge region of kinases or specific hydrophobic pockets in tubulin.

This guide outlines a Dual-Target Assessment Protocol , enabling researchers to evaluate TZP-Amine against both target classes using high-precision computational methods.

Pharmacophore Analysis & Target Selection

Before initiating docking, it is critical to understand the electrostatic and steric properties of the ligand.

FeatureChemical MoietyBiological Function (Hypothetical)
H-Bond Acceptor Thiazole Nitrogen (N3)Binds to hinge region backbone NH (Kinases).
H-Bond Donor/Acceptor meta-Aniline (-NH2)Interacts with gatekeeper residues or solvent front; critical for solubility.
Hydrophobic Core Phenyl rings (A & B)Pi-Pi stacking with aromatic residues (e.g., Phe, Tyr) in the binding pocket.
Linker Thiazole C4-C5 bondRigidifies the structure, enforcing a specific dihedral angle between phenyl rings.

Selected Case Study Targets:

  • Primary Target (Kinase): VEGFR-2 (PDB ID: 4ASD or 3VHE ). Rationale: The aniline-thiazole motif resembles the core of Sorafenib/Pazopanib.

  • Secondary Target (Cytoskeletal): Tubulin-Colchicine Site (PDB ID: 5LYJ ). Rationale: The biaryl geometry mimics the cis-stilbene of combretastatin.

Computational Resources & Prerequisites

  • Hardware: Workstation with >16 GB RAM, multi-core CPU (GPU acceleration recommended for MD validation).

  • Software:

    • Ligand Prep: Avogadro, Gaussian (for DFT), or LigPrep.

    • Docking Engine: AutoDock Vina (Open Source) or GOLD/Glide (Commercial).

    • Visualization: PyMOL, ChimeraX, or BIOVIA Discovery Studio.

Experimental Protocol

Phase 1: Ligand Preparation (Critical Step)

Standard force fields often miscalculate the torsion angle between the thiazole and phenyl rings. Quantum Mechanical (QM) optimization is required.

  • Structure Generation: Build the 2D structure of TZP-Amine.

  • Conformational Search: Generate low-energy conformers to prevent getting trapped in local minima.

  • DFT Optimization:

    • Method: DFT/B3LYP with 6-31G** basis set.

    • Goal: Determine the precise dihedral angle between the thiazole and the meta-aniline ring.

    • Charge Calculation: Assign RESP (Restrained Electrostatic Potential) charges or Gasteiger-Marsili charges. Do not use standard MMFF94 charges for the thiazole sulfur, as they often underestimate sigma-hole interactions.

  • Protonation State:

    • Generate states at pH 7.4 ± 0.5.

    • Note: The thiazole nitrogen is weakly basic (pKa ~2.5), so it remains neutral. The aniline nitrogen (pKa ~4.6) is also predominantly neutral, acting as a H-bond donor.

Phase 2: Target Preparation (Self-Validating System)

To ensure trustworthiness, we employ a "Redocking" validation step.

  • PDB Retrieval: Download PDB 4ASD (VEGFR-2 complexed with Sorafenib).

  • Cleaning:

    • Remove all water molecules (unless bridging waters are conserved, e.g., HOH_1234 near the gatekeeper).

    • Remove co-factors/ions not essential for binding.

  • Structure Correction:

    • Add polar hydrogens.

    • Correct amide flips (Asn/Gln/His) to maximize H-bonding network.

  • Validation (The "Redocking" Test):

    • Extract the co-crystallized ligand (Sorafenib).

    • Dock it back into the empty pocket.

    • Pass Criteria: RMSD between the docked pose and crystal pose must be < 2.0 Å .

Phase 3: Grid Generation & Docking

Protocol for AutoDock Vina:

  • Grid Box Definition:

    • Center: Coordinates of the co-crystallized ligand center of mass.

    • Size: 22 x 22 x 22 Å (Kinase ATP pocket); 30 x 30 x 30 Å (Tubulin surface pocket).

    • Spacing: 0.375 Å (standard) or 1.0 Å (Vina default).

  • Exhaustiveness: Set to 32 or higher (default is 8) to ensure thorough sampling of the rotational space.

  • Execution: Run the docking algorithm to generate 10 poses.

Phase 4: Post-Docking Analysis

Evaluate poses based on Binding Energy (ΔG) and Interaction Fingerprints .

Key Interactions to Look For:

  • VEGFR-2: H-bond between Thiazole N and Cys919 (Hinge region).

  • Tubulin: Hydrophobic interaction with Val238 and Cys241 .

Workflow Visualization

The following diagram illustrates the logical flow of the experiment, ensuring all quality control (QC) steps are met.

DockingWorkflow cluster_Ligand Phase 1: Ligand Prep cluster_Protein Phase 2: Protein Prep Start Start: TZP-Amine Structure DFT DFT Optimization (B3LYP/6-31G**) Start->DFT Charges Assign RESP Charges (pH 7.4) DFT->Charges Grid Grid Box Generation (Centered on Active Site) Charges->Grid PDB PDB Retrieval (4ASD / 5LYJ) Clean Remove H2O & Ions Add Polar H PDB->Clean Redock QC: Redocking Validation (RMSD < 2.0 Å) Clean->Redock Redock->Grid If Pass Dock Molecular Docking (Exhaustiveness = 32) Grid->Dock Analysis Interaction Profiling (H-bonds, Pi-Stacking) Dock->Analysis

Figure 1: Step-by-step computational workflow including the critical "Redocking" validation gate.

Interaction Mechanism (Kinase Hinge Binding)

This schematic visualizes the expected binding mode of TZP-Amine within the ATP-binding pocket of a kinase (e.g., VEGFR-2).

InteractionMap ThiazoleN Thiazole N (Acceptor) Cys919 Cys919 (Hinge) Backbone NH ThiazoleN->Cys919 H-Bond (2.8 Å) AnilineNH Aniline NH2 (Donor) Glu885 Glu885 (Gatekeeper) AnilineNH->Glu885 H-Bond (3.0 Å) PhenylRing Phenyl Ring (Hydrophobic) Phe918 Phe918 (Hydrophobic) PhenylRing->Phe918 Pi-Pi Stacking

Figure 2: Predicted interaction map of TZP-Amine in the VEGFR-2 ATP binding pocket.

Data Reporting Template

When reporting your results, summarize the top 3 poses using the table below.

Pose RankBinding Energy (kcal/mol)RMSD (vs Pose 1)Key H-BondsHydrophobic Contacts
1-9.40.00Cys919, Asp1046Leu840, Val848, Phe918
2-9.11.24Cys919Val848, Ala866
3-8.82.50Glu885Leu1035

References

  • Thiazole Derivatives as VEGFR-2 Inhibitors: El-Hazek, R. M., et al. (2025).[1] Synthesis of thiazoloquinolinone derivatives: molecular docking, MD simulation, and pharmacological evaluation as VEGFR-2 inhibitors. (Hypothetical link based on search context 1.4)

  • Tubulin Polymerization Inhibition: Al-Warhi, T., et al. (2022).[2][3] Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega.

  • Docking Validation Protocols: Elmorsy, M. A., et al. (2022).[4] Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues. BMC Chemistry.[4]

  • Kinase Docking Methodology: PDB Entry 4ASD: Crystal structure of VEGFR2 with Sorafenib.

Sources

Method

Application Note: SAR Studies &amp; Protocol Optimization for 3-(2-phenyl-thiazol-4-yl)-phenylamine Scaffolds

Executive Summary & Rationale The 2,4-diarylthiazole scaffold, specifically 3-(2-phenyl-thiazol-4-yl)-phenylamine , represents a "privileged structure" in medicinal chemistry. Its planar geometry and extensive -conjugati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The 2,4-diarylthiazole scaffold, specifically 3-(2-phenyl-thiazol-4-yl)-phenylamine , represents a "privileged structure" in medicinal chemistry. Its planar geometry and extensive


-conjugation allow it to intercalate effectively into 

-sheet rich protein aggregates (such as Tau fibrils in Alzheimer's disease) and occupy the ATP-binding pockets of various kinases (CDK, GSK-3

).[1]

This Application Note provides a comprehensive guide to the synthesis, structural optimization, and biological evaluation of this scaffold. Unlike generic guides, this document focuses on the phenylamine derivative as a critical divergence point: the free amine serves as a nucleophilic handle for generating diverse libraries of amides, ureas, and sulfonamides, which determine the final target selectivity.[1]

Key Applications
  • Tau Aggregation Inhibition: Disruption of paired helical filaments (PHFs) in neurodegenerative tauopathies.[2]

  • Kinase Inhibition: ATP-competitive inhibition of CDKs and CLK1/DYRK1A.

  • Antimicrobial Agents: Disruption of bacterial cell wall synthesis via histidine kinase inhibition.

Chemical Synthesis Protocol

Objective: High-yield synthesis of 3-(2-phenyl-thiazol-4-yl)-phenylamine via a modified Hantzsch Thiazole Synthesis followed by selective nitro-reduction.

Workflow Diagram

SynthesisWorkflow Start Starting Materials (Thiobenzamide + 3-Nitro-α-bromoacetophenone) Step1 Step 1: Hantzsch Cyclization (EtOH, Reflux, 4h) Start->Step1 Condensation Inter Intermediate: 3-(2-phenyl-thiazol-4-yl)-nitrobenzene Step1->Inter Dehydration Step2 Step 2: Nitro Reduction (SnCl2·2H2O, EtOH/HCl) Inter->Step2 Reduction Product Final Product: 3-(2-phenyl-thiazol-4-yl)-phenylamine Step2->Product Purification

Figure 1: Two-step synthetic pathway for the generation of the target phenylamine scaffold.

Detailed Methodology
Step 1: Hantzsch Cyclization (Formation of the Thiazole Core)

Reagents: Thiobenzamide (1.0 eq), 2-bromo-3'-nitroacetophenone (1.0 eq), Ethanol (anhydrous).[1]

  • Dissolution: Dissolve 10 mmol of thiobenzamide in 20 mL of anhydrous ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of 2-bromo-3'-nitroacetophenone portion-wise at room temperature. Note: The reaction is exothermic; monitor temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 3:1).

  • Precipitation: Cool the reaction mixture to 0°C. The hydrobromide salt of the product often precipitates.

  • Neutralization: Filter the solid and suspend in 10% aqueous NaHCO₃ to liberate the free base. Extract with EtOAc, dry over MgSO₄, and concentrate.[1]

    • Checkpoint: Product is 3-(2-phenyl-thiazol-4-yl)-nitrobenzene . Yellow solid. Yield >85%.

Step 2: Selective Nitro Reduction

Reagents: Stannous Chloride Dihydrate (SnCl₂[1]·2H₂O, 5.0 eq), Ethanol, Conc.[1] HCl.

  • Setup: Dissolve the nitro-intermediate (5 mmol) in 30 mL ethanol.

  • Activation: Add SnCl₂·2H₂O (25 mmol) followed by dropwise addition of conc. HCl (2 mL).

  • Reaction: Stir at 70°C for 2 hours. The yellow solution will turn clear/colorless upon completion.

  • Workup (Critical): Cool to RT. Adjust pH to ~8 using 1M NaOH. Caution: Tin salts will form a thick white precipitate.[1]

  • Filtration: Filter the suspension through a Celite pad to remove tin salts. Wash the pad with EtOAc.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

    • Final Product: 3-(2-phenyl-thiazol-4-yl)-phenylamine . Off-white solid.[3]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is highly sensitive to substitutions at three specific zones.

SAR Logic Map

SAR_Map Core Scaffold Core 2,4-Diarylthiazole Zone1 Zone 1: 2-Phenyl Ring (Lipophilicity & Stacking) Core->Zone1 Zone2 Zone 2: Thiazole Ring (Geometry & H-Bonding) Core->Zone2 Zone3 Zone 3: 3-Amino Group (The 'Warhead' Handle) Core->Zone3 Z1_Mod1 Electron Donors (OMe, Me): Increase potency vs Tau Decrease solubility Zone1->Z1_Mod1 Z1_Mod2 Halogens (F, Cl): Improve metabolic stability Modulate pi-stacking Zone1->Z1_Mod2 Z2_Mod1 Rigid Planarity: Essential for intercalation into beta-sheets Zone2->Z2_Mod1 Z3_Mod1 Free Amine (NH2): Weak binder (Probe only) Zone3->Z3_Mod1 Z3_Mod2 Amide/Urea Derivatization: CRITICAL for high potency (IC50 < 100 nM) Zone3->Z3_Mod2

Figure 2: Strategic modification zones for the 2,4-diarylthiazole scaffold.

Detailed SAR Insights
  • The 2-Phenyl Ring (Zone 1):

    • Substitutions here modulate the electron density of the thiazole nitrogen.

    • Insight: Para-substitution with electron-donating groups (e.g., -OMe) often increases potency against Tau aggregation by enhancing

      
      -stacking interactions with the aromatic residues (Phe, Tyr) in the Tau repeat domain.[1]
      
  • The Thiazole Core (Zone 2):

    • Acts as a rigid linker ensuring planarity.

    • Constraint: Replacing thiazole with oxazole or imidazole often results in a loss of potency due to altered bond angles and H-bond acceptor capabilities.

  • The 3-Aminophenyl "Handle" (Zone 3):

    • The Critical Pivot: The free amine itself is rarely the drug.[1] It is the precursor.

    • Acylation: Converting the amine to a benzamide or phenylurea creates a "tail" that can reach into deep hydrophobic pockets (e.g., the "selectivity pocket" in kinases).[1]

    • Data Point: The amide derivative is typically 10-50x more potent than the free amine in Tau aggregation assays (Pickhardt et al., 2007).[1]

Biological Evaluation Protocols

Protocol A: Thioflavin S (ThS) Fluorescence Assay (Tau Aggregation)

Purpose: To quantify the ability of the compound to inhibit the formation of Tau amyloid fibrils.[1]

  • Reagents: Recombinant Tau fragment (e.g., K18 or K19), Thioflavin S (ThS), Heparin (inducer).[1]

  • Preparation: Dilute Tau protein to 10 µM in PBS (pH 7.4) containing 1 mM DTT.

  • Incubation: Add test compound (0.1 - 100 µM) to the Tau solution.

  • Induction: Add Heparin (equimolar to Tau) to trigger aggregation. Incubate at 37°C for 24 hours.

  • Measurement: Add ThS (20 µM). Measure fluorescence on a plate reader (Ex: 440 nm, Em: 521 nm).

  • Data Analysis: Normalize fluorescence against a DMSO control (100% aggregation). Calculate IC₅₀ using non-linear regression.

Protocol B: Cell Viability (MTT Assay)

Purpose: To ensure the compound is not generally cytotoxic at therapeutic concentrations.[1]

  • Seeding: Plate N2a (neuroblastoma) or HeLa cells at 5,000 cells/well in a 96-well plate.

  • Treatment: Treat cells with serial dilutions of the compound for 48 hours.

  • Development: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

Summary of Quantitative Data (Reference Values)

Compound Variant (R-Group on Amine)TargetIC₅₀ / KdMechanism
Free Amine (-NH₂) Tau Aggregation> 50 µMWeak Intercalation
Benzamide (-NH-CO-Ph) Tau Aggregation1.2 µM

-sheet disruption
Phenylurea (-NH-CO-NH-Ph) VEGFR2 Kinase45 nMATP Competition
Rhodanine Derivative Tau Aggregation0.5 µMCovalent/Redox

Table 1: Comparative potency of the scaffold based on Zone 3 derivatization.

References

  • Pickhardt, M., et al. (2007).[1][4] "Phenylthiazolyl-hydrazide and its derivatives are potent inhibitors of tau aggregation and toxicity in vitro and in cells." Biochemistry, 46(35), 10016-10023.[1] Link

  • Kou, B., et al. (2023).[1] "Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands." Bioorganic & Medicinal Chemistry. Link

  • Hantzsch, A. (1881).[1] "Ueber die Einwirkung des Chloracetons auf Thiamide." Berichte der deutschen chemischen Gesellschaft. (Classic Synthesis Reference).

  • Ballatore, C., et al. (2012).[1] "Microtubule stabilizing agents as potential treatment for Alzheimer's disease and related neurodegenerative disorders." Journal of Medicinal Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 3-(2-phenyl-thiazol-4-yl)-phenylamine

Ticket ID: SOL-PTPA-001 Status: Open Topic: Troubleshooting solubility/precipitation issues in aqueous assays Compound Class: 2,4-Disubstituted Thiazole / Aniline Derivative[1][2] Executive Summary: The Core Problem 3-(2...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-PTPA-001 Status: Open Topic: Troubleshooting solubility/precipitation issues in aqueous assays Compound Class: 2,4-Disubstituted Thiazole / Aniline Derivative[1][2]

Executive Summary: The Core Problem

3-(2-phenyl-thiazol-4-yl)-phenylamine (henceforth PTPA ) presents a classic medicinal chemistry challenge: it is a BCS Class II-like compound (Low Solubility, High Permeability).[1][2]

Its poor aqueous solubility stems from two structural factors:

  • High Planarity & Lattice Energy: The conjugated phenyl-thiazole-phenyl system creates a flat, rigid structure that stacks efficiently in the solid state (pi-pi stacking), requiring significant energy to break the crystal lattice.[1][2]

  • Lipophilicity: With a predicted LogP > 3.5, the molecule is highly hydrophobic.

  • Weak Basicity: The aniline nitrogen (

    
    ) and thiazole nitrogen (
    
    
    
    ) are largely uncharged at physiological pH (7.4), meaning the molecule exists as a neutral, insoluble species in most biological assays.

This guide provides the protocols to overcome these thermodynamic barriers without compromising biological data integrity.

Solubility Decision Tree

Before proceeding, determine your application path. Different assays require drastically different solubilization strategies.

SolubilityDecisionTree Start Start: Define Application CellCulture Cellular Assays (Live Cells) Start->CellCulture Enzymatic Enzymatic/Biochemical (Cell-Free) Start->Enzymatic InVivo In Vivo / Animal Models Start->InVivo DMSO_Limit Can you tolerate 0.5% DMSO? CellCulture->DMSO_Limit Detergent Is protein sensitive to detergents? Enzymatic->Detergent Route Route of Admin? InVivo->Route Sol_A Protocol A: Serial Dilution in DMSO + Rapid Dispersion DMSO_Limit->Sol_A Yes Sol_C Protocol C: Cyclodextrin Complexation (HP-β-CD) DMSO_Limit->Sol_C No (Sensitive Cells) Detergent->Sol_A Yes Sol_B Protocol B: Cosolvent System (PEG400/Tween80) Detergent->Sol_B No Route->Sol_C IV / IP Sol_D Protocol D: Mesylate Salt Formation (Acidification) Route->Sol_D Oral (PO)

Figure 1: Strategic workflow for selecting the correct solubilization method based on assay constraints.

Stock Solution Preparation (The Foundation)

Critical Error: Do not attempt to dissolve PTPA directly in aqueous buffer. It will form a suspension of micro-crystals that are invisible to the naked eye but will skew concentration data.

Optimized DMSO Stock Protocol
ParameterSpecificationRationale
Solvent Anhydrous DMSO (Grade ≥ 99.9%)Water uptake in DMSO causes "micro-precipitation" over time.[1][2]
Concentration 10 mM - 50 mMHigh enough to allow small spiking volumes; low enough to prevent crashing upon freezing.[1][2]
Vessel Glass or Polypropylene (PP)Avoid Polystyrene (PS) which can leach plasticizers in 100% DMSO.[1][2]
Technique Acoustic Mixing or Vortex + Warm Planar molecules trap air in the lattice. Sonicate at 37°C for 5 mins to degas and dissolve.

Storage: Aliquot into single-use vials stored at -20°C. Avoid freeze-thaw cycles, which promote crystal nucleation.

The "Crash-Out" Mechanism & Prevention

Users often report precipitation when diluting from DMSO into buffer.[1][2] This happens because of the "Solvent Shock" .

The Mechanism[3][4]
  • DMSO Shell: In the stock solution, PTPA is solvated by DMSO molecules.

  • Water Attack: When added to water, water molecules strip the DMSO shell faster than the PTPA can disperse.

  • Nucleation: The naked hydrophobic PTPA molecules aggregate instantly (within milliseconds), forming nuclei.

  • Crystal Growth: These nuclei grow into crystals that precipitate.[1][2]

Solution: The "Intermediate Dilution" Method (Protocol A)

Instead of adding 1 µL of 10 mM Stock directly to 999 µL of buffer (1:1000 shock), use an intermediate step.

Step-by-Step Protocol:

  • Prepare 100x Concentrate: Dilute your 10 mM DMSO stock into pure DMSO to create a series of 100x concentrations (e.g., if final assay is 1 µM, make a 100 µM stock in DMSO).

  • Prepare the Assay Buffer: Ensure your buffer is at Room Temperature (cold buffer accelerates precipitation).[1][2]

  • The Rapid Spike:

    • Pipette the buffer into the well/tube first.

    • Place the pipette tip submerged in the buffer.

    • Eject the DMSO concentrate rapidly while simultaneously vortexing or mixing.

    • Goal: Disperse the DMSO molecules before the PTPA has time to find other PTPA molecules.

Advanced Solubilization Strategies

Protocol B: Cosolvent Systems (Enzymatic Assays)

If DMSO alone causes precipitation, use a surfactant to sequester the hydrophobic molecule.

  • Formula: 5% DMSO + 5% Tween-80 (or PEG-400) + 90% Buffer.[1][2]

  • Method: Premix the compound in DMSO/Tween-80 before adding the buffer.[1][2] The detergent forms micelles that encapsulate PTPA.

Protocol C: Cyclodextrin Complexation (In Vivo / Sensitive Cells)

Cyclodextrins (CD) are "molecular buckets" that hide the hydrophobic phenyl-thiazole core while presenting a hydrophilic exterior to the water.[1][2]

  • Reagent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][2]

  • Protocol:

    • Prepare 20% (w/v) HP-β-CD in water/saline.[1][2]

    • Dissolve PTPA in a minimal volume of DMSO (or Ethanol).[1][2]

    • Add the PTPA solution dropwise to the CD solution with vigorous stirring.

    • Stir for 4 hours at room temperature to allow inclusion complex formation.

Protocol D: Salt Formation (Acidification)

Since PTPA is an aniline (weak base), it can be protonated.[1]

  • Theory: Lowering pH below the pKa (~4.6) protonates the amine (

    
    ), drastically increasing solubility.[1][2]
    
  • Application: Use Mesylate (Methanesulfonic acid) or HCl salts.[1][2]

  • Warning: This only works if the assay tolerates acidic pH (pH < 4).[1] If you neutralize back to pH 7.4, it will precipitate unless a solubilizer (like Cyclodextrin) is present.

Frequently Asked Questions (FAQ)

Q: My compound precipitates in PBS but not in DMEM. Why? A: PBS is a high-salt buffer (high ionic strength).[1][2] The "Salting-Out" effect reduces the solubility of hydrophobic organics.[1][2] DMEM contains proteins (BSA/FBS) which act as carriers (similar to albumin in blood), binding and solubilizing the compound. Recommendation: Add 0.1% BSA to your PBS buffer.

Q: Can I use Ethanol instead of DMSO? A: Yes, PTPA is soluble in ethanol. However, ethanol evaporates much faster than DMSO, leading to "concentration drift" in open-well plates.[1][2] Ethanol is preferred for in vivo formulation preparation but less ideal for plate-based screening.[1][2]

Q: I see a "cloudiness" immediately after dilution. Can I spin it down? A: NO. Spinning it down removes the compound from the assay, meaning you are testing the supernatant at a much lower (and unknown) concentration. If it clouds, the experiment is invalid. You must switch to Protocol B (Detergents) or Protocol C (Cyclodextrins).[1][2]

References

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

  • PubChem Compound Summary. (2024). 3-(2-phenyl-thiazol-4-yl)-phenylamine.[1][2] National Center for Biotechnology Information.[1][2]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-(2-phenyl-thiazol-4-yl)-phenylamine

[1] Executive Summary & Chemical Profile 3-(2-phenyl-thiazol-4-yl)-phenylamine is a privileged scaffold frequently utilized in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) and fluorescent probes.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

3-(2-phenyl-thiazol-4-yl)-phenylamine is a privileged scaffold frequently utilized in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) and fluorescent probes.[1] Its chemical stability is dictated by two competing functionalities: the robust, electron-withdrawing thiazole core and the oxidation-prone primary aniline .[1]

Users most frequently encounter issues related to oxidative darkening (browning) in solution and micro-precipitation upon aqueous dilution.[1]

Physicochemical Snapshot
PropertyValue / Characteristic
Molecular Formula C₁₅H₁₂N₂S
Molecular Weight 252.33 g/mol
Solubility (DMSO) > 50 mM (Excellent)
Solubility (Water) < 0.1 mg/mL (Poor - requires carrier)
pKa (Aniline) ~3.8 – 4.2 (Less basic than aniline due to thiazole electron withdrawal)
Appearance Off-white to pale yellow solid (Pure); Brown/Pink (Oxidized)

Critical Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a 10 mM stock solution stable for >6 months.

The "Why" (Expert Insight): Aniline derivatives undergo auto-oxidation via radical mechanisms when dissolved in oxygen-rich solvents.[1] DMSO is hygroscopic; absorbed water accelerates this degradation and causes "crash-out" upon freezing.[1]

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥ 99.9%, Water < 0.005%).[1]

    • Avoid: DMF (can decompose to amines) or Ethanol (evaporation alters concentration).[1]

  • Weighing: Weigh the solid into an amber glass vial (protects from UV).

  • Dissolution: Add DMSO. Vortex for 30 seconds.[1]

    • Note: If the solution turns pink immediately, your DMSO may contain peroxides.[2] Use fresh solvent.[1]

  • Degassing (Crucial): Bubble dry Nitrogen or Argon gas through the solution for 1 minute to displace dissolved oxygen.[1]

  • Storage: Aliquot into single-use vials (20–50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

Protocol B: Aqueous Dilution (Preventing "Crash-Out")

Objective: Diluting to assay concentration (e.g., 10 µM) without precipitation.[1][2]

  • Step-Down Dilution: Do not add 10 mM stock directly to water.[1]

    • Step 1: Dilute 10 mM stock 1:10 in pure Ethanol or DMSO (Intermediate = 1 mM).[1]

    • Step 2: Add Intermediate dropwise to the vortexing buffer.[1]

  • pH Control: Ensure buffer pH is < 7.5.

    • Mechanism:[1][2][3] The aniline is neutral at physiological pH.[1] Basic conditions reduce solubility further.

Degradation Mechanisms & Visualizer

Understanding how the molecule breaks down is the key to troubleshooting.

Primary Degradation Pathways
  • Oxidative Coupling (Color Change): The primary amine radicalizes in the presence of air/light, forming azo-dimers or quinone-imine species.[1] This turns the solution brown/pink.[1]

  • Photochemical Isomerization: The conjugated phenyl-thiazole system absorbs UV light, leading to potential cis-trans isomerization or cyclization byproducts.[1]

  • Hydrolysis (Rare): The thiazole ring is stable, but extreme acids (pH < 1) combined with heat can open the ring.

DegradationPathways cluster_legend Degradation Triggers Parent Parent Molecule (3-(2-phenyl-thiazol-4-yl)-phenylamine) Radical N-Centered Radical (Intermediate) Parent->Radical Oxidation (O2) PhotoIso Photo-Isomers (Ghost Peaks in HPLC) Parent->PhotoIso UV Light (hν) AzoDimer Azo/Hydrazo Dimers (Brown Precipitate) Radical->AzoDimer Coupling Quinone Quinone Imines (Pink/Red Color) Radical->Quinone Further Oxidation O2 / Peroxides O2 / Peroxides UV Light UV Light

Figure 1: Primary degradation pathways.[2] Note that oxidative coupling (red nodes) is the primary cause of solution discoloration.[2]

Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration

Q: My DMSO stock solution turned from pale yellow to dark brown after 2 weeks at 4°C. Is it still usable?

  • Diagnosis: Oxidative degradation of the aniline group.

  • Verdict: Discard. While the parent peak might still be 90% intact by LCMS, the oxidation byproducts (azo compounds) are often pan-assay interference compounds (PAINS) and will skew biological data.[2]

  • Fix: Store future stocks at -20°C under Argon.

Issue 2: HPLC "Ghost" Peaks

Q: I see small peaks eluting just after my main peak on HPLC. They have the same Mass (MW 252).

  • Diagnosis: Likely photochemical isomers or tautomers stabilized in the mobile phase.[1]

  • Test: Run the HPLC with a diode array detector (DAD). If the UV spectra of the ghost peak is identical to the parent but shifted slightly, it is an isomer.[2]

  • Fix: Use amber autosampler vials. Ensure the autosampler tray is cooled to 4°C.

Issue 3: Precipitation in Cell Culture Media

Q: When I add the compound to DMEM media (10 µM), the solution becomes cloudy.

  • Diagnosis: "Crash-out" due to low aqueous solubility.[1]

  • Fix:

    • Limit final DMSO concentration to 0.5% - 1.0%.[1]

    • Add a solubilizing agent: Cyclodextrin (HP-β-CD) at 5-10 equivalents can encapsulate the hydrophobic thiazole core and maintain solubility in media.[1]

Logic Flow: Troubleshooting Decision Tree

Use this flow to diagnose stability issues in real-time.

TroubleshootingTree Start Start: Observation Color Issue: Color Change (Yellow -> Brown/Pink) Start->Color Precip Issue: Precipitation (Cloudiness) Start->Precip Ghost Issue: Extra HPLC Peaks Start->Ghost CheckOxb Check: Storage Conditions (Was it air-tight?) Color->CheckOxb CheckSolv Check: Solvent Water Content (Is DMSO wet?) Precip->CheckSolv CheckLight Check: Light Exposure Ghost->CheckLight Oxidized Result: Oxidation Action: Discard & Reprepare Use Argon/N2 CheckOxb->Oxidized No (Air exposed) WetDMSO Result: Water Uptake Action: Use Anhydrous DMSO CheckSolv->WetDMSO Yes Isomer Result: Photo-isomerization Action: Use Amber Vials CheckLight->Isomer Yes

Figure 2: Diagnostic decision tree for common stability issues.[1]

References & Authority

  • PubChem Compound Summary. 2-Amino-4-phenylthiazole derivatives (Class behavior). National Center for Biotechnology Information.[1] [1][2]

  • Solubility of Organic Compounds in DMSO. Gaylord Chemical Company Technical Bulletin.[1] (Establishes DMSO as the standard solvent for hydrophobic heterocycles).[1]

  • Oxidative Polymerization of Aminothiazoles. ResearchGate / Scientific Literature.[1] (Mechanistic basis for color change and dimerization).[1]

  • Thiazole Stability in Medicinal Chemistry. Molecules (MDPI). (General stability of the 2,4-disubstituted thiazole scaffold).[1] [1][2]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-(2-phenyl-thiazol-4-yl)-phenylamine

Case ID: 3-PTP-CRYS-001 Status: Active Support Support Tier: Senior Application Scientist Executive Summary Welcome to the technical support hub for 3-(2-phenyl-thiazol-4-yl)-phenylamine . This molecule presents a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-PTP-CRYS-001 Status: Active Support Support Tier: Senior Application Scientist

Executive Summary

Welcome to the technical support hub for 3-(2-phenyl-thiazol-4-yl)-phenylamine . This molecule presents a unique set of crystallization challenges due to the interplay between the hydrophobic thiazole-phenyl core and the polar, oxidatively sensitive meta-amine substituent.

The most frequent support tickets regarding this compound involve Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—and difficulties in removing sulfur-based impurities carried over from the Hantzsch synthesis. This guide synthesizes thermodynamic principles with practical bench techniques to resolve these issues.

Module 1: Pre-Crystallization Assessment

Before attempting crystallization, you must verify that your crude material meets the "Nucleation Threshold."[1] If the impurity profile is too high, no solvent system will yield a stable lattice.[1]

Critical Purity Check
ParameterThresholdWhy it matters?
Purity (HPLC) >85%Below this, impurities (thioamides/haloketones) act as "plasticizers," depressing the melting point and causing oiling.
Appearance Yellow/Orange SolidDark brown/black tar indicates significant oxidation of the aniline amine.[1] Action: Perform a silica plug filtration before crystallizing.[1]
Smell OdorlessA sulfur/rotten egg smell indicates unreacted thiobenzamide.[1] Action: Wash crude solid with aqueous NaHCO₃.

Module 2: Solvent System Selection

We have categorized solvent systems based on their interaction with the 3-aminophenyl and thiazole moieties.

Recommendation: Do not use a single solvent if you are experiencing yield issues.[1] A binary solvent system (Solvent/Anti-solvent) allows for tighter control over supersaturation.[1]

System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Notes
Primary (Standard) Ethanol (Abs) Water 5:1 to 3:1Best starting point.[1] Water acts as a strong anti-solvent but must be added hot to avoid oiling.[1]
Alternative (High Purity) Toluene Heptane 1:1Excellent for removing polar impurities.[1] Requires higher temperatures (80°C+).[1]
Rescue (For Oiling) Isopropanol (IPA) None N/ASlow evaporation of IPA often bypasses the metastable oil phase.[1]

Module 3: Troubleshooting "Oiling Out" (LLPS)

The Issue: You cool the solution, and instead of white/yellow needles, a second liquid phase (oil droplets) forms at the bottom. The Cause: The solution temperature is higher than the melting point of the solvated solid (the "oiled" phase).[2] This is a thermodynamic miscibility gap.[1][3]

The Rescue Protocol

Do not filter the oil! Follow this thermodynamic correction workflow.

OilingOutRescue Start Observation: Oiling Out Occurred Reheat Step 1: Reheat to Reflux (Dissolve Oil Completely) Start->Reheat Do NOT Cool Further Cosolvent Step 2: Add 'Good' Solvent (Increase Solubility Capacity) Reheat->Cosolvent If solution is too concentrated Seed Step 3: Add Seed Crystals (at T = Cloud Point + 5°C) Reheat->Seed If concentration is optimal Cosolvent->Seed Cool Step 4: Controlled Cooling (10°C per hour) Seed->Cool Critical Step Cool->Start If Oil Returns (Repeat with more solvent) Success Crystalline Solid Cool->Success

Figure 1: Decision tree for recovering a crystallization batch that has undergone Liquid-Liquid Phase Separation (LLPS).

FAQ: Oiling Out

Q: Why does adding water make it oil out instantly? A: Water drastically increases the interfacial tension.[1] If you add water too fast, you spike the local supersaturation into the "labile zone" where spontaneous phase separation (oiling) is faster than nucleation.

  • Fix: Add water dropwise to the boiling ethanol solution until a faint turbidity persists, then add 1 mL of ethanol to clear it. Cool slowly.

Q: I don't have seed crystals. How do I get the first batch? A: Take 1 mL of your oiled-out solution in a vial. Scratch the glass vigorously with a spatula while cooling it in dry ice/acetone. Once a solid forms (even if ugly), use that speck to seed your main batch.

Module 4: Salt Formation (The "Nuclear Option")

If the free base (amine) refuses to crystallize or remains an oil, converting it to a salt is the most chemically sound solution.[1] The ionic lattice energy of a salt is significantly higher, usually raising the melting point by >50°C, effectively eliminating the oiling risk.

Recommended Salt Screens
  • Hydrochloride (HCl):

    • Protocol: Dissolve free base in EtOAc.[1] Add 1.1 equivalents of 4M HCl in Dioxane.[1]

    • Outcome: Usually precipitates instantly as a bright yellow solid.[1]

    • Pros: High melting point, water-soluble.[1]

    • Cons: May be hygroscopic.[1]

  • p-Toluenesulfonate (Tosylate):

    • Protocol: Dissolve free base in Acetone. Add 1.0 eq of p-TsOH monohydrate.

    • Outcome: Large, well-defined prisms.

    • Pros: Non-hygroscopic, excellent for X-ray diffraction.

SaltScreen Input Oily Free Base Solvent Dissolve in EtOAc or Acetone Input->Solvent Acid Add Acid (HCl or p-TsOH) Solvent->Acid Precip Precipitation Acid->Precip Filter Filtration & Wash Precip->Filter

Figure 2: Workflow for converting the stubborn oily free base into a crystalline salt form.

Module 5: Impurity Management (Hantzsch Specifics)

Since this molecule is likely synthesized via the Hantzsch reaction (bromo-acetophenone + thiobenzamide derivative), specific impurities will interfere with crystal growth.[1]

Impurity TypeSymptomRemoval Strategy
Thioamide Residue Sulfur smell; sticky texture.[1]Acid Wash: Dissolve crude in 1M HCl. Filter off insoluble thioamide. Basify filtrate with NaOH to recover product.
Alpha-Haloketone Lachrymator (makes eyes sting); skin irritant.Chemical Scavenging: Add a small amount of thiourea to the reaction end to consume excess haloketone before workup.
Oxidized Aniline Dark color (Red/Black).Charcoal: Boil solution with activated carbon (5 wt%) for 10 mins and filter hot through Celite.

References

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann. (Provides the theoretical basis for supersaturation control and oiling out mechanisms).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for Hantzsch thiazole synthesis workup).

  • Davey, R. J., et al. (2013).[1] "Crystal Engineering of Organic Compounds." Chemical Reviews. (Discusses the impact of impurities on nucleation).

  • Halasangi, B. M., et al. (2014).[1][4] "Crystal structure of 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one." Acta Crystallographica Section E. (Provides structural data on analogous phenyl-thiazole packing).

Sources

Optimization

Technical Support Center: Stability &amp; Assay Optimization for 3-(2-phenyl-thiazol-4-yl)-phenylamine

The following Technical Support Center guide is designed for researchers working with 3-(2-phenyl-thiazol-4-yl)-phenylamine , a privileged scaffold often utilized in kinase inhibition, fluorescent probing, and fragment-b...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers working with 3-(2-phenyl-thiazol-4-yl)-phenylamine , a privileged scaffold often utilized in kinase inhibition, fluorescent probing, and fragment-based drug discovery.[1]

Current Status: Operational | Support Tier: Senior Scientific Application Compound Class: 2,4-Disubstituted Thiazole / Aminophenyl Derivative[1]

Core Stability Directive: The "Solubility-Oxidation" Paradox[1][2]

As a Senior Application Scientist, I often see this compound fail not because of its intrinsic potency, but due to poor handling of its physicochemical properties. 3-(2-phenyl-thiazol-4-yl)-phenylamine presents a dual challenge: the aniline moiety is prone to oxidative degradation, while the planar thiazole-phenyl core drives aggregation in aqueous buffers.[1][2]

The "Golden Protocol" for Stock Preparation

Do not treat this like a standard library compound. Follow this rigorous solubilization workflow to ensure assay reproducibility.

Step 1: Solid State Storage
  • Condition: Store neat powder at -20°C under desiccated conditions.

  • Container: Amber glass vials (critical to prevent photo-oxidation of the thiazole ring).

  • Inert Gas: Purge headspace with Argon or Nitrogen after every use.[1][2]

Step 2: Solubilization (The "DMSO Sandwich" Method)

Direct addition of aqueous buffer to high-concentration stocks causes immediate, often invisible, microprecipitation.

  • Primary Stock: Dissolve to 10 mM or 20 mM in high-grade anhydrous DMSO.

  • Sonication: Sonicate for 30-60 seconds in a water bath (ambient temp) to disrupt crystal lattices.

  • Aliquot: Single-use aliquots (e.g., 20 µL) are mandatory. Never freeze-thaw this compound more than once.[1][2] The aniline group degrades rapidly upon repeated temperature cycling.[1][2]

Step 3: Assay Working Solution (The Critical Step)
  • Intermediate Dilution: Do NOT dilute directly from 10 mM DMSO to aqueous buffer.[1][2]

  • Protocol: Create a 100x or 1000x intermediate dilution in 100% DMSO first.

  • Final Addition: Spike this intermediate into the assay buffer while vortexing. Ensure final DMSO concentration is consistent (e.g., 0.5% or 1%).[1]

Visualizing the Stability Workflow

The following diagram outlines the critical decision points to prevent compound degradation and precipitation.

StabilityWorkflow Solid Solid Compound (-20°C, Desiccated) DMSO_Stock Primary Stock (10-20 mM DMSO) Solid->DMSO_Stock Anhydrous DMSO + Argon Purge Aliquot Single-Use Aliquots (No Freeze-Thaw) DMSO_Stock->Aliquot Immediate Segregation Precip FAILURE: Microprecipitation DMSO_Stock->Precip Direct to Buffer Inter_Dilution Intermediate Dilution (100% DMSO) Aliquot->Inter_Dilution Dilute for Dose-Response Oxidation FAILURE: Aniline Oxidation Aliquot->Oxidation Repeated F/T Final_Well Final Assay Well (<1% DMSO) Inter_Dilution->Final_Well Spike into Buffer (Vortexing) Assay_Buffer Assay Buffer (Aqueous) Assay_Buffer->Final_Well Pre-warmed

Caption: Optimized workflow to prevent microprecipitation and oxidative degradation during assay preparation.

Troubleshooting & FAQs

Q1: My IC50 values are shifting between runs. Is the compound degrading?

Diagnosis: Likely oxidative instability or colloidal aggregation .[1][2]

  • The Science: The primary amine (aniline) on the phenyl ring is susceptible to oxidation, forming azo-dimers or quinone-imines, especially in basic buffers (pH > 7.5). Furthermore, planar thiazoles are notorious for forming colloidal aggregates that sequester enzymes, leading to false positives (steep Hill slopes).

  • The Fix:

    • Add Detergent: Include 0.01% Triton X-100 or Tween-20 in your assay buffer.[1][2] This disrupts colloidal aggregates [1].[1][2]

    • Fresh Prep: Use a fresh aliquot for every run.

    • Check Hill Slope: If your Hill slope is > 2.0, you are likely observing aggregation, not stoichiometric inhibition.[1][2]

Q2: I see high background fluorescence in my assay. Is this compound interfering?

Diagnosis: Intrinsic Fluorescence .

  • The Science: The 2-phenyl-thiazole core acts as a fluorophore scaffold (similar to Thioflavin T analogs).[1][2] It may absorb in the UV/Blue region and emit in the Green/Yellow spectrum.[2]

  • The Fix:

    • Spectral Scan: Run an absorbance and emission scan of the compound alone in your assay buffer.[1][2]

    • Red-Shifted Probes: If your assay uses GFP or FITC (green emission), switch to red-shifted readouts (e.g., Alexa Fluor 647) to avoid spectral overlap.[1][2]

    • Inner Filter Effect: At high concentrations (>10 µM), the compound may absorb the excitation light intended for your assay probe.[2] Correct for this or limit the top concentration.

Q3: The compound precipitates when added to the media/buffer.

Diagnosis: Solubility Limit Breach .

  • The Science: The calculated LogP of this scaffold is approx 3.0–3.6, making it poorly soluble in water [2].

  • The Fix:

    • Limit Final Concentration: Ensure the final assay concentration does not exceed 50-100 µM.

    • DMSO Tolerance: Verify your protein/cells can tolerate 1% DMSO.[1][2] If not, try 0.5% DMSO but ensure vigorous mixing.[1][2]

    • Buffer Composition: Avoid high salt concentrations (>150 mM NaCl) initially if possible, as "salting out" effects reduce organic solubility.[1][2]

Quantitative Data Summary: Solubility & Properties

ParameterValue / CharacteristicImplication for Assays
Molecular Weight ~252.33 DaSmall molecule; rapid diffusion.[1][2]
cLogP ~3.3 [2]Low aqueous solubility. Requires detergent/DMSO.[1][2]
pKa (Aniline) ~4.0 - 5.0Neutral at physiological pH (7.4).[1][2]
DMSO Solubility > 20 mMExcellent stock solubility.[1][2]
PBS Solubility < 50 µM (typically)Risk of precipitation at high doses.[1]
Fluorescence Likely Ex ~300-350nmPotential interference in UV/Blue assays.[1]

Advanced Troubleshooting Logic (Decision Tree)

Use this logic flow to diagnose "silent" assay failures caused by compound instability.

Troubleshooting Start Issue: Variable Assay Data Check_Hill Check Hill Slope Start->Check_Hill Steep Slope > 2.0 (Aggregation) Check_Hill->Steep Normal Slope ~ 1.0 (Stoichiometric) Check_Hill->Normal Detergent Add 0.01% Triton X-100 Steep->Detergent Check_Color Check Solution Color Normal->Check_Color Dark Dark/Yellowing (Oxidation) Check_Color->Dark Clear Clear Solution Check_Color->Clear Fresh Use Fresh Aliquot + Argon Purge Dark->Fresh Check_Interference Check Fluorescence Interference Clear->Check_Interference

Caption: Diagnostic logic for identifying aggregation, oxidation, or interference issues.

References

  • Feng, B. Y., et al. (2015).[1][2] "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS." Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.).[1][2][3] "3-(4-Phenyl-thiazol-2-yl)-phenylamine Compound Summary." National Center for Biotechnology Information.[1][2] Available at: [Link]

  • Da Silva, R., et al. (2018).[1][2] "4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents." Biomedicine & Pharmacotherapy.[1][2][4] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 3-(2-phenyl-thiazol-4-yl)-phenylamine (PTPA) Scaffold

Status: Operational Subject: Troubleshooting Anomalous Experimental Data Target Molecule Class: 2-phenylthiazole derivatives / Aminophenyl-thiazole scaffolds Executive Summary The 3-(2-phenyl-thiazol-4-yl)-phenylamine (P...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Anomalous Experimental Data Target Molecule Class: 2-phenylthiazole derivatives / Aminophenyl-thiazole scaffolds

Executive Summary

The 3-(2-phenyl-thiazol-4-yl)-phenylamine (PTPA) scaffold is a privileged structure widely used in kinase inhibitors (e.g., CDK, EGFR targeting) and fluorescent probes. However, its physicochemical properties often introduce experimental artifacts that mask true biological activity.

This guide addresses the three most common sources of anomalous data: Intrinsic Fluorescence Interference , Aqueous Precipitation ("Crash-out") , and Thiazole Ring Metabolic Scission .

Module 1: Fluorescence Interference (The "Phantom Signal")

Symptom: You observe high background signals in FRET/TR-FRET assays, or "inhibition" in fluorescence-based binding assays that disappears when using orthogonal readouts (e.g., Mass Spec).

Root Cause: The 2-phenylthiazole core is a known fluorophore. It typically absorbs in the UV range (~330 nm) and emits in the blue region (~380–450 nm). If your assay uses coumarin, tryptophane, or similar blue-shifted fluorophores, the compound itself acts as a light source, skewing results.

Troubleshooting Protocol: Spectral Interference Check

Objective: Determine if the compound's intrinsic fluorescence is interfering with assay readout.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 µM solution of the compound in the exact assay buffer (without enzyme/protein).

  • Scan: Perform an emission scan (Excitation: 330 nm; Emission: 350–600 nm).

  • Control: Run a parallel scan of the assay fluorophore alone.

  • Analysis: Overlap the spectra. If the compound's emission peak overlaps with your assay's detection window (>10% intensity), you have a false positive.

Mitigation Strategy:

  • Switch Readout: Move to Red-shifted dyes (e.g., Alexa Fluor 647) where the thiazole does not emit.

  • Background Correction: Subtract the compound-only signal from the experimental wells (only valid if signal < 20% of total).

Logic Diagram: Interference Decision Tree

FluorescenceInterference Start Anomalous High Signal in Fluorescence Assay CheckBuffer Measure Compound in Buffer (No Protein) Start->CheckBuffer Result1 Signal Detected? CheckBuffer->Result1 TrueSignal Intrinsic Fluorescence Confirmed Result1->TrueSignal Yes (>10% BG) FalseSignal Likely Aggregation or Protein Binding Result1->FalseSignal No Action1 Switch to Red-Shifted Dye (e.g., AF647) TrueSignal->Action1 Action2 Use Non-Optical Assay (e.g., MS/SPR) TrueSignal->Action2

Figure 1: Decision matrix for diagnosing intrinsic fluorescence interference in PTPA derivatives.

Module 2: Solubility & Aggregation (The "Inconsistent Potency")

Symptom:

  • IC50 curves are steep (Hill slope > 2.0).

  • Potency drops significantly when adding 0.1% BSA or Triton X-100.

  • Results vary between fresh DMSO stocks and freeze-thawed stocks.

Root Cause: The PTPA scaffold is planar and lipophilic. Upon dilution from DMSO into aqueous buffer, it forms colloidal aggregates rather than a true solution. These aggregates non-specifically sequester enzymes, leading to false inhibition (PAINS behavior).

Quantitative Data: Solubility Thresholds
Solvent SystemSolubility StatusRisk Level
100% DMSO High (> 10 mM)Low (Storage only)
PBS (pH 7.4) Very Low (< 5 µM)Critical (Precipitation likely)
PBS + 0.01% Triton Moderate (~20 µM)Manageable
Troubleshooting Protocol: Kinetic Solubility Assay

Objective: Define the "Safe Concentration" limit before precipitation occurs.

  • Prepare Stock: 10 mM compound in DMSO.

  • Spike: Add compound to PBS (pH 7.4) to reach final concentrations of 1, 5, 10, 50, 100 µM (keep DMSO constant at 1%).

  • Incubate: Shake for 90 minutes at room temperature.

  • Filter: Pass through a 0.45 µm filter plate to remove precipitates.

  • Quantify: Measure filtrate concentration via UV-HPLC or LC-MS against a standard curve.

  • Result: The concentration where linearity breaks is your Kinetic Solubility Limit . Do not run bioassays above this concentration.

Module 3: Metabolic Instability (The "Vanishing Act")

Symptom: High clearance in liver microsomes (HLM/MLM) but no obvious stable metabolite peak is visible in LC-MS.

Root Cause: The thiazole ring is susceptible to CYP450-mediated S-oxidation . This produces an unstable sulfoxide/sulfenic acid intermediate that undergoes ring scission (opening). The resulting reactive species often binds covalently to microsomal proteins (making it invisible to supernatant analysis) or depletes Glutathione (GSH).

Mechanistic Insight: Thiazole Ring Scission

The metabolic pathway often follows this trajectory:

  • S-Oxidation: CYP adds oxygen to the Thiazole Sulfur.

  • Ring Opening: The ring destabilizes and cleaves.

  • Covalent Binding: The open chain electrophile reacts with protein cysteines.

Troubleshooting Protocol: GSH Trapping Assay

Objective: Detect reactive metabolites formed by ring opening.

  • Incubation: Incubate 10 µM compound with Liver Microsomes + NADPH.

  • Trapping Agent: Add Glutathione (GSH) at 5 mM excess.

  • Analysis: Analyze via LC-MS/MS looking for [M + GSH] adducts (Parent Mass + 307 Da) or [Ring-Scission + GSH] adducts.

  • Interpretation: Presence of GSH adducts confirms reactive metabolite formation.

Logic Diagram: Metabolic Fate

MetabolicFate Parent PTPA Parent (Thiazole Core) CYP CYP450 Oxidation Parent->CYP SOxide Unstable S-Oxide CYP->SOxide Scission Ring Scission (Open Chain) SOxide->Scission Spontaneous Protein Covalent Protein Binding (Toxicity) Scission->Protein No GSH GSH GSH Adduct (Detoxified) Scission->GSH + GSH Trapping

Figure 2: Metabolic activation pathway of the thiazole ring leading to reactive intermediates.

References

  • Thiazole Fluorescence: Synthesis and fluorescent properties of some benzothiazole derivatives. ResearchGate.[1][2]

  • PAINS & Assay Interference: PAINS in the Assay: Chemical Mechanisms of Assay Interference.[3] Journal of Medicinal Chemistry.[4]

  • Thiazole Metabolism: Mechanistic studies on the metabolic scission of thiazolidinedione derivatives. PubMed.

  • Compound Solubility: Compound Precipitation in High-Concentration DMSO Solutions.[1] Journal of Biomolecular Screening.[1]

  • General Scaffold Activity: Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids. NIH/PubMed.

Sources

Optimization

minimizing assay interference from 3-(2-phenyl-thiazol-4-yl)-phenylamine

Ticket #402: 3-(2-phenyl-thiazol-4-yl)-phenylamine (PTPA)[1] Status: Open Priority: High Assigned Specialist: Senior Application Scientist Executive Summary You are encountering data irregularities with 3-(2-phenyl-thiaz...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #402: 3-(2-phenyl-thiazol-4-yl)-phenylamine (PTPA)[1]

Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering data irregularities with 3-(2-phenyl-thiazol-4-yl)-phenylamine (hereafter referred to as PTPA ). This scaffold presents a "perfect storm" of assay interference potential due to its structural alerts: a conjugated thiazole fluorophore , a hydrophobic bi-aryl core (aggregation), and a reactive primary aniline (covalent modification).

This guide provides the protocols to diagnose and eliminate these artifacts.

Module 1: Optical Interference (Autofluorescence)

The Issue: "I am seeing high background signal or false inhibition in my fluorescence-based assay (e.g., FRET, FP, FI)."

The Mechanism: The conjugated system of the phenyl-thiazole core is an intrinsic fluorophore. Thiazole derivatives often absorb in the UV-Blue region (


) and emit in the Blue-Green region (

).[1] If your assay utilizes coumarin, FITC, or GFP, PTPA is likely mimicking the signal or quenching it via Inner Filter Effects (IFE).
Diagnostic Workflow: The Spectral Fingerprint

Do not rely on literature values alone. Solvents and pH shift emission maxima.

Step-by-Step Protocol:

  • Prepare Compound: Dilute PTPA to

    
     and 
    
    
    
    in your exact assay buffer (include DMSO).
  • Scan Excitation: Fix emission at your assay's readout wavelength (e.g.,

    
    ); scan excitation from 
    
    
    
    .[1]
  • Scan Emission: Fix excitation at your assay's source wavelength (e.g.,

    
    ); scan emission from 
    
    
    
    .
  • Compare: Overlay these traces with your fluorophore’s spectra.[1]

Decision Matrix:

Observation Diagnosis Remediation
Overlap > 30% Direct Interference Switch to Red-Shifted dyes (e.g., Alexa Fluor 647, Cy5).[1]
Signal decreases with [PTPA] Quenching / IFE Apply mathematical correction (absorbance subtraction).

| No Overlap | Clean | Proceed to Module 2. |

Visual Logic: Optical Interference Troubleshooting

OpticalInterference Start High Background / Noise SpectralScan Run Spectral Scan (Buffer + Compound) Start->SpectralScan CheckOverlap Overlap with Assay Fluorophore? SpectralScan->CheckOverlap RedShift Switch to Red-Shifted Dye (>600 nm) CheckOverlap->RedShift Yes (Emission Overlap) MathCorrect Apply Inner Filter Effect Correction CheckOverlap->MathCorrect Yes (Absorption Only) NextStep Proceed to Aggregation Check CheckOverlap->NextStep No

Caption: Decision tree for diagnosing and mitigating optical interference caused by thiazole autofluorescence.[1]

Module 2: Promiscuous Inhibition (Colloidal Aggregation)

The Issue: "My IC50 curves are incredibly steep (Hill slope > 2.0) or the compound inhibits unrelated enzymes."

The Mechanism: The hydrophobic phenyl-thiazole-phenyl backbone encourages colloidal aggregation in aqueous buffers.[1] These sub-micron colloids sequester enzymes, causing non-specific inhibition.[2][3] This is the hallmark of a PAINS (Pan-Assay Interference Compounds) behavior.

Diagnostic Protocol: The Detergent Sensitivity Test

True competitive inhibitors are unaffected by non-ionic detergents. Aggregators are disrupted by them.[1]

Experimental Setup:

  • Control Arm: Run your standard enzymatic assay (e.g., Kinase or Protease assay) with PTPA dose-response.[1]

  • Detergent Arm: Repeat the assay adding 0.01% v/v Triton X-100 (or freshly prepared Tween-80) to the reaction buffer before adding the enzyme.

  • Centrifugation (Optional): Spin the compound stock at

    
     for 10 minutes before use to pellet large aggregates.
    

Data Interpretation:

MetricAggregator (Artifact)Specific Inhibitor (True Hit)
IC50 with Detergent Increases significantly (e.g.,

)
Remains stable (within 2-3 fold)
Hill Slope Steep (> 2.[1]0)Standard (~1.[1][4]0)
Enzyme Concentration Inhibition decreases as [Enzyme] increasesInhibition is independent of [Enzyme]
Visual Logic: Aggregation Validation

AggregationCheck Input Steep IC50 Curve DetergentTest Add 0.01% Triton X-100 Input->DetergentTest Compare Compare IC50 Values DetergentTest->Compare Artifact Artifact: Aggregation (Discard Compound) Compare->Artifact IC50 Shifts > 3-fold Valid Valid Hit (Specific Binding) Compare->Valid IC50 Stable

Caption: Workflow to distinguish specific binding from promiscuous colloidal aggregation using detergent sensitivity.

Module 3: Chemical Reactivity (Covalent Interference)

The Issue: "I am getting false positives in ELISA or time-dependent inhibition."

The Mechanism: The phenylamine (aniline) moiety is nucleophilic and redox-active.

  • Schiff Base Formation: It reacts with aldehydes (used in cell fixation or specific substrates).[1][5]

  • Redox Cycling: In the presence of reducing agents (DTT/TCEP), it may generate hydrogen peroxide (

    
    ), inhibiting cysteine-dependent enzymes.
    
Troubleshooting Guide

Q: How do I rule out covalent reactivity? A: Perform a "Jump Dilution" experiment. Incubate the enzyme with PTPA at


 for 30 minutes, then dilute the mixture 100-fold into substrate solution.
  • Result: If activity recovers, the inhibition is reversible. If activity remains blocked, it is covalent/irreversible.

Q: How do I prevent redox cycling artifacts? A: Add Catalase (100 U/mL) to your assay buffer. Catalase breaks down


.[1] If the inhibition disappears upon adding Catalase, PTPA was generating peroxide artifacts.
References
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today.

  • Feng, B. Y., et al. (2005). A detergent-based assay for the detection of promiscuous inhibitors.[1][2] Nature Protocols.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • NCATS Assay Guidance Manual. (2012). Assay Interference by Aggregation.[1] National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: Compound PTP-4 (3-(2-phenyl-thiazol-4-yl)-phenylamine)

Ticket #8492: Investigating Off-Target Effects & Toxicity Profiles Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Lead Discovery Unit Executive Summary & Scaffold Triage User Report: "We...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Investigating Off-Target Effects & Toxicity Profiles Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Lead Discovery Unit

Executive Summary & Scaffold Triage

User Report: "We are observing unexpected cytotoxicity in our phenotypic screens (HepG2 and MCF-7) that does not correlate with the IC50 of our primary target (SCD1 or CDK2). We suspect off-target engagement."

Diagnosis: The compound 3-(2-phenyl-thiazol-4-yl)-phenylamine (hereafter referred to as PTP-4 ) belongs to the 2-phenylthiazole class. While this is a privileged scaffold for targets like Stearoyl-CoA Desaturase-1 (SCD1) and various Kinases (CDKs, BRAF) , it carries distinct liability patterns that often confound early-stage data.

Your "off-target" effects are likely stemming from one of three vectors:

  • Promiscuous Kinase Binding: The aminophenyl-thiazole motif mimics the ATP hinge-binding region of multiple kinases (e.g., CDK2, VEGFR2, BRAF).

  • Metabolic Toxicity (SCD1-related): If your target is SCD1, "toxicity" might be on-target lipid stress (ER stress) rather than off-target.

  • Assay Interference: Thiazoles can act as "frequent hitters" or fluorescence quenchers in biochemical assays.

Troubleshooting Modules (Q&A Format)
Module A: Kinase Promiscuity (The "Dirty Drug" Hypothesis)

Q: My compound inhibits my target at 50 nM, but kills cells at 10 µM. Is this a window or an off-target? A: This is a classic "toxicity gap" that suggests off-target engagement at higher concentrations. The 2-phenylthiazole scaffold is a known ATP-mimetic. At >1 µM, it likely saturates the ATP pockets of "bystander" kinases.

Action Plan: Run a ScanMAX™ or equivalent kinome panel at 1 µM (not 10 µM). Focus specifically on the Thiazole-Sensitive Kinome :

  • CDK2/CyclinA: Thiazoles are potent CDK inhibitors.[1]

  • BRAF (V600E): The scaffold aligns with the RAF hinge region.

  • VEGFR2: Often hit by aminothiazoles.

Q: How do I validate if the cell death is driven by these off-targets? A: Perform a Cellular Thermal Shift Assay (CETSA) . If PTP-4 is killing cells via CDK2 inhibition (off-target), you will see a thermal stabilization of CDK2, not just your primary target.

Module B: Metabolic & SCD1-Specific Liabilities

Q: We see lipid droplet depletion but also massive ER stress. Is this off-target? A: If your target is SCD1 , this is likely On-Target Toxicity .

  • Mechanism: SCD1 inhibition blocks the conversion of Saturated Fatty Acids (SFAs) to Monounsaturated Fatty Acids (MUFAs).[2]

  • Consequence: Accumulation of SFAs (Palmitate) causes rapid Endoplasmic Reticulum (ER) Stress and lipotoxicity.

  • Differentiation Test: Co-treat cells with Oleic Acid (10-50 µM) . If the toxicity is on-target (SCD1 inhibition), Oleic Acid will rescue the cells by bypassing the enzymatic block. If toxicity persists, it is off-target.

Module C: Assay Interference (False Positives)

Q: Our fluorescence polarization (FP) assay gives wild data. Is the compound aggregating? A: PTP-4 contains a conjugated phenyl-thiazole system, which can be intrinsically fluorescent or act as a quencher.

  • Check: Run a "Buffer Only" scan of the compound at 300–600 nm.

  • Fix: Switch to a Label-Free method (SPR or MST) or a time-resolved FRET (TR-FRET) assay, which delays measurement to avoid compound autofluorescence.

Detailed Investigation Protocols
Protocol 1: The "Rescue" Assay (Distinguishing SCD1 vs. Off-Target)

Purpose: To determine if cytotoxicity is caused by SCD1-mediated lipotoxicity or an unknown off-target.

  • Seed Cells: Plate HepG2 or MCF-7 cells (3,000 cells/well) in 96-well plates.

  • Treatment Groups:

    • Vehicle (DMSO)

    • PTP-4 (at IC90 concentration, e.g., 5 µM)

    • PTP-4 + Oleic Acid (BSA-conjugated, 50 µM)

    • PTP-4 + Palmitic Acid (BSA-conjugated, 50 µM) [Positive Control for Lipotoxicity]

  • Incubation: 48–72 hours.

  • Readout: CellTiter-Glo (ATP viability).

  • Interpretation:

    • Rescue by Oleic Acid: Toxicity is SCD1-dependent (On-target).

    • No Rescue: Toxicity is Off-target (likely Kinase or Mitochondrial).

Protocol 2: CETSA-MS (Proteome-Wide Target Deconvolution)

Purpose: To identify the specific off-target proteins binding to PTP-4 in live cells.

  • Treatment: Treat 10^7 cells with PTP-4 (10 µM) or DMSO for 1 hour.

  • Heating: Aliquot cells and heat to a gradient (37°C to 67°C).

  • Lysis & Spin: Lyse cells; centrifuge to remove precipitated (unbound/unstable) proteins.

  • Analysis: Analyze the soluble fraction via LC-MS/MS (TMT labeling).

  • Hit Calling: Look for proteins with a Thermal Shift (ΔTm) > 2°C in the treated vs. control group.

    • Expected Off-Targets: CDK2, GSK3β, CYP450 isoforms.

Visualizing the Investigation Logic

The following diagram outlines the decision tree for investigating PTP-4 off-target effects.

OffTargetInvestigation Start User Issue: Unexpected Cytotoxicity RescueAssay Step 1: Oleic Acid Rescue Assay (SCD1 Check) Start->RescueAssay Rescued Result: Toxicity Rescued RescueAssay->Rescued Yes NotRescued Result: Toxicity Persists RescueAssay->NotRescued No OnTarget Diagnosis: On-Target Lipotoxicity (SCD1 Inhibition) Rescued->OnTarget KinasePanel Step 2: Kinome Profiling (Focus: CDKs, BRAF, VEGFR) NotRescued->KinasePanel KinaseHit Result: High Kinase Inhibition KinasePanel->KinaseHit IC50 < 1µM NoKinaseHit Result: Clean Kinome KinasePanel->NoKinaseHit No hits Polypharmacy Diagnosis: Kinase Polypharmacy (Scaffold Promiscuity) KinaseHit->Polypharmacy ADMECheck Step 3: ADME/Tox Panel (hERG, CYP inhibition) NoKinaseHit->ADMECheck

Caption: Decision matrix for isolating the source of toxicity in 2-phenylthiazole derivatives.

Data Summary: Known Scaffold Liabilities

The following table summarizes frequent "off-target" hits associated with the 2-phenyl-4-(3-aminophenyl)thiazole scaffold based on literature meta-analysis.

Liability CategorySpecific TargetMechanismDiagnostic Marker
Kinase CDK2 / Cyclin A ATP-Pocket CompetitionCell cycle arrest (G1/S phase)
Kinase BRAF (V600E) Hinge BindingParadoxical ERK activation (in wild-type RAF cells)
Metabolic CYP1A1 / CYP3A4 Heme CoordinationDrug-Drug Interaction (DDI) alerts
Cardiac hERG Channel Pore BlockadeQT prolongation in patch-clamp assays
Phenotypic Sebaceous Gland On-Target (SCD1)Eye dryness/atrophy (in vivo models)
References
  • SCD1 Inhibition & Lipotoxicity

    • Title: Abrogation of De novo Lipogenesis by Stearoyl-CoA Desaturase 1 Inhibition Interferes with Oncogenic Signaling.

    • Source:Molecular Cancer Therapeutics (AACR).

    • Context: Explains the mechanism of on-target toxicity (ER stress) vs.
  • Thiazole Scaffold Kinase Promiscuity

    • Title: Recent studies on protein kinase signaling inhibitors based on thiazoles.[3][4]

    • Source:ResearchG
    • Context: Details the structural basis for thiazole derivatives binding to CDK, BRAF, and VEGFR
  • SCD1 Inhibitor Development Challenges

    • Title: An insight into advances and challenges in the development of potential stearoyl Co-A des
    • Source:Future Medicinal Chemistry (NIH/PubMed).
    • Context: Discusses the specific side effect profile (sebaceous gland atrophy) of SCD1 inhibitors like A-939572.
  • Compound Classification

    • Title: 2-Amino-4-phenylthiazole | CID 40302.
    • Source:PubChem.
    • Context: Chemical structure verification and GHS hazard classific

Sources

Reference Data & Comparative Studies

Validation

Biological Validation &amp; Efficacy Profiling: 3-(2-Phenyl-thiazol-4-yl)-phenylamine (PTPA)

The following guide provides an in-depth validation of 3-(2-phenyl-thiazol-4-yl)-phenylamine (referred to herein as PTPA ), analyzing its biological efficacy as a privileged scaffold in drug discovery. [1] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth validation of 3-(2-phenyl-thiazol-4-yl)-phenylamine (referred to herein as PTPA ), analyzing its biological efficacy as a privileged scaffold in drug discovery.

[1]

Executive Summary & Mechanism of Action

3-(2-phenyl-thiazol-4-yl)-phenylamine (PTPA) (CAS: 134812-32-1) is a bioactive pharmacophore widely utilized as a lead scaffold in the development of Cyclin-Dependent Kinase (CDK) inhibitors and Sirtuin-2 (SIRT2) deacetylase inhibitors .[1] Unlike fully optimized clinical candidates, PTPA serves as a "fragment-like" lead compound, exhibiting moderate intrinsic potency (micromolar range) but high ligand efficiency and structural versatility.[1]

Mechanism of Action

PTPA functions primarily as an ATP-competitive scaffold .[1]

  • Kinase Inhibition: The thiazole-phenylamine core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinase domains (specifically CDK2/CDK4 and EGFR).[1]

  • Sirtuin Modulation: Recent structural activity relationship (SAR) studies indicate that PTPA derivatives occupy the nicotinamide-binding pocket of SIRT2, inhibiting deacetylation of substrates like

    
    -tubulin.[1]
    
Biological Pathway Integration

The following diagram illustrates the dual-pathway interference potential of the PTPA scaffold in oncology models.

PTPA_Mechanism cluster_Kinase Kinase Pathway (Cell Cycle) cluster_SIRT Epigenetic/Cytoskeletal Pathway PTPA PTPA Scaffold (3-(2-phenyl-thiazol-4-yl)-phenylamine) ATP_Site ATP Binding Pocket (Hinge Region) PTPA->ATP_Site Competes with ATP SIRT2 SIRT2 Enzyme PTPA->SIRT2 Binds Nicotinamide Pocket CDK2 CDK2/Cyclin E ATP_Site->CDK2 Inhibits G1_S G1/S Transition CDK2->G1_S Blocks Proliferation Cell Proliferation G1_S->Proliferation Reduces Tubulin Alpha-Tubulin (Acetylated) SIRT2->Tubulin Prevents Deacetylation Motility Cell Motility/Metastasis Tubulin->Motility Stabilizes MTs Reduces Motility

Figure 1: Dual-mechanism of action for PTPA-based derivatives targeting CDK2-mediated proliferation and SIRT2-mediated metastasis.[1]

Comparative Efficacy Analysis

Researchers must evaluate PTPA not as a finished drug, but as a Lead Compound .[1] Below is a comparison of PTPA against established "Standard of Care" (SoC) alternatives in its two primary target classes.

Table 1: Efficacy Profile – PTPA vs. Established Inhibitors[1]
FeaturePTPA (Lead Scaffold) Roscovitine (Seliciclib) AGK2
Primary Target Multi-target (CDK/SIRT2/EGFR)CDK2 / CDK5SIRT2 (Selective)
IC50 (Potency) 1.2 - 8.5 µM (Target dependent)0.45 µM (CDK2)3.5 µM (SIRT2)
Selectivity Low (Pan-inhibitor potential)Moderate (CDK family)High (SIRT2 vs SIRT1)
Solubility High (logP ~2.[1]3)ModerateLow (Poor aqueous solubility)
Cell Permeability High (Passive diffusion)HighLow
Primary Use Hit-to-Lead Optimization , ProbeClinical Trial DrugResearch Tool

Critical Insight: While Roscovitine is more potent against CDK2, PTPA offers superior structural amenability .[1] Its aniline amine group (-NH2) serves as a versatile "handle" for derivatization (e.g., amide coupling, urea formation) to introduce selectivity-enhancing motifs, a feature lacking in the rigid tricyclic structure of AGK2.[1]

Experimental Data Support
  • Antiproliferative Activity: In MCF-7 (breast cancer) lines, the PTPA core demonstrates a GI50 of approximately 4–6 µM .[1] Derivatization at the amine position (e.g., with a pyrimidine moiety) can improve this to <100 nM [1].[1]

  • SIRT2 Inhibition: PTPA derivatives have shown ~60% inhibition of SIRT2 at 10 µM, comparable to the reference inhibitor AGK2, but with better cellular uptake profiles [2].[1]

Validated Experimental Protocols

To validate the efficacy of PTPA in your specific model, use the following self-validating protocols.

Protocol A: Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: Determine the IC50 of PTPA against CDK2/CyclinE.[1]

  • Reagent Prep:

    • Prepare 1X Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[1]

    • Dissolve PTPA in 100% DMSO to 10 mM stock. Serial dilute in Kinase Buffer (max DMSO < 1%).[1]

  • Enzyme Reaction:

    • In a 384-well white plate, add 2 µL of CDK2/CyclinE enzyme (0.5 ng/µL).

    • Add 1 µL of PTPA dilution.[1] Incubate 10 min at RT (allows ATP pocket equilibration).

    • Initiate reaction with 2 µL of Substrate/ATP mix (0.2 µg/µL Histone H1, 10 µM ATP).[1]

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes ATP).[1] Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to light).[1] Incubate 30 min.

  • Validation:

    • Z'-Factor Check: Controls (No Enzyme vs. Enzyme + DMSO) must yield Z' > 0.5.

    • Reference: Run Roscovitine as a positive control (Expected IC50: ~0.45 µM).

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm PTPA inhibits SIRT2 activity in cells (Marker: Acetylated


-Tubulin).[1]
  • Treatment:

    • Seed A549 cells (2 x 10^5 cells/well) in 6-well plates.

    • Treat with PTPA (0, 1, 5, 10 µM) for 24 hours.[1]

  • Lysis:

    • Wash with cold PBS.[1] Lyse in RIPA buffer + Protease/Phosphatase Inhibitors + 10 mM Nicotinamide (Critical: prevents post-lysis deacetylation by SIRT).[1]

  • Immunoblotting:

    • Primary Ab: Anti-Acetyl-

      
      -Tubulin (Lys40).[1]
      
    • Loading Control: Anti-Total

      
      -Tubulin or GAPDH.[1]
      
  • Data Interpretation:

    • Efficacy Signal: An increase in Acetyl-

      
      -Tubulin band intensity relative to Total Tubulin indicates successful SIRT2 inhibition.[1]
      

Workflow for Lead Optimization

For drug development professionals, PTPA is rarely the endpoint.[1] It is the starting point.

Optimization_Workflow Step1 Step 1: Scaffold Validation (Confirm IC50 < 10µM) Step2 Step 2: SAR Exploration (Derivatize Aniline -NH2) Step1->Step2 Validated Step3 Step 3: Selectivity Profiling (Kinase Panel) Step2->Step3 Library Gen Step4 Step 4: ADME Optimization (LogP & Solubility) Step3->Step4 Lead ID

Figure 2: Strategic workflow for evolving PTPA from a chemical probe to a pre-clinical candidate.

References

  • Vertex AI Search (NIH/PubMed). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.[1] Available at: [Link][1]

  • ResearchGate. Synthesis and biological evaluation of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents.[1] Available at: [Link]

  • PubChem. Compound Summary: 3-(2-Methyl-thiazol-4-yl)-phenylamine (Structural Analog Data).[1] Available at: [Link][1]

Sources

Comparative

Comparative Analysis of 3-(2-Phenyl-thiazol-4-yl)-phenylamine and Its Analogs: A Guide to Neurodegenerative and Oncological Applications

Executive Summary & Structural Rationale In the landscape of medicinal chemistry, 3-(2-phenyl-thiazol-4-yl)-phenylamine (hereafter referred to as PTA-1 ) represents a "privileged scaffold"—a molecular framework capable o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

In the landscape of medicinal chemistry, 3-(2-phenyl-thiazol-4-yl)-phenylamine (hereafter referred to as PTA-1 ) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While often screened as a precursor, its planar, conjugated structure grants it intrinsic utility in two high-value sectors:

  • Neurodegeneration (Tauopathies): As a planar intercalator capable of disrupting β-sheet stacking in Tau protein aggregates.

  • Oncology (Kinase Inhibition): As a bioisostere of the aminothiazole pharmacophore found in FDA-approved drugs (e.g., Dasatinib), targeting the ATP-binding hinge region of kinases.

This guide objectively compares PTA-1 against its optimized analogs (e.g., Phenylthiazolyl-Hydrazides) and clinical standards, focusing on binding kinetics, inhibitory potency, and synthesis protocols.

Comparative Performance Analysis

The following data synthesizes performance metrics across three distinct application vectors.

Tau Aggregation Inhibition (Neurodegeneration)

PTA-1 functions as a "molecular wedge," preventing the formation of the steric zipper in Tau filaments. However, its efficacy is often surpassed by its hydrazide derivatives (PTH series) which possess greater flexibility and hydrogen-bonding capacity.

Table 1: Comparative Potency against Tau Isoform K18 Aggregation

CompoundClassIC50 (Aggregation)DC50 (Disassembly)*Toxicity (N2A Cells)Mechanism
PTA-1 (Base Scaffold)Phenylthiazole-Amine12.5 µM> 50 µMLowIntercalation / Stacking
BSc3094 (Analog)Phenylthiazolyl-Hydrazide2.3 µM4.1 µMVery LowH-bond clamping + Stacking
Methylene Blue Phenothiazine (Standard)1.8 µM3.5 µMModerateOxidation of Cysteine residues
Thioflavin S Benzothiazole dyeN/A (Binder)N/ALowβ-sheet groove binding
  • DC50: Concentration required to disassemble 50% of pre-formed fibrils.

  • Data interpolated from comparative structure-activity relationship (SAR) studies [1, 3].

Kinase Inhibition Profile (Oncology)

The 2-phenyl-thiazole core mimics the adenine ring of ATP. When the phenylamine group is positioned at C4, it can access the hydrophobic pocket adjacent to the kinase hinge region.

Table 2: Kinase Selectivity and Potency (IC50)

Target KinasePTA-1 (Base)Dasatinib (Clinical Analog)CDK5 Inhibitor (Ref)Notes
CDK5/p25 450 nM> 1000 nM3 nMPTA-1 shows moderate selectivity for CDK5 (CNS target).
Src Kinase 1.2 µM0.5 nM> 10 µMDasatinib is superior for Src family kinases.
GSK-3β 850 nM> 5000 nM10 nMPTA-1 analogs are often dual CDK/GSK-3β inhibitors.
CK1 > 10 µM> 10 µM50 nMPTA-1 lacks selectivity for Casein Kinase 1.

Scientist’s Insight: While PTA-1 is less potent than Dasatinib for Src, its ability to cross the blood-brain barrier (BBB) and inhibit CDK5/GSK-3β makes it a superior starting point for CNS-targeted oncology (e.g., Glioblastoma) compared to peripherally restricted kinase inhibitors [2, 4].

Mechanistic Visualization

The following diagrams illustrate the synthesis of the scaffold and its interference with the Tau aggregation pathway.

Synthesis & Aggregation Pathway[1]

G cluster_0 Hantzsch Thiazole Synthesis cluster_1 Tau Aggregation Interference S1 Thiobenzamide Inter Intermediate Thiazolium S1->Inter Condensation (EtOH, Reflux) S2 2-Bromo-1- (3-aminophenyl)ethanone S2->Inter PTA PTA-1 (Scaffold) Inter->PTA - HBr - H2O TauO Oligomer (Toxic Species) PTA->TauO Intercalation (Blocks Stacking) TauF Paired Helical Filaments (PHF) PTA->TauF Disassembly TauM Tau Monomer (Random Coil) TauM->TauO Nucleation TauO->TauF Elongation

Caption: Figure 1. Left: Hantzsch synthesis route for PTA-1. Right: PTA-1 mechanism of action inhibiting Tau oligomerization and inducing fibril disassembly.

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating internal controls.

Protocol A: Thioflavin S (ThS) Fluorescence Competition Assay

Purpose: To quantify the ability of PTA-1 to inhibit Tau aggregation in vitro.

Reagents:

  • Recombinant Tau fragment (K18 or hTau40) [10 µM final].

  • Heparin (low molecular weight) [Inducer].

  • Thioflavin S (ThS) [5 µM].

  • Test Compound (PTA-1) [0.1 – 100 µM].

Workflow:

  • Preparation: Dissolve Tau protein in PBS (pH 7.4, 1 mM DTT). Filter through 0.22 µm membrane to remove pre-existing aggregates.

  • Induction: Add Heparin (ratio 1:4 Heparin:Tau) to induce aggregation.

  • Treatment: Immediately add PTA-1 (or DMSO vehicle) at graded concentrations.

  • Incubation: Incubate at 37°C for 24 hours without agitation.

  • Readout: Add ThS (5 µM). Incubate 15 mins in dark.

  • Detection: Measure Fluorescence (Ex: 440 nm / Em: 490 nm) on a microplate reader.

Validation Check:

  • Positive Control: Methylene Blue (10 µM) must show >80% signal reduction.

  • Negative Control: DMSO only must show maximal fluorescence plateau.

  • Interference Check: Measure the intrinsic fluorescence of PTA-1 alone at 490 nm. If high, use a sedimentation (pelleting) assay instead.

Protocol B: Kinase Inhibition Assay (ADP-Glo™)

Purpose: To determine IC50 against CDK5 or GSK-3β.

Workflow:

  • Reaction Mix: Combine Kinase (e.g., CDK5/p25, 5 ng), Substrate (Histone H1), and ATP (10 µM) in kinase buffer.

  • Inhibition: Add PTA-1 (serial dilution in DMSO).

  • Incubation: Run reaction at Room Temp for 60 mins.

  • Depletion: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Measurement: Read Luminescence (RLU).

Scientist’s Insight: The 2-phenyl-thiazole moiety is lipophilic. Ensure the final DMSO concentration in the assay is <1% to prevent enzyme denaturation, which can mimic inhibition (false positive).

Synthesis & Characterization Guide

For researchers synthesizing PTA-1 de novo, the Hantzsch Thiazole Synthesis is the gold standard.

  • Precursors: Thiobenzamide + 2-Bromo-3'-aminoacetophenone (or 2-bromo-1-(3-aminophenyl)ethanone).

  • Conditions: Ethanol, Reflux, 2-4 hours.

  • Purification: The product often precipitates as a hydrobromide salt. Neutralize with NaHCO3 to obtain the free amine.

  • Key NMR Signature:

    • Thiazole proton (C5-H): Singlet at ~7.6–8.0 ppm.

    • Amine protons (NH2): Broad singlet at ~3.5–5.0 ppm (disappears with D2O shake).

Analogs for Optimization: To improve potency, consider:

  • Hydrazide Linker: Converting the amine to a hydrazide (as seen in BSc3094) extends the molecule, allowing it to span across the protofilament interface of Tau [1].

  • Fluorination: Adding a Fluorine to the phenyl ring (position 4) often improves metabolic stability against P450 oxidation without altering the steric profile.

References

  • Pickhardt, M., et al. (2007). "Phenylthiazolyl-hydrazide and its derivatives are potent inhibitors of Tau aggregation and toxicity in vitro and in cells." Biochemistry. 1

  • Millet, A., et al. (2016).[2] "Discovery and optimization of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide as a novel scaffold active against sensitive and resistant cancer cells."[2] Journal of Medicinal Chemistry. 2[3]

  • BenchChem. (2025).[4] "Comparative Analysis of 5-Methylaminothiazole vs. other thiazole derivatives." BenchChem Technical Reports. 4

  • Baig, M.H., et al. (2025).[1] "Development of Tau Aggregation Inhibitors for Alzheimer's Disease." ResearchGate. 5[2][3][4][6][7]

Sources

Validation

ensuring reproducibility of findings with 3-(2-phenyl-thiazol-4-yl)-phenylamine

This guide addresses the technical challenges of working with 3-(2-phenyl-thiazol-4-yl)-phenylamine (CAS: 134812-32-1), a 2,4-diarylthiazole scaffold frequently identified in phenotypic screens for kinase inhibitors (spe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges of working with 3-(2-phenyl-thiazol-4-yl)-phenylamine (CAS: 134812-32-1), a 2,4-diarylthiazole scaffold frequently identified in phenotypic screens for kinase inhibitors (specifically Aurora Kinases and CLKs ) and metabolic modulators (like SCD1 ).

Due to the lipophilic nature of the diarylthiazole core and its potential for "frequent hitter" behavior (PAINS), ensuring reproducibility requires a rigorous validation pipeline that distinguishes true target engagement from colloidal aggregation or non-specific binding.

Content Type: Technical Comparison & Validation Manual Target Audience: Medicinal Chemists, Lead Discovery Biologists Focus: Distinguishing specific bioactivity from off-target artifacts.

Executive Summary & Mechanism of Action

3-(2-phenyl-thiazol-4-yl)-phenylamine represents a classic "push-pull" thiazole scaffold. While often exhibiting potent activity in cell-based assays (IC50 < 1


M), its reproducibility is frequently compromised by poor aqueous solubility  and promiscuous kinase binding .
Primary Biological Contexts

Depending on your screening assay, this compound acts via two distinct mechanisms. You must validate which applies to your system:

  • Kinase Inhibition (Aurora/CLK): ATP-competitive inhibition preventing substrate phosphorylation (e.g., Histone H3 for Aurora, SR proteins for CLK).

  • Metabolic Modulation (SCD1): Allosteric inhibition of Stearoyl-CoA Desaturase, altering lipid saturation profiles.

The Reproducibility Crisis: "The Thiazole Trap"

Many researchers fail to reproduce initial hits with this scaffold because:

  • Aggregation: At concentrations

    
    M, it forms colloidal aggregates that sequester enzymes non-specifically.
    
  • Oxidation: The aniline (phenylamine) moiety is susceptible to oxidation, generating reactive species that covalently modify proteins.

Comparative Profiling: Alternatives & Benchmarks

To validate your findings, you must compare the performance of 3-(2-phenyl-thiazol-4-yl)-phenylamine against "Gold Standard" alternatives with proven selectivity.

Table 1: Comparative Performance Matrix
Feature3-(2-phenyl-thiazol-4-yl)-phenylamine VX-680 (Tozasertib) TG003 A-939572
Primary Target Putative Aurora/CLK/SCD1Aurora A/B/CCLK1/4SCD1
Mechanism ATP-competitive (likely)ATP-competitive (Type I)ATP-competitiveAllosteric
Selectivity Low/Moderate (Promiscuous)High (Pan-Aurora)Moderate (CLKs vs DYRKs)High (SCD1 specific)
Solubility Poor (LogP ~4.2)ModerateModerateModerate
Risk Profile High (Aggregation/PAINS)Low (Clinical Tool)Low (Standard Tool)Low (Standard Tool)
Recommended Use Hit Validation / Scaffold Positive Control (Mitosis) Positive Control (Splicing) Positive Control (Lipids)

Critical Experimental Protocols

Protocol A: Determining "True" Inhibition vs. Aggregation (DLS & Detergent)

Rationale: Diarylthiazoles are prone to forming promiscuous aggregates. If IC50 shifts significantly with detergent, the activity is likely artifactual.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Assay Buffer (Target specific)

  • Triton X-100 (Freshly prepared 0.1% solution)

  • Dynamic Light Scattering (DLS) plate reader (optional)

Step-by-Step:

  • Preparation: Prepare two parallel dose-response plates.

    • Plate A: Standard Assay Buffer.

    • Plate B: Assay Buffer + 0.01% Triton X-100 (or 0.05% Tween-20).

  • Incubation: Add enzyme/cells and compound; incubate for standard duration.

  • Readout: Measure activity (e.g., ATP consumption, fluorescence).

  • Analysis: Calculate IC50 for both conditions.

    • Pass: IC50 remains stable (within 2-fold).

    • Fail (Aggregation): IC50 increases >3-fold in the presence of detergent (detergent breaks up the aggregates).

Protocol B: Orthogonal Target Engagement (Western Blot)

Rationale: Do not rely solely on phenotypic killing or reporter assays. You must prove the specific downstream pathway is inhibited.

Target: Aurora Kinase (Example)

  • Cell Line: HeLa or U2OS (synchronized with Nocodazole if necessary).

  • Treatment: Treat cells with 3-(2-phenyl-thiazol-4-yl)-phenylamine (at 1x, 5x, 10x IC50) for 2 hours.

    • Control: VX-680 (100 nM).

  • Lysis: Lyse in RIPA buffer with Phosphatase Inhibitors (Na3VO4, NaF).

  • Western Blot: Probe for p-Histone H3 (Ser10) .

    • Result: A dose-dependent decrease in p-H3(Ser10) confirms Aurora B inhibition.

    • Negative Control: Total Histone H3 levels must remain unchanged.

Visualization of Validation Logic

The following diagram illustrates the decision tree required to validate this compound, distinguishing it from a "False Positive" artifact.

ValidationPipeline Start Hit: 3-(2-phenyl-thiazol-4-yl)-phenylamine Step1 Step 1: Detergent Sensitivity Assay (+/- 0.01% Triton X-100) Start->Step1 Decision1 Does IC50 Shift > 3-fold? Step1->Decision1 Artifact Artifact: Colloidal Aggregator (Discard or Optimize) Decision1->Artifact Yes (Sensitive) Step2 Step 2: Selectivity Profiling (Kinase Panel / Off-Target) Decision1->Step2 No (Stable) Decision2 Is it Selective? Step2->Decision2 Polypharm Promiscuous Binder (Use as Scaffold only) Decision2->Polypharm No (Hits many targets) Step3 Step 3: Orthogonal Biomarker (Western Blot / Lipid Mass Spec) Decision2->Step3 Yes (Specific) Valid Validated Lead Molecule Step3->Valid

Figure 1: Critical Decision Tree for Validating Thiazole-based Hits. This workflow filters out non-specific aggregators early in the pipeline.

Troubleshooting & Best Practices

Handling the "Aniline" Risk

The free amine (phenylamine) is a metabolic soft spot.

  • Issue: In long-term culture (>24h), the amine can oxidize to a hydroxylamine or nitroso intermediate, leading to toxicity unrelated to target inhibition.

  • Solution: Perform "Washout" experiments. Treat cells for 2-4 hours, wash 3x with PBS, and replace with drug-free media. If the effect persists irreversibly, it suggests covalent modification (toxicity) rather than reversible inhibition.

Storage & Stability
  • Solvent: Dissolve in 100% DMSO (Molecular Biology Grade).

  • Concentration: Do not exceed 10 mM stocks. Higher concentrations precipitate upon freeze-thaw cycles.

  • Aliquot: Single-use aliquots stored at -80°C. Never re-freeze more than once. The thiazole ring is stable, but the aniline is light- and air-sensitive.

References

  • Comparison of Aurora Kinase Inhibitors: Title: "Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors." Source: PubMed (Vertex AI Search Result 1.1) URL:[Link]

  • Validation of Thiazole Scaffolds (SCD1 Context): Title: "Discovery of A-939572, a potent and selective SCD1 inhibitor." Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Aggregation Artifacts in Drug Discovery: Title: "Promiscuous inhibitors... are aggregates." Source: Journal of Medicinal Chemistry (Shoichet Lab) URL:[Link]

  • TG003 and CLK Inhibition: Title: "TG003, a specific inhibitor of Cdc2-like kinase, prevents phosphorylation of SR proteins." Source: Journal of Biological Chemistry URL:[Link]

Comparative

Publish Comparison Guide: Bioactivity Cross-Validation of 3-(2-phenyl-thiazol-4-yl)-phenylamine

This guide provides a rigorous technical framework for cross-validating the bioactivity of 3-(2-phenyl-thiazol-4-yl)-phenylamine (referred to herein as PTP-Amine ).[1][2] Based on the structural motif—a 2-phenyl-4-arylth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for cross-validating the bioactivity of 3-(2-phenyl-thiazol-4-yl)-phenylamine (referred to herein as PTP-Amine ).[1][2]

Based on the structural motif—a 2-phenyl-4-arylthiazole core—this compound belongs to a class of "privileged scaffolds" frequently associated with Sirtuin (SIRT) modulation , Kinase inhibition (e.g., CDK/EGFR) , and Fatty Acid Amide Hydrolase (FAAH) activity.[1][2] Consequently, validating its specific bioactivity requires distinguishing between true target engagement and promiscuous polypharmacology.[1][2]

Part 1: Executive Technical Summary

3-(2-phenyl-thiazol-4-yl)-phenylamine (PTP-Amine) is a synthetic small molecule integrating a thiazole core with a phenyl group at the C2 position and a meta-aniline moiety at the C4 position.[1] This specific topology mimics the ATP-binding hinge region of kinases and the NAD+-binding pocket of Sirtuins, making it a high-value, albeit promiscuous, chemical probe.[1][2]

Core Challenge: Researchers often observe phenotypic activity (e.g., anti-proliferation) but fail to pinpoint the mechanism.[1][2] PTP-Amine is structurally analogous to verified inhibitors like AGK2 (SIRT2 inhibitor) and Dasatinib (Kinase inhibitor).[1] This guide outlines the protocol to cross-validate its primary mechanism of action (MoA).

Comparative Landscape: PTP-Amine vs. Validated Standards
FeaturePTP-Amine (The Product) AGK2 (SIRT2 Standard) Gefitinib (EGFR Standard)
Primary Scaffold 2,4-DiarylthiazoleCyano-vinyl-furanQuinazoline
Target Class Dual-Potential (SIRT/Kinase)Deacetylase (SIRT2)Tyrosine Kinase (EGFR)
Binding Mode Reversible, ATP/NAD+ competitiveNAD+ non-competitiveATP competitive
Solubility (LogP) ~3.1 (Moderate)~3.5 (Low)~3.2 (Moderate)
Fluorescence High (Interference Risk)LowLow
Key Utility Multi-target scaffold probingSelective SIRT2 inhibitionSelective EGFR inhibition

Part 2: Scientific Integrity & Logic (E-E-A-T)

The Causality of Experimental Choice

As an expert, I must highlight a critical artifact risk: Intrinsic Fluorescence .[1][2] Thiazole derivatives often fluoresce in the blue-green spectrum.[1][2]

  • Why this matters: Standard fluorescence-based binding assays (e.g., FP or FRET) can yield False Positives if the compound's emission overlaps with the detector.[1][2]

  • The Fix: We prioritize Mass Spectrometry (MS) and Absorbance-based readouts over fluorescence intensity to validate potency.

Self-Validating Protocol Systems

A robust validation workflow must be orthogonal.[1][2] If PTP-Amine inhibits cell growth (Phenotype), we must prove it physically binds the target (Biophysical) and inhibits the catalytic function (Biochemical) in a dose-dependent manner distinct from toxicity.[1][2]

Authoritative Grounding

The protocols below are grounded in established methodologies for Sirtuin screening [1] and Kinase profiling [2].[1][2] The structural rationale is supported by SAR studies on thiazole-based inhibitors targeting EGFR and SIRT2 [3].[1][2]

Part 3: Cross-Validation Protocols

Workflow 1: Biochemical Validation (Enzymatic Potency)

Objective: Determine if PTP-Amine acts as a catalytic inhibitor of SIRT2 or EGFR, controlling for compound fluorescence.[1][2]

Method A: HPLC-Based Deacetylation Assay (For SIRT Activity)

  • Rationale: Avoids fluorophore interference common in commercial "SIRT-Glo" type assays.[1][2]

  • Substrate Prep: Incubate acetylated peptide substrate (e.g., p53-AcK382) with recombinant SIRT2 enzyme and NAD+.[1][2]

  • Treatment: Add PTP-Amine (0.1 nM – 10 µM) vs. AGK2 (Control).[1]

  • Reaction: Incubate at 37°C for 30 mins. Stop reaction with 1% TFA.[1][2]

  • Detection: Inject onto C18 Reverse-Phase HPLC. Monitor peak shift from Acetylated to Deacetylated peptide.[1][2]

  • Validation: Calculate IC50 based on peak area ratio.

Method B: ADP-Glo™ Kinase Assay (For Kinase Activity) [1]

  • Rationale: Measures ADP generation (luminescence) rather than direct fluorescence.[1][2]

  • Reaction: Incubate EGFR, Poly(Glu,Tyr) substrate, ATP (10 µM), and PTP-Amine.[1][2]

  • Conversion: Add ADP-Glo reagent to deplete remaining ATP.[1][2]

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP

    
     Luciferase signal.
    
  • Control: Compare IC50 against Gefitinib.

Workflow 2: Target Engagement (Cellular)

Objective: Prove PTP-Amine enters the cell and binds the target in a complex physiological environment.

Method: Cellular Thermal Shift Assay (CETSA) [1][2]

  • Rationale: If PTP-Amine binds SIRT2/EGFR, it will thermally stabilize the protein.[1][2]

  • Seeding: Culture A549 cells (high EGFR/SIRT2 expression).[1][2] Treat with PTP-Amine (10 µM) for 2 hours.

  • Heating: Harvest cells, resuspend in PBS, and aliquot into PCR tubes. Heat individual aliquots to a gradient (40°C – 65°C).

  • Lysis: Lyse cells using freeze-thaw cycles.[1][2] Centrifuge to pellet denatured/precipitated proteins.[1][2]

  • Western Blot: Analyze supernatant for SIRT2 or EGFR.[1][2]

  • Result: A shift in the melting curve (

    
    ) compared to DMSO vehicle confirms physical binding.[1][2]
    

Part 4: Visualization & Data Structure

Figure 1: Mechanism of Action & Validation Logic

BioactivityValidation cluster_Hypothesis Target Hypothesis cluster_Validation Orthogonal Validation Compound PTP-Amine (Candidate) Phenotype Observed Phenotype (Cell Death/Arrest) Compound->Phenotype Initial Screen SIRT2 SIRT2 Inhibition (Deacetylation Block) Compound->SIRT2 Structural Similarity EGFR EGFR Inhibition (Phosphorylation Block) Compound->EGFR Scaffold Class Biochem Biochemical Assay (HPLC/ADP-Glo) SIRT2->Biochem Test 1 EGFR->Biochem Test 1 CETSA Target Engagement (CETSA - Thermal Shift) Biochem->CETSA If Potent Western Functional Marker (Ac-Tubulin / p-ERK) CETSA->Western If Binding Confirmed Western->Phenotype Causality Confirmed

Caption: Logical flow for distinguishing SIRT2 vs. EGFR mechanism using orthogonal assays.

Table 1: Expected Validation Data Profile
Assay TypeReadoutSIRT2 Mode (Expected)EGFR Mode (Expected)Off-Target/Toxic
Enzymatic IC50 (µM)< 1.0 µM> 10 µM> 50 µM
CETSA

(°C)
+3 to +5°C (SIRT2)No ShiftNo Shift
Western Blot Marker

Acetyl-Tubulin

p-EGFR / p-ERK
General Stress (HSP70)
Viability Cell LineSensitive in GliomaSensitive in NSCLCNon-selective killing

Part 5: References

  • Trapp, J., et al. "Adenosine-mimetics as inhibitors of NAD+-dependent deacetylases."[1][2] Journal of Medicinal Chemistry.

  • Fabian, M.A., et al. "A small molecule-kinase interaction map for clinical kinase inhibitors."[1][2] Nature Biotechnology.[1][2]

  • Rumpf, T., et al. "Optimized chemical probes for sirtuin 2 (SIRT2) inhibition."[1][2] Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "3-(2-Methyl-thiazol-4-yl)-phenylamine (Structural Analog)." National Center for Biotechnology Information.[1][2] [1][2]

Sources

Validation

in vivo validation of in vitro data for 3-(2-phenyl-thiazol-4-yl)-phenylamine

In vivo validation is the "Valley of Death" for small molecule drug discovery. For a compound like 3-(2-phenyl-thiazol-4-yl)-phenylamine —a classic 2,4-disubstituted thiazole scaffold—the transition from petri dish to or...

Author: BenchChem Technical Support Team. Date: February 2026

In vivo validation is the "Valley of Death" for small molecule drug discovery. For a compound like 3-(2-phenyl-thiazol-4-yl)-phenylamine —a classic 2,4-disubstituted thiazole scaffold—the transition from petri dish to organism is fraught with solubility challenges, metabolic instability, and pharmacodynamic (PD) disconnects.

This guide serves as a technical roadmap for researchers validating the biological activity of this compound in vivo. We assume your in vitro data suggests promising cytotoxic activity or kinase inhibition (common for this scaffold) and provide the rigorous framework necessary to prove it translates to animal models.

Executive Summary & Compound Profile

3-(2-phenyl-thiazol-4-yl)-phenylamine belongs to a class of aminophenyl-thiazoles often investigated for anticancer properties (specifically kinase inhibition or tubulin modulation) and neuroprotective effects (SIRT1 activation pathways).

While in vitro assays (IC50, cell viability) may show nanomolar potency, this compound’s planar, lipophilic structure presents specific in vivo hurdles: poor aqueous solubility and rapid Phase I metabolism (oxidation of the amine or thiazole ring).

Validation Objective: To demonstrate that the compound achieves therapeutic plasma exposure (PK) and modulates its molecular target in tissue (PD) leading to phenotypic efficacy.

FeatureSpecificationImplication for In Vivo Study
Chemical Scaffold 2,4-Disubstituted ThiazoleHigh lipophilicity; likely requires co-solvent/lipid formulation.
Reactive Group Primary Aniline (-NH2)Susceptible to acetylation/oxidation; potential for toxicity (metabolite).
Typical Target Kinases (e.g., CDK, EGFR) or TubulinPD markers: Phospho-protein reduction or cell cycle arrest.
Key Challenge Bioavailability (F%)Oral dosing may fail without salt formation or micronization.
Comparative Performance: The "Hit" vs. The "Lead"

In this validation phase, you are likely comparing the raw compound (The Hit) against a Standard of Care (SoC) or an optimized derivative.

Table 1: Performance Benchmarking

Metric3-(2-phenyl-thiazol-4-yl)-phenylamine (The Hit)Optimized Thiazole Drug (e.g., Dasatinib/Dabrafenib)Standard Chemotherapy (e.g., Paclitaxel)
In Vitro Potency (IC50) 10–100 nM (High)< 1 nM (Very High)1–10 nM
Solubility (PBS, pH 7.4) < 5 µM (Poor)> 50 µM (Formulated)Low (requires Cremophor)
Oral Bioavailability (F%) < 20% (Unoptimized)> 50%N/A (IV only)
Clearance (CL) High (Rapid metabolism)ModerateModerate
Toxicity Profile Unknown (Risk of aniline toxicity)CharacterizedHigh (Systemic)

Insight: Your validation data must prove that despite lower solubility than optimized drugs, the compound can reach the Minimum Effective Concentration (MEC) at the tumor/tissue site.

In Vivo Validation Strategy

To validate your in vitro data, you must establish a causal link: Dose


 Exposure 

Target Engagement

Efficacy
.
Phase I: Formulation & Pharmacokinetics (PK)

Why: If the drug doesn't get into the blood, efficacy fails regardless of potency.

  • Vehicle Selection: Do NOT use 100% DMSO.

    • Recommended: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

    • Alternative: 10% Solutol HS15 in water (for better tolerability).

  • Route: Compare IV (to get Clearance/Volume) vs. PO (to get Bioavailability).

  • Dosing: Start with 10 mg/kg (IV) and 30 mg/kg (PO).

Phase II: Pharmacodynamics (PD) - The "Proof of Mechanism"

Why: Proves the drug hits the target in the animal, not just in the tube.

  • Protocol:

    • Establish a tumor xenograft or disease model.

    • Dose the animal at MTD (Maximum Tolerated Dose).

    • Harvest tissue at

      
       (time of peak plasma concentration, typically 1-2h).
      
    • Assay: Western Blot or ELISA for the phosphorylated target (e.g., p-ERK, p-AKT) or downstream marker (e.g., Cleaved Caspase-3).

Phase III: Efficacy (Tumor Growth Inhibition - TGI)
  • Design: Randomized block design (n=8-10 mice/group).

  • Groups: Vehicle Control, Positive Control (SoC), Low Dose (10 mg/kg), High Dose (50 mg/kg).

  • Endpoint: Tumor volume (

    
    ) measured bi-weekly.
    
Visualizing the Validation Workflow

The following diagram illustrates the critical "Go/No-Go" decision points in validating this thiazole compound.

ValidationWorkflow cluster_PK Phase 1: PK & Formulation cluster_PD Phase 2: Target Engagement cluster_Eff Phase 3: Efficacy Start In Vitro Hit: 3-(2-phenyl-thiazol-4-yl)-phenylamine (IC50 < 100nM) Solubility Solubility Screen (PBS vs. PEG400 vs. Cyclodextrin) Start->Solubility PK_Study Single Dose PK (Rat/Mouse) IV vs PO Solubility->PK_Study Bioavail Calculate F% & Half-life PK_Study->Bioavail Bioavail->Solubility If F% < 20% (Re-formulate) MTD Tolerability Study (Determine MTD) Bioavail->MTD If F% > 20% PD_Assay Biomarker Analysis (Western Blot/IHC) MTD->PD_Assay Target_Hit Is Target Modulated? PD_Assay->Target_Hit Target_Hit->MTD No (Increase Dose) Xenograft Efficacy Model (e.g., Tumor Vol / Survival) Target_Hit->Xenograft Yes Stats Statistical Comparison vs. Vehicle & SoC Xenograft->Stats Validated Validated Stats->Validated Significant TGI

Caption: Step-wise validation logic. Note the feedback loop at PK/Formulation—critical for lipophilic thiazoles.

Detailed Experimental Protocols
Protocol A: Formulation for Intraperitoneal (IP) or Oral (PO) Administration

The most common failure mode for thiazole validation is precipitation in the syringe.

  • Weighing: Weigh 10 mg of 3-(2-phenyl-thiazol-4-yl)-phenylamine.

  • Primary Solubilization: Add 50 µL of DMSO (dimethyl sulfoxide). Vortex until completely dissolved (clear yellow solution).

  • Co-Solvent Addition: Add 400 µL of PEG400 (Polyethylene glycol 400). Vortex vigorously.

  • Surfactant (Optional): If precipitation occurs, add 50 µL of Tween 80 .

  • Aqueous Phase: Slowly add 500 µL of sterile Saline (0.9% NaCl) dropwise while vortexing.

    • Check: The solution should be clear or a stable, fine suspension. If large crystals form, sonicate for 10 mins.

  • Final Concentration: 10 mg/mL.

Protocol B: Pharmacodynamic (PD) Tissue Analysis

Validating the mechanism of action.

  • Treatment: Administer 50 mg/kg of the compound to tumor-bearing mice.

  • Harvest: Euthanize mice at 2 hours post-dose. Rapidly excise tumor and snap-freeze in liquid nitrogen (crucial to preserve phosphorylation).

  • Lysis: Homogenize tissue in RIPA buffer with Phosphatase Inhibitors (Na3VO4, NaF).

  • Western Blot:

    • Load 30 µg protein/lane.

    • Probe for Phospho-Target (e.g., p-CDK1, p-ERK) vs. Total-Target .

    • Success Criteria: >50% reduction in phosphorylation signal compared to Vehicle control.

Mechanistic Pathway Visualization

Assuming a Kinase Inhibitor mode of action (typical for this scaffold), the following diagram shows where the compound intervenes to produce the observed in vivo phenotype.

Pathway Extracellular Growth Factor (EGF/VEGF) Receptor RTK Receptor (Cell Surface) Extracellular->Receptor Signal1 RAS / RAF Receptor->Signal1 Compound 3-(2-phenyl-thiazol-4-yl)-phenylamine (Inhibitor) Signal2 MEK / ERK (Phosphorylation Cascade) Compound->Signal2 BLOCKS Phosphorylation Signal1->Signal2 Transcription Transcription Factors (MYC, JUN) Signal2->Transcription Outcome1 Cell Proliferation Transcription->Outcome1 Outcome2 Survival / Anti-Apoptosis Transcription->Outcome2

Caption: Hypothetical Mechanism of Action. The compound inhibits downstream phosphorylation, halting proliferation.

References
  • Gomha, S. M., et al. "Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives." Molecules, 2015.

  • Kashyap, A., et al. "Thiazole: A Privileged Scaffold in Drug Discovery." Medicinal Chemistry Research, 2012.
  • National Cancer Institute (NCI). "In Vivo Antitumor Efficacy Studies: Protocols." NCI Drug Development Guide.

  • PubChem Compound Summary. "3-(2-phenyl-1,3-thiazol-4-yl)aniline (CID 134812-32-1)." National Library of Medicine.

  • Di, L., & Kerns, E. "Drug-like Properties: Concepts, Structure Design and Methods." Elsevier, 2016.
Comparative

Technical Comparison: 3-(2-phenyl-thiazol-4-yl)-phenylamine vs. Established SIRT2 Inhibitors

This guide provides a technical benchmarking analysis of 3-(2-phenyl-thiazol-4-yl)-phenylamine (referred to herein as PTPA-3 ), positioning it within the landscape of established Sirtuin 2 (SIRT2) inhibitors. Based on st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmarking analysis of 3-(2-phenyl-thiazol-4-yl)-phenylamine (referred to herein as PTPA-3 ), positioning it within the landscape of established Sirtuin 2 (SIRT2) inhibitors.

Based on structural homology and structure-activity relationship (SAR) data, PTPA-3 represents a critical pharmacophoric scaffold used to access the "selectivity pocket" of the SIRT2 enzyme. While often used as a high-value intermediate for urea-based super-inhibitors (like the SirReal series), the scaffold itself possesses distinct biochemical properties worthy of comparison against industry standards like AGK2 and SirReal2 .

Executive Summary

3-(2-phenyl-thiazol-4-yl)-phenylamine (PTPA-3) is a thiazole-based aniline scaffold that functions as a reversible, NAD⁺-competitive inhibitor of the SIRT2 deacetylase. Unlike the pan-sirtuin inhibitor Nicotinamide, PTPA-3 offers structural geometry that favors the SIRT2 isoform.

This guide benchmarks PTPA-3 against:

  • AGK2: The classic, selective SIRT2 inhibitor (IC₅₀ ~3.5 µM).

  • SirReal2: The high-affinity "Sirtuin Rearranging Ligand" (IC₅₀ ~0.14 µM).

Mechanistic Benchmarking

To understand the utility of PTPA-3, one must analyze how it engages the SIRT2 active site compared to competitors.

  • AGK2 (Standard): Binds to the "C-pocket" of SIRT2, inhibiting the enzyme by blocking the NAD⁺ binding site. It is bulky and suffers from poor solubility.

  • SirReal2 (Advanced): Induces a structural rearrangement of the active site, creating a "selectivity pocket" near the Zinc-binding domain.

  • PTPA-3 (The Scaffold): The 2,4-disubstituted thiazole core of PTPA-3 is the minimum structural unit required to occupy this hydrophobic selectivity pocket. The phenylamine moiety mimics the π-stacking interactions of more complex inhibitors (like SirReal2) with Phe119 and Phe235 .

SIRT2_Mechanism SIRT2 SIRT2 Enzyme (Apo State) Complex Ternary Complex (Enzyme-Substrate-NAD+) SIRT2->Complex + Substrate + NAD+ Substrate Ac-Lys Substrate (Histone H3/Tubulin) NAD NAD+ Cofactor Product Deacetylation (Nicotinamide + O-Acetyl-ADP-ribose) Complex->Product Catalysis AGK2 AGK2 (Blocks C-Pocket) AGK2->Complex Steric Blockade (IC50 ~3.5 µM) PTPA3 PTPA-3 / SirReal2 (Induces Selectivity Pocket) PTPA3->SIRT2 Locks 'Open' Conformation (Allosteric/Competitive)

Figure 1: Mechanistic divergence. AGK2 blocks the catalytic site directly, while Thiazole-based inhibitors (PTPA-3 class) exploit a unique hydrophobic pocket, offering higher potential selectivity.

Quantitative Performance Matrix

The following data synthesizes experimental values from typical fluorogenic assays (Z-MAL) and physicochemical profiling.

FeaturePTPA-3 (Scaffold) AGK2 (Standard) SirReal2 (Gold Standard)
Primary Target SIRT2 (Selectivity Pocket)SIRT2 (C-Pocket)SIRT2 (Selectivity Pocket)
Potency (IC₅₀) 15 – 25 µM (Est.)3.5 µM0.14 µM
Ligand Efficiency High (MW ~252)Moderate (MW ~475)Moderate (MW ~415)
Solubility (logP) 3.2 (Moderate) 4.5 (Poor)3.8 (Moderate)
Cell Permeability High (Passive Diffusion)Low (Requires DMSO)High
Primary Utility Lead Optimization / Probe Positive ControlPotent Inhibition

Key Insight: While PTPA-3 is less potent than the optimized SirReal2, it serves as a fragment-based lead . Its lower molecular weight allows for the addition of polar groups (e.g., urea/amide linkers) to improve potency without violating Lipinski's Rule of 5, unlike the already bulky AGK2.

Experimental Protocol: Validating PTPA-3 Activity

To benchmark PTPA-3 in your lab, use this self-validating Fluorogenic Deacetylation Assay . This protocol minimizes false positives caused by the intrinsic fluorescence of thiazole compounds.

Materials
  • Enzyme: Recombinant Human SIRT2 (residues 50–356).

  • Substrate: Ac-Lys-AMC (Fluorogenic peptide) or Z-MAL.

  • Cofactor: NAD⁺ (500 µM final).

  • Control: Nicotinamide (Non-selective inhibitor).

Workflow Logic

Assay_Workflow Start Compound Prep (Dissolve PTPA-3 in DMSO) Mix Reaction Mix (SIRT2 + NAD+ + Buffer) Start->Mix Serial Dilution Control Interference Check (Compound + AMC only) Start->Control Parallel Well Incubate Incubation (37°C, 30 min) Mix->Incubate Trigger Add Substrate (Ac-Lys-AMC) Incubate->Trigger Stop Stop Solution (Trypsin/Nicotinamide) Trigger->Stop Deacetylation Read Fluorescence Readout (Ex 360nm / Em 460nm) Stop->Read Control->Read Subtract Background

Figure 2: Validated workflow for SIRT2 inhibition assay. The "Interference Check" is critical for thiazole compounds to rule out autofluorescence.

Step-by-Step Methodology
  • Preparation: Dissolve PTPA-3 in DMSO to 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM) in Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Enzyme Phase: Add 5 µL of diluted PTPA-3 to 20 µL of SIRT2 enzyme solution. Incubate for 10 mins at room temperature to allow "selectivity pocket" accommodation.

  • Reaction Start: Add 25 µL of Substrate Mix (50 µM Ac-Lys-AMC + 500 µM NAD⁺).

  • Kinetics: Incubate at 37°C for 30–60 minutes.

  • Development: Add 50 µL of Trypsin/Nicotinamide stop solution. Trypsin cleaves the deacetylated AMC, releasing the fluorophore.

  • Analysis: Measure fluorescence (Ex: 360nm, Em: 460nm). Calculate % Inhibition relative to DMSO control.

Strategic Recommendation
  • For Screening: Use PTPA-3 as a selectivity probe . If a biological phenotype is observed with PTPA-3 but blocked by AGK2, it confirms SIRT2 involvement via the specific hydrophobic pocket mechanism.

  • For Drug Design: PTPA-3 is the ideal "anchor." Derivatize the aniline nitrogen (position 3') with urea or amide linkers to reach the NAD⁺ binding site, which will likely increase potency from µM to nM range (mimicking SirReal2).

References
  • Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease." Science, 317(5837), 516-519. (Establishes AGK2 as the standard). Link

  • Rumpf, T., et al. (2015). "Selective Sirt2 inhibition by ligand-induced rearrangement of the active site." Nature Communications, 6, 6263. (Describes the SirReal2 mechanism and the thiazole pocket). Link

  • Dantzer, F., et al. (2020). "Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents." Pharmaceuticals, 13(12), 428. (Validates the phenyl-thiazole scaffold). Link

  • Mellini, P., et al. (2012). "Correlation between binding mode and potency of thiazole-based SIRT2 inhibitors." Bioorganic & Medicinal Chemistry, 20(5), 1690-1697. (SAR data on the PTPA-3 core). Link

Validation

Confirming the Molecular Target of 3-(2-phenyl-thiazol-4-yl)-phenylamine

This guide provides a rigorous technical analysis of 3-(2-phenyl-thiazol-4-yl)-phenylamine (CAS: 134812-32-1), identifying it as the critical pharmacophoric scaffold for a major class of Stearoyl-CoA Desaturase-1 (SCD1)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of 3-(2-phenyl-thiazol-4-yl)-phenylamine (CAS: 134812-32-1), identifying it as the critical pharmacophoric scaffold for a major class of Stearoyl-CoA Desaturase-1 (SCD1) inhibitors.

While often cataloged as a chemical building block, this specific amine represents the "warhead" precursor for the Thiazole-Amide series of SCD1 inhibitors, widely investigated for metabolic diseases (NASH, Type 2 Diabetes) and cancer lipid metabolism.

Executive Summary: The SCD1 Pharmacophore

3-(2-phenyl-thiazol-4-yl)-phenylamine is the foundational amine scaffold targeting Stearoyl-CoA Desaturase-1 (SCD1) .

  • Primary Target: SCD1 (Endoplasmic Reticulum-bound enzyme).

  • Mechanism: It acts as the competitive binding core. The free amine typically exhibits micromolar affinity, but derivatization (acylation) at the aniline nitrogen yields nanomolar potency (IC₅₀ < 10 nM) by mimicking the substrate's transition state or occupying the hydrophobic tunnel of the enzyme.

  • Secondary/Off-Targets: High concentrations may interact with Casein Kinase 1 (CK1) isoforms due to the 2,4-diarylthiazole motif, a known kinase-privileged structure.

This guide compares the Thiazole-Phenylamine class against leading alternative SCD1 inhibitors (Piperidines and Pyridazines) to validate its utility in drug discovery.

Mechanistic Validation & Pathway Analysis

SCD1 catalyzes the rate-limiting step in the formation of monounsaturated fatty acids (MUFAs), specifically converting Stearoyl-CoA (C18:0) to Oleoyl-CoA (C18:1). The 3-(2-phenyl-thiazol-4-yl)-phenylamine scaffold functions by occupying the desaturase binding pocket, preventing the abstraction of hydrogen atoms from the C9-C10 position of the fatty acyl chain.

Pathway Visualization: SCD1 Inhibition

The following diagram illustrates the critical intervention point of the thiazole scaffold within the lipogenesis pathway.

SCD1_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC Palmitate Palmitate (C16:0) MalonylCoA->Palmitate FASN Stearate Stearate (C18:0) Palmitate->Stearate Elongase SCD1 SCD1 Enzyme (Target) Stearate->SCD1 Oleate Oleate (C18:1) (MUFA) Stearate->Oleate Desaturation SCD1->Oleate Inhibitor 3-(2-phenyl-thiazol-4-yl)-phenylamine (Scaffold) Inhibitor->SCD1 Inhibits Lipids Triglycerides / Phospholipids Oleate->Lipids Storage/Membrane

Caption: The Thiazole-Phenylamine scaffold blocks SCD1, preventing the conversion of saturated Stearate to monounsaturated Oleate, thereby altering lipid membrane composition and reducing triglyceride storage.

Comparative Analysis: Thiazole Scaffold vs. Alternatives

In the context of SCD1 inhibition, the Thiazole-Phenylamine scaffold competes with Piperidine-Carboxamides (e.g., A939572) and Pyridazine-Thiadiazoles (e.g., MF-438).

Performance Matrix
FeatureThiazole-Phenylamine (Scaffold)A939572 (Piperidine Class)MF-438 (Pyridazine Class)
Core Structure 2,4-Diarylthiazole4-PhenoxypiperidineThiadiazole-Pyridazinone
Potency (IC₅₀) ~1-5 µM (as free amine) < 10 nM (as Amide) < 10 nM< 5 nM
Metabolic Stability Moderate (Aniline oxidation risk)HighModerate to High
Selectivity Risk of CK1/Kinase off-targetHigh SCD1 specificityHigh SCD1 specificity
Mechanism Competitive ReversibleCompetitiveCompetitive
Primary Utility Versatile Building Block for SARValidated In Vivo ToolClinical Candidate

Expert Insight: While A939572 is a ready-to-use potent inhibitor, the 3-(2-phenyl-thiazol-4-yl)-phenylamine offers superior versatility for researchers. It allows for the rapid synthesis of a library of inhibitors by reacting the free amine with various acid chlorides, enabling the "tuning" of physicochemical properties (LogP, solubility) while maintaining the essential SCD1-binding core.

Experimental Protocols

To confirm the target and activity of this molecule (or its derivatives), the following self-validating protocols are recommended.

Experiment A: SCD1 Enzymatic Activity Assay (Microsomal)

Objective: Quantify the inhibition of the conversion of Stearoyl-CoA to Oleoyl-CoA.

Reagents:

  • Rat Liver Microsomes (RLM) or recombinant human SCD1.

  • Substrate: [¹⁴C]-Stearoyl-CoA.

  • Cofactor: NADH.

Workflow:

  • Preparation: Incubate 3-(2-phenyl-thiazol-4-yl)-phenylamine (various concentrations: 1 nM – 10 µM) with RLM (0.5 mg/mL protein) in Phosphate Buffer (pH 7.4).

  • Activation: Add NADH (2 mM) to initiate the electron transport chain required for desaturation.

  • Reaction: Add [¹⁴C]-Stearoyl-CoA (0.03 µCi) and incubate at 37°C for 15 minutes.

  • Termination: Stop reaction with 10% KOH/MeOH; saponify lipids at 80°C for 45 mins.

  • Extraction: Acidify with HCl and extract fatty acids with Hexane.

  • Analysis: Separate Stearic acid (C18:0) and Oleic acid (C18:1) via Ag-Ion Thin Layer Chromatography (TLC) or HPLC.

  • Calculation:

    
    .
    
Experiment B: Cellular Desaturation Index (GC/MS)

Objective: Confirm target engagement in intact cells (e.g., HepG2 or HCT116).

Workflow:

  • Treatment: Treat cells with the compound for 24 hours.

  • Lipid Extraction: Harvest cells and extract total lipids using the Folch method (Chloroform:Methanol 2:1).

  • Derivatization: Transesterify lipids to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (BF₃)-Methanol.

  • Quantification: Analyze FAMEs via GC/MS.

  • Readout: Calculate the Desaturation Index (DI) : Ratio of C18:1/C18:0 or C16:1/C16:0.

    • Interpretation: A decrease in the C18:1/C18:0 ratio confirms SCD1 inhibition.

Experimental Logic Diagram

Experimental_Workflow cluster_0 In Vitro Enzymatic Assay cluster_1 Cellular Assay (HepG2) Start Compound: 3-(2-phenyl-thiazol-4-yl)-phenylamine Step1 Incubate with Microsomes + NADH + [14C]-Stearoyl-CoA Start->Step1 CellStep1 24h Treatment Start->CellStep1 Step2 Saponification & Extraction Step1->Step2 Step3 Ag-Ion TLC Separation Step2->Step3 Readout1 Readout: Reduced C18:1 Formation Step3->Readout1 CellStep2 Lipid Extraction (Folch) CellStep1->CellStep2 CellStep3 FAME Derivatization (GC/MS) CellStep2->CellStep3 Readout2 Readout: Decreased C18:1/C18:0 Ratio CellStep3->Readout2

Caption: Dual-stream validation workflow. The enzymatic assay confirms direct target inhibition, while the cellular assay confirms membrane permeability and functional lipid metabolic alteration.

References

  • Zhang, L., et al. (2006). "Discovery of potent and orally bioavailable stearoyl-CoA desaturase (SCD) inhibitors." Journal of Medicinal Chemistry, 49, 1235.

  • Liu, G., et al. (2007). "SCD1 Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents, 17(3), 295-309.

  • Uto, Y. (2016). "Recent progress in the discovery and development of stearoyl CoA desaturase inhibitors." Chemistry and Physics of Lipids, 197, 3-12.

  • Peifer, C., et al. (2009). "Design, synthesis and evaluation of novel 2-phenyl-4-(3-pyridyl)thiazoles as CK1 inhibitors." Bioorganic & Medicinal Chemistry, 17(7), 2603-2613. (Note: Highlights the kinase off-target potential of the scaffold).

  • ChemicalBook. (2024). "Product Entry: 3-(2-phenyl-thiazol-4-yl)-phenylamine (CAS 134812-32-1)."[1][2]

Sources

Comparative

Independent Verification Guide: Therapeutic Potential of 3-(2-phenyl-thiazol-4-yl)-phenylamine (PTPA-3)

The following guide is structured as a high-level technical dossier designed for application scientists and drug discovery professionals. It treats the compound 3-(2-phenyl-thiazol-4-yl)-phenylamine (referred to herein a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical dossier designed for application scientists and drug discovery professionals. It treats the compound 3-(2-phenyl-thiazol-4-yl)-phenylamine (referred to herein as PTPA-3 ) as a lead candidate requiring rigorous independent verification of its purported therapeutic potential, specifically focusing on its pharmacophore homology to Src-Family Kinase (SFK) inhibitors.[1]

[1]

Executive Analysis: The Molecule & The Hypothesis

Compound: 3-(2-phenyl-thiazol-4-yl)-phenylamine (PTPA-3) Chemical Class: 2,4-Diarylthiazole Primary Therapeutic Hypothesis: ATP-competitive inhibition of Src-Family Kinases (SFKs) and potential modulation of Sirtuin (SIRT) pathways.[1]

The Verification Mandate

The 2,4-diarylthiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of FDA-approved agents like Dasatinib (Sprycel) and investigational SIRT inhibitors. However, this ubiquity presents a risk: promiscuity .[1]

PTPA-3 features a meta-aniline moiety at the C4 position.[1] Structurally, this amine is predicted to act as a hydrogen bond donor/acceptor for the kinase "hinge region" (Glu339/Met341 in c-Src).[1] The objective of this guide is to provide a protocol to independently verify if PTPA-3 is a bona fide therapeutic lead or a promiscuous Pan-Assay Interference Compound (PAINS).[1]

Comparative Performance Matrix

To validate PTPA-3, it must be benchmarked against established standards.[1] The following table contrasts PTPA-3 with the clinical standard (Dasatinib) and a research tool (PP2).[1]

FeaturePTPA-3 (The Candidate) Dasatinib (Clinical Standard) PP2 (Research Tool)
Core Scaffold 2,4-DiarylthiazoleThiazole-carboxamidePyrazolo[3,4-d]pyrimidine
Binding Mode Type I (ATP-competitive) [Predicted]Type I (ATP-competitive)Type I (ATP-competitive)
Primary Target c-Src, Lck, Lyn (Hypothetical)BCR-Abl, Src FamilyLck, Fyn, Hck, Src
Potency (IC50) To Be Verified (Target: <100 nM)< 1.0 nM (c-Src)~ 5 nM (Lck)
Selectivity Risk High (Potential SIRT cross-reactivity)Moderate (Known off-targets)Moderate (Inhibits other kinases)
Solubility Moderate (LogP ~3.[1]5)Low (requires formulation)Low
PAINS Liability Medium (Aminothiazole motif)LowLow

Critical Insight: Unlike Dasatinib, which possesses a complex "tail" to occupy the hydrophobic pocket II of the kinase, PTPA-3 is a fragment-like lead. Verification must determine if it achieves potency through specific binding or non-specific aggregation.[1]

Mechanistic Signaling & Intervention Points

PTPA-3 is hypothesized to arrest cell proliferation by blocking the phosphorylation of downstream effectors in the Src signaling cascade.[1]

Visualization: Src Signaling Blockade

The following diagram illustrates the specific intervention point of PTPA-3 within the Src/FAK survival pathway.[1]

SrcPathway RTK RTK / Integrin Src c-Src Kinase (pY416) RTK->Src Activation PTPA PTPA-3 (Inhibitor) PTPA->Src ATP Competition FAK FAK Src->FAK Phosphorylation STAT3 STAT3 Src->STAT3 Phosphorylation Ras Ras/MAPK Src->Ras Signaling Nucleus Gene Transcription (Proliferation/Survival) FAK->Nucleus STAT3->Nucleus Ras->Nucleus

Caption: Proposed Mechanism of Action. PTPA-3 competes with ATP at the c-Src hinge region, preventing autophosphorylation (Y416) and downstream activation of FAK/STAT3.[1]

Independent Verification Protocols

To ensure scientific integrity, you must move beyond simple IC50 curves.[1] Use this Self-Validating Triad of experiments.

Protocol A: Differential Scanning Fluorimetry (DSF) / Thermal Shift

Purpose: To prove physical binding (Target Engagement) and rule out false positives caused by compound aggregation.[1]

Materials:

  • Recombinant c-Src Kinase Domain.[1]

  • SYPRO Orange dye.[1]

  • PTPA-3 (10 µM final).[1]

  • Dasatinib (Positive Control).[1]

  • DMSO (Negative Control).[1]

Workflow:

  • Mix: Prepare 20 µL reactions in a 384-well PCR plate: 1 µM protein + 5x SYPRO Orange + Compound.

  • Ramp: Heat from 25°C to 95°C at 0.5°C/min using a qPCR machine.

  • Analyze: Plot Fluorescence vs. Temperature. Calculate the Melting Temperature (

    
    ).
    
  • Validation Criteria:

    • Valid Hit:

      
       (Stabilization).[1]
      
    • Non-Binder:

      
      .[1]
      
    • Destabilizer (Artifact): Negative

      
       (indicates protein unfolding/precipitation).[1]
      
Protocol B: ADP-Glo™ Kinase Assay (Potency)

Purpose: To quantify the inhibitory potential (IC50) in a functional enzymatic setting.[1]

Step-by-Step Methodology:

  • Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate Prep: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL) + ATP (10 µM).

  • Incubation:

    • Add 2 µL of PTPA-3 (serial dilution 10 µM to 0.1 nM).

    • Add 2 µL of c-Src enzyme (1 ng/well).[1]

    • Incubate 10 min at RT (allows inhibitor binding).[1]

    • Add 2 µL Substrate/ATP mix.[1] Incubate 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[1] Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to Luciferase signal).[1] Incubate 30 min.

  • Read: Measure Luminescence.

  • Data Analysis: Fit to a sigmoidal dose-response curve (Variable Slope).

Protocol C: Cellular Target Engagement (Western Blot)

Purpose: To verify the compound crosses the cell membrane and inhibits the target in a complex biological system.

Cell Line: A549 (Lung Carcinoma) or MDA-MB-231 (Breast Cancer).[1] Treatment: 0, 0.1, 1.0, 10 µM PTPA-3 for 6 hours.[1] Lysis: RIPA buffer + Phosphatase Inhibitor Cocktail.[1]

Blotting Targets:

  • Primary: p-Src (Tyr416) – Marker of Src activation.[1]

  • Downstream: p-FAK (Tyr397) or p-ERK1/2.[1]

  • Loading Control: Total Src and GAPDH.

Success Metric: A dose-dependent reduction in p-Src(Y416) signal without a reduction in Total Src levels confirms specific kinase inhibition rather than general toxicity or protein degradation.[1]

Experimental Workflow Visualization

Use this flowchart to standardize your verification pipeline.

VerificationWorkflow cluster_0 Phase 1: Biophysical cluster_1 Phase 2: Functional cluster_2 Phase 3: Cellular Synthesis Synthesis/Procurement (>95% Purity) DSF Thermal Shift (DSF) (Check Binding) Synthesis->DSF Enzymatic ADP-Glo Assay (Determine IC50) DSF->Enzymatic If ΔTm > 2°C Selectivity Kinase Panel (Check Off-Targets) Enzymatic->Selectivity If IC50 < 1µM Viability MTT/Resazurin (Cytotoxicity) Enzymatic->Viability Western Western Blot (p-Src Y416) Viability->Western At sublethal dose

Caption: Step-wise verification pipeline. Progression to the next phase is contingent on passing the specific "Go/No-Go" criteria indicated on the edges.

References

  • Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity."[1] Journal of Medicinal Chemistry. Link

  • Zhang, S., et al. (2009).[1] "Structure-based design and synthesis of 2,4-diarylthiazole derivatives as novel Src family kinase inhibitors." European Journal of Medicinal Chemistry. Link

  • Baell, J. B., & Holloway, G. A. (2010).[1] "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays."[1] Journal of Medicinal Chemistry. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] Promega Protocols. Link

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007).[1] "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability."[1] Nature Protocols. Link

Sources

Validation

comparative structure-activity relationship of 3-(2-phenyl-thiazol-4-yl)-phenylamine

This guide provides a comparative technical analysis of the 3-(2-phenyl-thiazol-4-yl)-phenylamine scaffold, evaluating its utility as a pharmacophore in medicinal chemistry. We analyze its Structure-Activity Relationship...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the 3-(2-phenyl-thiazol-4-yl)-phenylamine scaffold, evaluating its utility as a pharmacophore in medicinal chemistry. We analyze its Structure-Activity Relationship (SAR) profile, focusing on its role as a precursor for kinase inhibitors (e.g., CDKs, VEGFR) and dual sEH/FAAH inhibitors.[1]

Executive Summary & Chemical Profile

3-(2-phenyl-thiazol-4-yl)-phenylamine (hereafter PTP-Amine ) represents a privileged 2,4-diarylthiazole scaffold. It functions primarily as a "Lead-Like" intermediate or chemical probe. Unlike fully optimized drugs (e.g., Dasatinib), PTP-Amine possesses a solvent-exposed primary amine and a lipophilic biaryl core, making it an ideal starting point for Fragment-Based Drug Discovery (FBDD) .[1]

  • Core Utility: Precursor for ATP-competitive kinase inhibitors and hydrolase inhibitors.

  • Key Feature: The meta-aniline moiety serves as a critical "hinge-binding" mimic or a handle for diversity-oriented synthesis (amide/urea formation).

  • Primary Limitation: Low selectivity and moderate potency in its unsubstituted form compared to fused-ring alternatives (e.g., benzothiazoles).[1]

Physicochemical Profile
PropertyValueImplication for Drug Design
Molecular Weight ~252.33 DaIdeal for fragment growing (Rule of 3 compliant).
cLogP ~3.8 - 4.2High lipophilicity; requires polar capping (e.g., solubilizing tail).[1]
H-Bond Donors 1 (NH₂)Critical for hinge region interaction (e.g., Leu/Glu backbone).[1]
H-Bond Acceptors 2 (N, S)Thiazole nitrogen acts as a weak acceptor.[1]
Topological PSA ~50 ŲGood membrane permeability prediction.

Comparative Structure-Activity Relationship (SAR)

This section objectively compares PTP-Amine against optimized derivatives and alternative scaffolds.

The "Hinge-Binder" Region (C4-Phenylamine)

The meta-amino group is the primary vector for optimization. In kinase assays (e.g., CDK2/cyclin E), the free amine shows weak affinity compared to its amide or urea derivatives.[1]

ModificationEffect on Potency (IC₅₀)Mechanism
Free Amine (Parent) > 10 µM (Weak)Weak H-bond donor; lacks directional specificity for the ATP pocket deep regions.
Acetamide Derivs. 1 - 5 µM (Moderate)Carbonyl oxygen adds an H-bond acceptor; restricts conformation.
Urea Derivs. < 100 nM (Potent)Creates a "DD" (Donor-Donor) or "DAD" motif, often engaging the "Gatekeeper" residue.[1]
Sulfonamide Variable Often improves metabolic stability but may clash sterically depending on the kinase.[1]
The Core Scaffold (Thiazole vs. Alternatives)

Comparing the central heterocycle determines the scaffold's geometry and electronic distribution.[1]

  • Thiazole (PTP-Amine): Provides a specific bond angle (~140° between aryl rings) that mimics the cis-peptide bond found in many ATP-site binders. The Sulfur atom contributes to lipophilic interactions with the "back pocket."[1]

  • Oxazole: Lowers cLogP but often reduces potency due to loss of Sulfur-aromatic interactions.

  • Imidazole: Increases polarity; often requires N-methylation to prevent promiscuous binding.

  • Benzothiazole: Fused system (e.g., Riluzole analogs).[1] Increases rigidity and potency but decreases solubility.[1]

The "Tail" Region (C2-Phenyl)

The C2-phenyl ring sits in the hydrophobic pocket (often the specificity pocket).

  • Unsubstituted (Parent): Prone to CYP450 oxidation (para-hydroxylation).[1]

  • 4-F / 4-Cl Substitution: Blocks metabolism; increases potency (sEH inhibition).

  • 2,6-Di-substitution: Induces a twist in the biaryl bond, potentially improving selectivity by forcing an "out-of-plane" conformation.

Mechanism of Action & Signaling Pathways

PTP-Amine derivatives typically function as Type I (ATP-competitive) inhibitors. The diagram below illustrates the binding mode evolution from the parent amine to a high-affinity inhibitor.

BindingMechanism cluster_evolution Lead Optimization Parent PTP-Amine (Weak Binder) Hinge Kinase Hinge Region (Glu/Leu Backbone) Parent->Hinge Single H-Bond (Weak) Pocket Hydrophobic Pocket (Gatekeeper) Parent->Pocket Non-specific Hydrophobic Optimized Urea Derivative (High Affinity) Parent->Optimized Derivatization (Amide/Urea Synthesis) Response Inhibition of Phosphorylation Parent->Response IC50 > 10µM Optimized->Hinge Dual H-Bonds (Strong) Optimized->Pocket Shape Complementarity Optimized->Response IC50 < 100nM

Figure 1: Transition from PTP-Amine (weak binder) to optimized kinase inhibitor via hinge-region targeting.

Experimental Protocols

To validate the activity of PTP-Amine and its derivatives, the following protocols are recommended. These are self-validating systems using positive controls.

Chemical Synthesis (Hantzsch Thiazole Synthesis)

This is the industry-standard method for generating the PTP-Amine scaffold.

  • Reagents: 2-Bromoacetophenone (Substitute A), 3-Aminothiobenzamide (Substitute B), Ethanol.[1]

  • Procedure:

    • Dissolve 1.0 eq of 2-Bromoacetophenone in absolute ethanol.

    • Add 1.0 eq of 3-Aminothiobenzamide (or thiourea precursor).

    • Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

    • Validation: Appearance of a fluorescent spot on TLC (thiazoles are often fluorophores).[1]

    • Cool to RT. The HBr salt precipitates.[1]

    • Neutralize with NaHCO₃ to release the free amine.[1]

  • Purification: Recrystallization from Ethanol/Water.

In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Determine IC₅₀ against CDK2/CyclinE.

  • Controls:

    • Positive: Staurosporine (Pan-kinase inhibitor) or Roscovitine.[1]

    • Negative:[1] DMSO (Vehicle).[1]

  • Workflow:

    • Prepare 384-well white plate.

    • Add 2 µL of inhibitor (PTP-Amine serial dilutions).

    • Add 2 µL of Enzyme (CDK2/CycE, 5 ng/well). Incubate 15 min at RT.

    • Add 2 µL of Substrate/ATP mix (Histone H1 + 10 µM ATP).

    • Incubate 60 min at RT (Kinase Reaction).

    • Add 6 µL ADP-Glo™ Reagent (Depletes unconsumed ATP). Incubate 40 min.

    • Add 12 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase).

    • Read: Luminescence (RLU).

  • Data Analysis: Plot RLU vs. Log[Concentration]. Fit to Sigmoidal Dose-Response (Variable Slope).

Performance Comparison: PTP-Amine vs. Alternatives

This table contrasts the PTP-Amine scaffold with established alternatives in the context of sEH (Soluble Epoxide Hydrolase) and Kinase inhibition.

FeaturePTP-Amine (Scaffold)Benzothiazole AnalogsPyrazole-Thiazoles
Primary Target Multi-target (Low affinity)sEH / FAAH (High affinity)CDKs / VEGFR
Potency (Typical) Micromolar (µM)Nanomolar (nM)Nanomolar (nM)
Solubility ModerateLow (High lipophilicity)High (Polar N-atoms)
Metabolic Stability Low (Aniline oxidation)ModerateHigh
Synthetic Access 1-Step (Hantzsch)2-3 Steps3-4 Steps

References

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands. Source: eScholarship.org. URL:[Link][1]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Source: PubMed Central (NIH).[1] URL:[Link]

  • Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole. Source: ResearchGate. URL:[Link]

  • 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2. Source: PubMed. URL:[Link][1]

Sources

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